3-Chloro-n-methylpropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67663. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-6-4(7)2-3-5/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWXYEHTFDWCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290246 | |
| Record name | 3-chloro-n-methylpropanamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40290246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41789-28-0 | |
| Record name | 3-Chloro-N-methylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41789-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-n-methylpropanamide | |
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| Record name | 3-Chloro-N-methylpropanamide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-N-METHYLPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J8W0D8SBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Chloro-n-methylpropanamide CAS number 41789-28-0
An In-Depth Technical Guide to 3-Chloro-N-methylpropanamide (CAS: 41789-28-0)
Section 1: Introduction and Core Characteristics
This compound, identified by CAS number 41789-28-0, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities.[1] Its structure incorporates a stable N-methylamide group and a reactive primary alkyl chloride.[1] This unique combination makes it a valuable and versatile intermediate for synthesizing a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The amide moiety provides a scaffold with specific hydrogen bonding capabilities, while the chloro-group offers a reactive site for nucleophilic substitution, enabling facile chain extension and functionalization.[1]
This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, established synthetic methodologies with mechanistic considerations, key reactivity patterns, and essential safety protocols. The information is tailored for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this compound's utility.
Caption: Chemical Structure of this compound.
Section 2: Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experiments, including reaction setup, purification, and storage. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 41789-28-0 | [2][3][4] |
| Molecular Formula | C₄H₈ClNO | [1][2][3][5] |
| Molecular Weight | 121.57 g/mol | [2][3][5][6] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-chloro-N-methylpropionamide, Nsc67663 | [2][7] |
| Physical Form | Solid | |
| Boiling Point | 270.9 °C at 760 mmHg | [6] |
| Density | 1.086 g/cm³ | [6] |
| Flash Point | 117.6 °C | [6] |
| XLogP3 | 0.1 | [2][5] |
Section 3: Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly and efficiently achieved through the condensation of an activated carboxylic acid derivative with methylamine.
Primary Synthetic Route: Acyl Chloride Condensation
The most direct and widely utilized method for synthesizing this compound is the reaction between 3-chloropropanoyl chloride and methylamine.[1] This is a classic example of nucleophilic acyl substitution.
Causality: The high electrophilicity of the carbonyl carbon in the acyl chloride makes it exceptionally reactive towards nucleophiles like methylamine.[1] This reactivity allows the reaction to proceed rapidly, often at low temperatures, and typically results in high yields of the desired amide product.[1] The mechanism involves the formation of a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the highly stable amide bond.[1] A base, such as triethylamine or an excess of methylamine itself, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]
Caption: Primary synthesis pathway for this compound.
Detailed Experimental Protocol: Synthesis via Acyl Chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 3-chloropropanoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Reaction Execution: Add the 3-chloropropanoyl chloride solution dropwise to the stirred methylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the mixture to remove the methylammonium chloride precipitate. Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its bifunctional nature, allowing for selective transformations. The amide group is generally stable, while the C-Cl bond at the C3 position serves as a key functional handle.[1]
Nucleophilic Substitution at the Chlorinated Carbon
The primary mode of reactivity is nucleophilic substitution at the carbon atom bearing the chlorine. The chlorine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups, making it a valuable building block for creating libraries of compounds.
A prime example is the reaction with oxygen-based nucleophiles, such as hydroxide, to form hydroxylated derivatives.[1]
Example Reaction: Synthesis of 3-hydroxy-N-methylpropanamide Reacting this compound with a hydroxide source (e.g., sodium hydroxide) in an aqueous or mixed solvent system leads to the displacement of the chloride ion, yielding 3-hydroxy-N-methylpropanamide.[1] This transformation converts the alkyl halide into an alcohol, which can then be used for further functionalization, such as oxidation or esterification.[1]
Caption: Nucleophilic substitution at the C3 position.
Section 5: Predicted Spectroscopic Characterization
While comprehensive experimental spectra for this compound are not widely published in public databases, its structure allows for the prediction of key spectroscopic features essential for its characterization.
-
¹H NMR:
-
N-H proton: A broad singlet or doublet (due to coupling with the N-methyl protons) typically between 6.0-8.0 ppm.
-
N-CH₃ group: A doublet around 2.7-2.9 ppm (coupling to the N-H proton), which would collapse to a singlet upon D₂O exchange.
-
-CH₂-Cl group (C3): A triplet expected around 3.7-3.9 ppm, deshielded by the adjacent chlorine atom.
-
-CH₂-CO group (C2): A triplet expected around 2.5-2.7 ppm.
-
-
¹³C NMR:
-
C=O (Carbonyl): A signal in the range of 170-175 ppm.
-
-CH₂-Cl (C3): A signal around 40-45 ppm.
-
-CH₂-CO (C2): A signal around 35-40 ppm.
-
N-CH₃: A signal around 25-30 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O stretch (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.
-
N-H bend (Amide II band): A strong absorption around 1550 cm⁻¹.
-
C-Cl stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.
-
Section 6: Safety, Handling, and Storage
Proper handling and storage are imperative when working with this compound. It is classified as hazardous, and all appropriate safety measures must be followed.
GHS Hazard Information
| Hazard Class | Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [2][5] |
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[2][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[2][8]
-
Safe Handling Practices: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4] Keep away from incompatible materials and foodstuff containers.[2]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[2]
Section 7: Conclusion
This compound (CAS 41789-28-0) is a strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of its stable amide backbone and its reactive alkyl chloride handle. This duality allows chemists to use it as a versatile building block for introducing a propanamide side-chain that can be further elaborated via nucleophilic substitution. A thorough understanding of its synthesis, reactivity, and handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development, particularly within the pharmaceutical and materials science sectors.
Section 8: References
-
This compound | C4H8ClNO | CID 249378 - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
Sources
- 1. This compound | 41789-28-0 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. 41789-28-0 this compound AKSci 2983AE [aksci.com]
- 5. This compound | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. echemi.com [echemi.com]
- 8. chemscene.com [chemscene.com]
3-Chloro-n-methylpropanamide IUPAC name
An In-depth Technical Guide to 3-Chloro-N-methylpropanamide: Synthesis, Reactivity, and Applications
Abstract
This compound is a bifunctional chemical compound of significant interest to the research and drug development sectors. Featuring both a reactive alkyl chloride and a stable secondary amide, it serves as a versatile building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical identity, established synthetic methodologies, mechanistic details, and key applications. We delve into its reactivity profile, analytical characterization techniques, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this intermediate for the synthesis of more complex molecular architectures.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is foundational for its effective application in research and development.
Nomenclature and Identifiers
This compound is the officially recognized IUPAC name for this compound[1]. Its identity is further defined by a set of universally accepted chemical identifiers, which are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 41789-28-0 | [1][2][3][4] |
| Molecular Formula | C₄H₈ClNO | [1][2][3] |
| Molecular Weight | 121.57 g/mol | [1][2][3] |
| Canonical SMILES | CNC(=O)CCCl | [1][5] |
| InChIKey | UZWXYEHTFDWCIS-UHFFFAOYSA-N | [1][2] |
| Synonyms | 3-Chloro-N-methylpropionamide, N-Methyl-3-chloropropionamide | [1] |
Physicochemical Properties
The compound's physical and chemical characteristics influence its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| XLogP3 | 0.1 | [1][2] |
| Polar Surface Area (PSA) | 29.1 Ų | [1][2] |
| Physical Form | Solid | |
| Purity (Typical) | >95-98% | [6] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved through nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. The choice of starting materials is critical for maximizing yield and purity.
Primary Synthetic Route: Acylation of Methylamine
The most direct and widely utilized method for synthesizing this compound is the reaction between 3-chloropropanoyl chloride and methylamine.[7]
Causality of Reagent Selection:
-
3-Chloropropanoyl Chloride: As an acyl chloride, it is a highly reactive carboxylic acid derivative. The electron-withdrawing nature of the chlorine atom on the carbonyl group makes the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This high reactivity ensures the reaction proceeds efficiently, often at low temperatures, to produce good yields.[7]
-
Methylamine: This primary amine acts as the nucleophile. Its nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[7]
-
Base: The reaction produces hydrochloric acid (HCl) as a byproduct. A base is required to neutralize this acid, preventing it from protonating the methylamine reactant and rendering it non-nucleophilic. Often, a slight excess of methylamine itself serves this purpose, or a non-nucleophilic tertiary amine like triethylamine can be added.[7]
The reaction mechanism proceeds via a classic nucleophilic acyl substitution pathway, involving the formation of a transient tetrahedral intermediate.[7]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating workflow, incorporating purification and characterization to ensure the integrity of the final product.
Materials:
-
3-Chloropropanoyl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Triethylamine (optional, as base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Workflow:
Procedure:
-
Reaction Setup: Dissolve 3-chloropropanoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Nucleophilic Addition: Slowly add methylamine solution (or bubble methylamine gas) to the stirred solution. If using an alternative base like triethylamine, it should be added to the initial solution before the amine. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench by adding water or a saturated solution of sodium bicarbonate to neutralize any remaining acid chloride and the HCl byproduct.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.[7]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its bifunctional nature, possessing two distinct reactive sites.[7]
-
The Amide Group: A robust and generally unreactive functional group that can direct reactions and influence the molecule's physical properties.
-
The Alkyl Chloride: The terminal chlorine atom is a good leaving group, making the C3 carbon an electrophilic center susceptible to nucleophilic substitution (Sₙ2) reactions.
This duality allows for the selective modification of the molecule, making it a valuable intermediate for building more complex structures, particularly in the synthesis of pharmaceuticals and agrochemicals.[7][8] The chlorine atom serves as a handle that can be displaced by a wide variety of nucleophiles.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show distinct signals for the N-methyl protons (a doublet coupled to the N-H proton), the N-H proton (a broad quartet), and two methylene groups (-CH₂-), appearing as triplets due to coupling with each other.
-
¹³C NMR: Will show four unique carbon signals corresponding to the methyl, the two methylene, and the carbonyl carbons.
-
-
Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O (amide I band, ~1640 cm⁻¹), and N-H bend (amide II band, ~1550 cm⁻¹).
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight.[7] High-resolution mass spectrometry (HRMS) can determine the exact mass, which validates the elemental composition.[7] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.
| Adduct | Predicted m/z |
| [M+H]⁺ | 122.03672 |
| [M+Na]⁺ | 144.01866 |
| [M+NH₄]⁺ | 139.06326 |
Table data sourced from PubChemLite.[5]
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential hazards.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2][9] |
| Skin Irritation | H315 | Causes skin irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.[1][2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[2]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the dual reactivity afforded by the stable amide and the displaceable chlorine atom, makes it an important tool for synthetic chemists. Its utility is particularly pronounced in the construction of molecules for pharmaceutical and agrochemical research, where the introduction of nitrogen-containing fragments is a common strategy. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its safe and effective use in the laboratory.
References
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This compound | C4H8ClNO | CID 249378 - PubChem. [Link]
-
This compound (C4H8ClNO) - PubChemLite. [Link]
- CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. [Link]
Sources
- 1. This compound | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - this compound (C4H8ClNO) [pubchemlite.lcsb.uni.lu]
- 6. keyorganics.net [keyorganics.net]
- 7. This compound | 41789-28-0 | Benchchem [benchchem.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 41789-28-0 [amp.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
3-Chloro-n-methylpropanamide molecular formula C4H8ClNO
An In-Depth Technical Guide to 3-Chloro-N-methylpropanamide (C₄H₈ClNO)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's properties, synthesis, reactivity, and application, grounded in scientific principles and practical laboratory insights.
Introduction and Core Properties
This compound (CAS No: 41789-28-0) is a derivative of propanamide featuring a chlorine atom at the C-3 position and a methyl group on the amide nitrogen.[1] This unique combination of a reactive alkyl halide and a stable amide moiety within a compact structure makes it a highly versatile building block in organic synthesis.[1] Its significance lies in its ability to serve as a key intermediate for constructing more complex molecules, particularly within the pharmaceutical industry where chlorinated compounds are integral to many FDA-approved drugs.[1][2]
The molecule's utility stems from its two primary reactive sites: the electrophilic carbonyl carbon of the amide and the carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution. This bifunctionality allows for sequential and controlled modifications, providing a strategic advantage in multi-step synthetic pathways.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below for quick reference. These values are computationally derived and aggregated from reputable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO | PubChem[3], Echemi[4] |
| Molecular Weight | 121.56 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 41789-28-0 | Echemi[4] |
| Canonical SMILES | CNC(=O)CCCl | PubChem[3] |
| InChI Key | UZWXYEHTFDWCIS-UHFFFAOYSA-N | PubChem[3], Echemi[4] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[3], Echemi[5] |
| Physical Form | Solid | Sigma-Aldrich |
Molecular Structure
The structural representation of this compound is crucial for understanding its reactivity.
Caption: General workflow for synthesis and purification.
Step-by-Step Synthesis Protocol
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methylamine (1.2 eq.) and triethylamine (1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: 3-chloropropanoyl chloride (1.0 eq.), dissolved in anhydrous DCM, is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified using flash column chromatography on silica gel to yield the pure this compound. [1]
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Substitution at the C-3 Position
The primary chlorine atom provides a reactive handle for introducing a wide array of functional groups via Sₙ2 reactions. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by various nucleophiles.
-
With Oxygen Nucleophiles: Reaction with hydroxide ions or alkoxides leads to the formation of hydroxylated or ether derivatives, such as 3-hydroxy-N-methylpropanamide. [1]* With Nitrogen Nucleophiles: Amines can displace the chloride to form diamine structures, which are common scaffolds in pharmacologically active molecules.
-
With Carbon Nucleophiles: Reagents like cyanide can be used to extend the carbon chain, a key step in building more complex molecular skeletons. [6]
Caption: Key Sₙ2 reaction pathways for functionalization.
Analytical Characterization for Structural Validation
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the synthesized compound. Each technique provides a unique piece of the structural puzzle, creating a self-validating analytical system.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides an exact mass that can be used to determine the unique elemental composition (C₄H₈ClNO). [1]The fragmentation pattern can also offer clues about the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum for this compound is expected to show distinct signals for the N-methyl protons, the two methylene (CH₂) groups, and the N-H proton.
-
¹³C NMR: Shows the number of distinct carbon environments, confirming the presence of the four carbon atoms in the molecule (methyl, two methylenes, and carbonyl).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum will prominently feature a strong absorption band for the amide carbonyl (C=O) stretch (typically ~1640 cm⁻¹) and an N-H stretching band (~3300 cm⁻¹).
-
Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds like this compound. [7]By developing a validated GC method, one can quantify the purity and identify any residual starting materials or byproducts.
Protocol: Purity Assessment by Gas Chromatography (GC-FID)
-
Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., 5% phenyl methyl siloxane) is used.
-
Sample Preparation: Prepare a standard solution of ~1 mg/mL of this compound in a high-purity solvent like ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is maintained at a temperature sufficient to ensure rapid volatilization (e.g., 250 °C).
-
Separation: A temperature program is used for the oven to separate the components. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C.
-
Detection: The FID, held at ~300 °C, detects organic compounds as they elute from the column.
-
Data Analysis: The purity is calculated based on the area percent of the main peak in the resulting chromatogram.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
GHS Hazard Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [3][4]* Serious Eye Irritation (Category 2), H319: Causes serious eye irritation. [3][4] The signal word associated with these classifications is "Warning" . [3][4]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. [4][8]* Personal Protective Equipment:
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. [4]* Disposal: Dispose of the compound and its container in accordance with all applicable local, state, and federal regulations. [4]
Conclusion
This compound, with its C₄H₈ClNO formula, is more than just a simple chemical. It is a strategically designed bifunctional building block that offers chemists a reliable and versatile tool for molecular construction. Its well-defined synthesis, predictable reactivity, and straightforward characterization make it an invaluable intermediate in the demanding fields of chemical research and pharmaceutical development. A thorough understanding of its properties and a disciplined approach to its handling are essential for unlocking its full synthetic potential safely and effectively.
References
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This compound | C4H8ClNO | CID 249378 . PubChem, National Center for Biotechnology Information. [Link]
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This compound (C4H8ClNO) . PubChemLite. [Link]
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How to synthesise N,N,3‐trimethylbutanamide from 1‐chloro‐2‐methylpropane? . Chemistry Stack Exchange. [Link]
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Propanamide, N-decyl-N-methyl-3-chloro- . NIST Chemistry WebBook. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed, National Center for Biotechnology Information. [Link]
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Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study . ResearchGate. [Link]
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An In-depth Technical Guide to 3-Chloro-N-methylpropanamide: Properties, Synthesis, and Reactivity for the Research Professional
Foreword
In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount. 3-Chloro-N-methylpropanamide, a bifunctional molecule, represents a key building block whose distinct reactivity profile offers a gateway to a diverse array of more complex molecular architectures. This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its synthesis and reactivity. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, empowering them with the technical knowledge to effectively harness the synthetic potential of this valuable compound.
Molecular and Physicochemical Profile
This compound (CAS No. 41789-28-0) is a derivative of propanamide characterized by a chlorine atom at the 3-position and a methyl group attached to the amide nitrogen.[1] This unique arrangement of a nucleophilic substitution-susceptible alkyl chloride and a stable amide moiety within the same molecule underpins its utility as a versatile synthetic intermediate.[1]
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 41789-28-0 | [2] |
| Molecular Formula | C₄H₈ClNO | [2] |
| Molecular Weight | 121.57 g/mol | [3] |
| Physical Form | Solid | [4] |
| InChI Key | UZWXYEHTFDWCIS-UHFFFAOYSA-N | [4] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="Cl", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0.5!"]; N1 [label="N", pos="4,0!"]; H1[label="H", pos="4.5,0.5!"]; C5 [label="C", pos="5,-0.5!"]; O1 [label="O", pos="3,1.5!"]; H2[label="H", pos="1,1!"]; H3[label="H", pos="1,-0.5!"]; H4[label="H", pos="2,0.5!"]; H5[label="H", pos="2,-0.5!"]; H6[label="H", pos="5.5,-0.2!"]; H7 [label="H", pos="5,-1!"]; H8 [label="H", pos="5.5,-0.8!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- H1; N1 -- C5; C4 -- O1 [style=double]; C2 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C5 -- H6; C5 -- H7; C5 -- H8; }
Figure 1: Chemical structure of this compound.
Physical Properties
| Property | Value | Source |
| Boiling Point | 270.9 °C at 760 mmHg | [5] |
| Flash Point | 117.6 °C | [5] |
| Density | 1.086 g/cm³ | [5] |
Computed Physicochemical Descriptors
| Property | Value | Source |
| XLogP3 | 0.1 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Complexity | 64.7 | [2] |
Synthesis of this compound
The most prevalent and direct method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and methylamine.[1] The high reactivity of the acyl chloride makes this a favorable and efficient transformation.[1]
Figure 2: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 3-Chloropropionyl Chloride and Methylamine
Materials:
-
3-Chloropropionyl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
A suitable aprotic solvent (e.g., dichloromethane or diethyl ether)
-
A non-nucleophilic base (e.g., triethylamine, optional if excess methylamine is used)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel. If using gaseous methylamine, a gas inlet tube is required. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the Flask: Dissolve 3-chloropropionyl chloride in the chosen aprotic solvent within the flask and cool the solution in an ice bath (0-5 °C).
-
Amine Addition: Slowly add a solution of methylamine (or bubble methylamine gas) to the stirred solution of 3-chloropropionyl chloride. An excess of methylamine (at least 2 equivalents) is typically used to act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, one equivalent of methylamine and one equivalent of a non-nucleophilic base like triethylamine can be used.
-
Reaction Monitoring: The reaction is typically rapid and exothermic. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system to yield pure this compound.
Spectroscopic Characterization
Note: Experimental spectra for this compound are not widely available in public databases. The following are predicted key characteristics based on the structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
δ ~2.8 ppm (s, 3H): A singlet corresponding to the three protons of the N-methyl group.
-
δ ~2.8-3.0 ppm (t, 2H): A triplet for the two protons on the carbon adjacent to the carbonyl group (C2).
-
δ ~3.7-3.9 ppm (t, 2H): A triplet for the two protons on the carbon bearing the chlorine atom (C3).
-
δ ~6.0-7.0 ppm (br s, 1H): A broad singlet for the amide N-H proton. The chemical shift of this proton can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
δ ~26 ppm: Signal for the N-methyl carbon.
-
δ ~38 ppm: Signal for the C2 carbon (adjacent to the carbonyl).
-
δ ~41 ppm: Signal for the C3 carbon (attached to chlorine).
-
δ ~170 ppm: Signal for the carbonyl carbon (C1).
Infrared (IR) Spectroscopy (Predicted)
-
~3300 cm⁻¹ (broad): N-H stretching vibration.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1640 cm⁻¹ (strong): C=O stretching vibration (Amide I band). This is a very characteristic and intense absorption.
-
~1550 cm⁻¹: N-H bending vibration (Amide II band).
-
~700-600 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 121, with a characteristic M+2 peak at m/z = 123 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.
-
Fragmentation: Common fragmentation pathways would involve the loss of the chlorine atom, cleavage adjacent to the carbonyl group, and McLafferty rearrangement if structurally feasible.
Chemical Reactivity and Synthetic Applications
The bifunctional nature of this compound makes it a valuable precursor for a variety of target molecules. The primary site of reactivity is the electrophilic carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution (Sₙ2) reactions.[1]
Figure 3: General reactivity of this compound.
Reactions at the Chlorinated Carbon
-
With Nitrogen Nucleophiles: Reaction with primary or secondary amines can be used to introduce further amino functionalities. For example, reaction with ammonia would yield 3-amino-N-methylpropanamide.
-
With Oxygen Nucleophiles: Hydrolysis with a base like hydroxide will lead to the formation of 3-hydroxy-N-methylpropanamide.
-
With Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles can displace the chloride to form thioethers.[1]
-
With Cyanide: Reaction with a cyanide salt, such as sodium or potassium cyanide, would yield 4-cyano-N-methylbutanamide, a precursor to dicarboxylic acids and other derivatives.
-
With Azide: Substitution with an azide salt (e.g., sodium azide) would produce 3-azido-N-methylpropanamide, which can be subsequently reduced to the corresponding primary amine.
Potential Role in Pharmaceutical Synthesis
While direct, documented use of this compound in the synthesis of major pharmaceuticals is not extensively reported in readily available literature, its structural motif is present in more complex intermediates. The chloro-amide functionality is a common feature in building blocks used for the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). For instance, related chloro-amide structures are utilized in the synthesis of kinase inhibitors for cancer therapy. The ability to introduce a three-carbon chain with a modifiable terminus makes it a strategic component in the construction of larger, more complex drug candidates.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is a valuable and versatile bifunctional intermediate with significant potential in synthetic organic chemistry, particularly in the context of drug discovery and development. Its well-defined reactivity, centered around the susceptibility of the chloro group to nucleophilic substitution, allows for the introduction of a wide range of functional groups. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and potential applications. It is our hope that this technical resource will aid researchers in leveraging the full synthetic utility of this important chemical building block.
References
-
PubChem. This compound. [Link]
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An In-Depth Technical Guide to 3-Chloro-N-methylpropanamide: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key bifunctional molecule, 3-Chloro-N-methylpropanamide presents a versatile platform for synthetic chemists and drug discovery scientists. Its unique combination of a reactive alkyl chloride and a stable amide moiety within a compact framework allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its structural characteristics, synthetic methodologies, and potential applications, with a particular focus on its utility as a building block in the development of novel therapeutics. Through a detailed exploration of its chemical properties and reactivity, we aim to equip researchers with the knowledge necessary to effectively harness the potential of this valuable chemical intermediate.
Core Structural and Physicochemical Profile
This compound is a halogenated amide with a straightforward yet highly functionalized structure. A comprehensive understanding of its fundamental properties is essential for its effective application in research and development.
Structural Identification
The unequivocal identification of this compound is established through a combination of its structural formula and standardized chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| SMILES | CNC(=O)CCCl | --INVALID-LINK-- |
| CAS Number | 41789-28-0 | --INVALID-LINK-- |
| Molecular Formula | C4H8ClNO | --INVALID-LINK-- |
| Molecular Weight | 121.57 g/mol | --INVALID-LINK-- |
| InChIKey | UZWXYEHTFDWCIS-UHFFFAOYSA-N | --INVALID-LINK-- |
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 0.1 | --INVALID-LINK-- |
| Topological Polar Surface Area | 29.1 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Synthesis and Manufacturing
The most direct and widely employed laboratory-scale synthesis of this compound involves the nucleophilic acyl substitution of 3-chloropropanoyl chloride with methylamine.[1] This method is favored for its high reactivity and generally good yields.[1]
Reaction Mechanism
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This results in the formation of a tetrahedral intermediate, which subsequently collapses, expelling a chloride ion as the leaving group to form the stable amide bond.[1]
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Chloropropionyl chloride
-
Methylamine (as a solution in a suitable solvent, e.g., THF or water, or as a gas)
-
A non-nucleophilic base (e.g., triethylamine) (optional, if methylamine is not used in excess)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Ice bath
-
Rotary evaporator
-
Purification apparatus (e.g., flash chromatography system)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropionyl chloride in an appropriate anhydrous aprotic solvent. Cool the solution in an ice bath to 0°C.
-
Addition of Methylamine: Slowly add a solution of methylamine (or bubble methylamine gas) to the stirred solution of 3-chloropropionyl chloride. An excess of methylamine is typically used to act as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.[1] Alternatively, a stoichiometric amount of methylamine can be used in conjunction with a non-nucleophilic base like triethylamine.
-
Reaction Monitoring: The reaction is typically rapid, even at low temperatures.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The bifunctional nature of this compound, possessing both an electrophilic carbon center and a nucleophilic amide, makes it a valuable intermediate in organic synthesis.[1]
Nucleophilic Substitution at the Chlorinated Carbon
The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bearing the chlorine.[1] This allows for the introduction of a wide array of functional groups.
Caption: Nucleophilic substitution reactions of this compound.
-
With Oxygen Nucleophiles: Reaction with hydroxide ions leads to the formation of 3-hydroxy-N-methylpropanamide.[1] This conversion of an alkyl halide to an alcohol opens up further avenues for functionalization.[1]
-
With Nitrogen Nucleophiles: Primary and secondary amines readily displace the chloride to yield various amino-substituted derivatives.[1]
-
With Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles can react to form thioethers.[1]
Applications in Drug Discovery and Development
While specific, documented applications of this compound in marketed drugs are not prevalent in publicly accessible literature, its structural motifs are highly relevant to contemporary drug discovery paradigms. Its role as a versatile chemical building block is where its primary value lies.
A Versatile Linker in PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for an E3 ubiquitin ligase, a ligand for the target protein, and a chemical linker connecting the two. The linker's length, rigidity, and chemical composition are critical for the efficacy of the PROTAC. The structural features of this compound make it an attractive fragment for incorporation into PROTAC linkers. The alkyl chloride allows for covalent attachment to one of the ligands, while the amide functionality can be part of the linker backbone or a point of attachment for the other ligand.
A Fragment for Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. This compound, with its small size and distinct functional groups, is an ideal candidate for inclusion in fragment libraries. The amide group can participate in hydrogen bonding interactions with a protein target, while the chloro-alkyl chain provides a vector for synthetic elaboration to grow the fragment into a more potent inhibitor.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data, this compound is classified as follows:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Serious eye irritation (Category 2): Causes serious eye irritation.[2]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, making it a valuable building block for the construction of more complex molecules. While its direct application in pharmaceuticals is not yet widely documented, its utility as a linker component in PROTACs and as a fragment in FBDD highlights its importance for the future of medicinal chemistry. Researchers and scientists are encouraged to explore the synthetic potential of this compound in their efforts to develop novel therapeutics.
References
An In-Depth Technical Guide to 3-Chloro-N-methylpropanamide: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Identity and Physicochemical Profile
3-Chloro-N-methylpropanamide is a halogenated amide that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring both a reactive chlorine atom and a stable amide functional group, allows for a range of chemical transformations.
Synonyms and Identifiers
To ensure clarity and facilitate comprehensive literature searches, a list of synonyms and key identifiers for this compound is provided below.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 41789-28-0[1][2] |
| Molecular Formula | C₄H₈ClNO[1][2] |
| Molecular Weight | 121.57 g/mol [2] |
| Synonyms | N-Methyl-3-chloropropionamide, 3-Chloro-N-methylpropionamide, Propanamide, 3-chloro-N-methyl-[1] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 65.0-65.5 °C | ChemicalBook |
| Boiling Point (Predicted) | 270.9 ± 23.0 °C | ChemicalBook |
| Density (Predicted) | 1.086 ± 0.06 g/cm³ | ChemicalBook |
| XLogP3 (Predicted) | 0.1 | [1][3] |
| Topological Polar Surface Area | 29.1 Ų | [1][3] |
| Appearance | White to off-white solid | ChemicalBook |
Synthesis and Purification Strategies
The most common and direct laboratory-scale synthesis of this compound involves the acylation of methylamine with 3-chloropropionyl chloride.[4] An alternative, though often less reactive, approach is the direct coupling of 3-chloropropanoic acid with methylamine using a suitable coupling agent.
Synthesis via Acylation of Methylamine
This widely used method offers high reactivity and generally good yields.[4] The reaction proceeds through a nucleophilic attack of the methylamine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.
Caption: Synthesis of this compound via acylation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine in a suitable aprotic solvent such as dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride in dichloromethane to the stirred methylamine solution via the dropping funnel. Maintain the temperature at 0 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
Flash column chromatography is an effective method for purifying the crude product.[4] The choice of eluent is critical for achieving good separation. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly employed.[4]
Caption: Workflow for purification by flash chromatography.
Chemical Reactivity and Synthetic Utility
The bifunctional nature of this compound makes it a versatile building block in organic synthesis. The primary sites of reactivity are the electrophilic carbon bearing the chlorine atom and, under certain conditions, the amide functionality.
Nucleophilic Substitution at the Chlorinated Carbon
The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This is a key transformation for building more complex molecular scaffolds.
Example: Synthesis of 3-Hydroxy-N-methylpropanamide
Reaction with hydroxide ions leads to the formation of the corresponding hydroxylated derivative.[4]
Caption: Nucleophilic substitution at the chlorinated carbon.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a triplet for the methylene group adjacent to the chlorine, a triplet for the methylene group adjacent to the carbonyl, and a singlet for the N-methyl group. The integration of these signals should be in a 2:2:3 ratio.
-
¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the carbonyl carbon, the two methylene carbons, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Chromatographic Methods (HPLC and GC-MS)
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and for quantitative analysis. Method development would typically involve a reversed-phase C18 column for HPLC with a mobile phase of acetonitrile and water. For GC-MS, a derivatization step may be necessary to improve volatility.
Applications in Drug Development and Medicinal Chemistry
While direct biological activity of this compound is not extensively documented, its utility as a synthetic intermediate in the preparation of pharmacologically active molecules is of significant interest. The ability to introduce a three-carbon N-methyl amide chain via this reagent is a valuable tool in drug design.
A search of the patent literature reveals the use of related 3-chloro-N-substituted propanamide structures in the synthesis of complex heterocyclic compounds with potential therapeutic applications, such as protein kinase B inhibitors. The 3-chloropropanamide moiety serves as a reactive handle to build upon a core scaffold.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information:
-
Pictograms:
-
Exclamation Mark
-
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/ eye protection/ face protection.[5]
-
P301 + P317: IF SWALLOWED: Get medical help.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[5]
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its bifunctional nature allows for a range of chemical modifications, making it a useful building block for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-N,N-dimethylpropanamide. Retrieved from [Link]
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PubChem. (n.d.). 3-chloro-N-methylpropan-1-amine. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C4H8ClNO). Retrieved from [Link]
- Google Patents. (n.d.). CN102731385A - 3-chloro-N-methyl-2-picolinamide compound and 3-methoxyl-N-methyl-2-picolinamide compound and use thereof as anticancer medicament.
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PubChem. (n.d.). 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide. Retrieved from [Link]
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ChemBK. (2024, April 9). 3-CHLORO-N-PHENYLPROPANAMIDE. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Biological Activities of 3-Chloro-n-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-n-methylpropanamide is a small, bifunctional molecule featuring both an amide and a reactive alkyl chloride. While extensive research on its specific biological activities is not publicly available, its structural motifs are common in a variety of biologically active compounds. This guide provides a comprehensive overview of the known physicochemical properties of this compound and extrapolates its potential biological activities based on the known pharmacology and toxicology of structurally related compounds. The primary aim is to furnish researchers and drug development professionals with a foundational understanding of this molecule, highlighting its potential as a chemical probe, a synthetic intermediate, or a lead compound for further investigation.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C4H8ClNO | |
| Molecular Weight | 121.57 g/mol | |
| CAS Number | 41789-28-0 | |
| Appearance | Solid (predicted) | |
| Topological Polar Surface Area | 29.1 Ų | |
| XLogP3 | 0.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 |
Potential Biological Activities and Mechanisms of Action
The biological activity of this compound is likely to be dictated by its two key functional groups: the electrophilic chloromethyl group and the N-methylamide moiety.
Covalent Modification of Biological Macromolecules
The presence of a primary alkyl chloride suggests that this compound can act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA. This reactivity is a cornerstone of the biological effects of many chloroacetamide compounds.[1]
-
Alkylation of Cysteine and Histidine Residues: The thiol group of cysteine and the imidazole ring of histidine are potent nucleophiles in proteins. Covalent modification of these residues can lead to irreversible enzyme inhibition, disruption of protein-protein interactions, and altered protein conformation. Chloroacetamides are known to be chlorinated sulfhydryl alkylating reagents that form covalent bonds with the thiol group of cysteines.[1]
-
Interaction with Glutathione: this compound is expected to be a substrate for glutathione S-transferases (GSTs), leading to its conjugation with glutathione (GSH). This is a major detoxification pathway for many electrophilic compounds. However, high concentrations of the compound could lead to depletion of cellular GSH stores, rendering the cell more susceptible to oxidative stress.
Potential Cytotoxicity
Based on the reactivity of its alkyl chloride and the known effects of related compounds, this compound may exhibit cytotoxic properties through several mechanisms. Halogenated organic compounds are known to induce cytotoxicity, with their lipophilicity and reactivity being key determinants.[2]
-
Induction of Oxidative Stress: Depletion of glutathione, a key antioxidant, can lead to an increase in reactive oxygen species (ROS) and subsequent oxidative damage to cellular components. The cytotoxicity of some dihalogenated compounds is associated with their ability to induce intracellular ROS.[2]
-
Activation of TRPA1 Channels: Some amide herbicides have been shown to induce cytotoxicity through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, an ion channel involved in pain, inflammation, and cellular stress responses.[3][4] The structural similarities suggest that this compound could potentially interact with this channel.
-
Disruption of Cellular Metabolism: Covalent modification of key metabolic enzymes could disrupt essential cellular processes, leading to cell death.
Inferred Metabolic Pathways
The metabolism of this compound is likely to proceed through pathways common to other small halogenated amides. The primary routes of metabolism are predicted to be enzymatic hydrolysis and conjugation.
-
Cytochrome P450-mediated Oxidation: While the primary site of reactivity is the alkyl chloride, cytochrome P450 enzymes could potentially hydroxylate other positions on the molecule, although this is likely a minor pathway. Halogenated alkanes can be metabolized by cytochrome P450 enzymes.[5][6]
-
Glutathione Conjugation: As mentioned, this is a probable major detoxification pathway.
-
Amidase-mediated Hydrolysis: The amide bond could be cleaved by cellular amidases to yield 3-chloropropanoic acid and methylamine.
Caption: A proposed experimental workflow for the biological evaluation of this compound.
Protocols:
-
Reactive Oxygen Species (ROS) Assay: Treat cells with the compound and a fluorescent ROS indicator (e.g., DCFDA). Measure the fluorescence intensity to quantify ROS production.
-
Glutathione (GSH) Depletion Assay: Measure the levels of intracellular GSH in compound-treated cells using a commercially available kit.
-
TRPA1 Channel Activity Assay: In cells expressing TRPA1, use a calcium imaging assay to determine if the compound induces calcium influx, a hallmark of TRPA1 activation.
-
Enzyme Inhibition Assays: Based on proteomic findings or hypothesis, perform in vitro assays with purified enzymes to determine if the compound directly inhibits their activity.
Conclusion
This compound is a molecule with the potential for significant biological activity, primarily due to its alkylating capability. While direct experimental evidence is currently lacking, a strong scientific rationale exists for investigating its potential as a cytotoxic agent, an enzyme inhibitor, or a modulator of specific cellular pathways. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of this compound's biological and pharmacological properties. Such studies will be crucial in determining whether this compound or its derivatives could serve as valuable tools for biomedical research or as starting points for drug discovery programs.
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Sharma, A., Kumar, A., & Kumar, V. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23202. [Link]
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Yang, M., Zhang, X., & Li, X. F. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. Chemical Research in Toxicology, 33(5), 1144-1151. [Link]
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Goto, Y., et al. (2017). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry, 9(9), 895-901. [Link]
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2014). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Accounts of Chemical Research, 47(12), 3691-3702. [Link]
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Wang, C., et al. (2022). Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. International Journal of Environmental Research and Public Health, 19(13), 7985. [Link]
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An In-depth Technical Guide to 3-Chloro-N-methylpropanamide as a Chemical Intermediate
Abstract
3-Chloro-N-methylpropanamide (CAS No: 41789-28-0) is a bifunctional chemical compound that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure, incorporating both a reactive alkyl chloride and a stable amide moiety, provides a unique platform for the strategic construction of more complex molecular architectures. This guide offers a comprehensive exploration of this compound, detailing its chemical properties, established synthetic routes, and core reactivity principles. We will delve into its critical role as a building block in medicinal chemistry and pharmaceutical development, supported by detailed experimental protocols and mechanistic insights. The objective is to provide researchers and drug development professionals with a foundational understanding and practical framework for leveraging this intermediate in their synthetic endeavors.
Core Chemical Identity and Physicochemical Properties
This compound is a derivative of propanamide characterized by a chlorine atom at the C-3 position and a methyl group attached to the amide nitrogen.[1] This specific arrangement of functional groups is central to its utility in synthetic chemistry.
Key Identifiers and Properties
A summary of the essential physicochemical properties of this compound is presented below. This data is critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 41789-28-0 | SCBT[3], Sigma-Aldrich |
| Molecular Formula | C₄H₈ClNO | PubChem[2] |
| Molecular Weight | 121.56 g/mol | PubChem[2] |
| Canonical SMILES | CNC(=O)CCCl | PubChem[2] |
| InChIKey | UZWXYEHTFDWCIS-UHFFFAOYSA-N | PubChem[2] |
| Polar Surface Area (PSA) | 29.1 Ų | PubChem[2] |
| XLogP3 | 0.1 | Echemi[4] |
| Physical Form | Solid | Sigma-Aldrich |
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
Standard laboratory precautions should be strictly followed.[4] This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.[4] Avoid inhalation of dust and direct contact with skin and eyes.[4]
Synthesis of this compound: A Mechanistic Perspective
The most direct and widely adopted method for synthesizing this compound is the nucleophilic acyl substitution reaction between 3-chloropropanoyl chloride and methylamine.[1]
The causality behind this choice of reagents is clear: 3-chloropropanoyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of both the carbonyl oxygen and the acyl chloride, making the carbonyl carbon highly electrophilic. Methylamine, a primary amine, serves as a potent nucleophile. The reaction proceeds rapidly, often at low temperatures, to form the stable amide bond.[1]
Sources
An In-depth Technical Guide to 3-Chloro-N-methylpropanamide: Synthesis, Properties, and Applications
Foreword: While 3-Chloro-N-methylpropanamide is a readily available and utilized chemical intermediate, a definitive historical account of its initial discovery, including the specific researchers, date, and original purpose, remains elusive in currently accessible scientific and historical literature. Its emergence is likely rooted in the broader exploration of N-alkyl amides and chloropropionyl compounds in the mid-20th century. This guide, therefore, focuses on the established scientific knowledge surrounding its synthesis, properties, and applications, providing a comprehensive technical resource for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
This compound, with the CAS Registry Number 41789-28-0, is a bifunctional organic compound featuring both a reactive alkyl chloride and an N-methylamide group.[1] This unique combination makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N-Methyl-3-chloropropionamide, 3-chloro-N-methylpropionamide, Propanamide, 3-chloro-N-methyl- |
| CAS Number | 41789-28-0 |
| Molecular Formula | C₄H₈ClNO |
| Molecular Weight | 121.57 g/mol |
| InChI Key | UZWXYEHTFDWCIS-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)CCCl |
Physicochemical and Spectroscopic Data
Understanding the physical and chemical properties of this compound is crucial for its effective use in research and development.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid |
| Purity | Typically >95% |
| Storage Temperature | Ambient |
Note: Specific values for properties like melting point, boiling point, and solubility can vary between suppliers and should be confirmed with the specific batch's certificate of analysis.
Synthesis of this compound: A Detailed Protocol
The most common and direct method for the synthesis of this compound is the acylation of methylamine with 3-chloropropanoyl chloride. This reaction is favored for its high reactivity and generally good yields.
Reaction Principle
The synthesis involves a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to form the stable amide bond.
Caption: General reaction scheme for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Chloropropanoyl chloride
-
Methylamine (as a solution in a suitable solvent, e.g., THF or water)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base (to neutralize the HCl byproduct)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methylamine and triethylamine in anhydrous DCM.
-
Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Acyl Chloride: Slowly add a solution of 3-chloropropanoyl chloride in anhydrous DCM to the stirred methylamine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC-MS analysis indicates the completion of the reaction.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
-
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product. |
| P280: Wear protective gloves/ eye protection/ face protection. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P337+P313: If eye irritation persists: Get medical advice/attention. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Applications in Research and Development
The dual functionality of this compound makes it a versatile intermediate in the synthesis of a wide range of organic molecules.
-
Pharmaceutical Synthesis: The chloro- group can be displaced by various nucleophiles to introduce different functional groups, while the amide moiety can participate in or direct further reactions. This makes it a useful starting material for the synthesis of heterocyclic compounds and other scaffolds of medicinal interest. For example, it has been used as an intermediate in the synthesis of compounds targeting the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[1]
-
Agrochemical Research: Similar to its use in pharmaceuticals, it serves as a building block for creating novel pesticides and herbicides.
-
Material Science: The ability to functionalize both ends of the molecule allows for its incorporation into polymers and other materials to modify their properties.
Conclusion
While the specific historical details of its discovery are not well-documented, this compound has established itself as a valuable and versatile intermediate in modern organic synthesis. Its straightforward synthesis and dual reactivity provide chemists with a reliable tool for the construction of complex molecules with applications in medicine, agriculture, and materials science. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher intending to utilize this compound in their work.
References
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Methodological & Application
Application Notes & Protocols: The Synthesis of N-methyl-3-chloropropionamide via Nucleophilic Acyl Substitution
Abstract
This document provides a comprehensive technical guide for the reaction between 3-chloropropionyl chloride and methylamine, yielding N-methyl-3-chloropropionamide. This reaction is a cornerstone of synthetic organic chemistry, representing a classic nucleophilic acyl substitution. We will delve into the underlying reaction mechanism, provide a meticulously detailed and safety-conscious experimental protocol, and discuss the significant applications of the resulting product, particularly as a versatile intermediate in the synthesis of heterocyclic compounds and in the broader context of drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven methodologies.
Introduction and Scientific Context
The amidation of acyl chlorides with primary amines is a robust and highly efficient method for forming carbon-nitrogen bonds. The reaction of 3-chloropropionyl chloride with methylamine is of particular interest due to the bifunctional nature of the resulting product, N-methyl-3-chloropropionamide. This compound incorporates both a secondary amide and a primary alkyl chloride.[1] This dual functionality makes it a valuable building block in medicinal chemistry and materials science.[1][2]
The primary alkyl chloride serves as a reactive handle for subsequent nucleophilic substitutions, while the N-methyl amide group offers a site for modifying steric and electronic properties, which can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic profile.[3] A significant application of this scaffold is in the synthesis of β-lactams, the core structural motif of widely used antibiotics such as penicillins and cephalosporins.[4][5][6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[7][8] The process can be dissected into three primary stages:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of methylamine acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom.[7][9]
-
Formation and Collapse of the Tetrahedral Intermediate: This nucleophilic attack results in a transient tetrahedral intermediate. The intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).[8]
-
Deprotonation: The resulting protonated amide is highly acidic. A second equivalent of methylamine, acting as a base, abstracts the proton from the nitrogen atom. This neutralization step yields the final stable product, N-methyl-3-chloropropionamide, and the byproduct, methylammonium chloride.[7][9]
Critical Safety and Handling Protocols
This reaction involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.
-
3-Chloropropionyl Chloride:
-
Hazards: This substance is highly corrosive, a lachrymator, and can cause severe skin burns and eye damage.[10][11][12] It is fatal if inhaled and harmful if swallowed.[11] It reacts violently with water, releasing toxic hydrogen chloride gas.[10] It is also a combustible liquid.[11]
-
Handling: All manipulations must be performed within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat.[10][13] Ensure all glassware is dry and the reaction is protected from atmospheric moisture. Keep away from heat, sparks, and open flames.[11]
-
-
Methylamine (40% Aqueous Solution):
-
Hazards: Methylamine solution is highly flammable, and its vapors can form explosive mixtures with air.[14][15] It is corrosive and causes severe skin and eye burns.[16] It is also harmful if inhaled or swallowed.[14]
-
Handling: Work in a well-ventilated area, preferably a fume hood.[14][16] Use spark-proof tools and explosion-proof electrical equipment.[16] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[17] Store away from acids and oxidizing agents.[16]
-
-
Reaction Exothermicity: The reaction is highly exothermic and can proceed violently if the addition of the amine is not controlled.[7][9] Proper temperature control via an ice bath is mandatory.
Detailed Experimental Protocol
This protocol details the synthesis of N-methyl-3-chloropropionamide on a laboratory scale.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 3-Chloropropionyl chloride (≥98%) | Three-neck round-bottom flask (250 mL) |
| Methylamine (2.0 M solution in THF) | Magnetic stirrer and stir bar |
| Anhydrous Dichloromethane (DCM) | Constant pressure dropping funnel (125 mL) |
| Deionized Water | Thermometer / Temperature probe |
| 1 M Hydrochloric Acid (HCl) | Ice/water bath |
| Saturated Sodium Bicarbonate (NaHCO₃) | Nitrogen or Argon gas inlet |
| Saturated Sodium Chloride (Brine) | Separatory funnel (500 mL) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Silica Gel (for chromatography) | Standard laboratory glassware |
| Solvents for chromatography (e.g., Hexane, Ethyl Acetate) | Personal Protective Equipment (as specified in Sec. 3) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a constant pressure dropping funnel, a thermometer, and a nitrogen/argon inlet. Ensure the entire apparatus is dry.
-
Initial Charging: Under a positive pressure of inert gas, charge the flask with 3-chloropropionyl chloride (e.g., 10.0 g, 78.8 mmol, 1.0 equiv.) and dissolve it in 100 mL of anhydrous dichloromethane.
-
Temperature Control: Cool the flask in an ice/water bath to an internal temperature of 0-5 °C.
-
Nucleophile Addition: Charge the dropping funnel with a 2.0 M solution of methylamine in THF (e.g., 86.7 mL, 173.4 mmol, 2.2 equiv.). Add the methylamine solution dropwise to the stirred acyl chloride solution over approximately 45-60 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition. A white precipitate (methylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction goes to completion.
-
Work-up - Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally, brine (50 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-methyl-3-chloropropionamide by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a solid or oil.
Experimental Workflow Diagram
Product Characterization
The identity and purity of the synthesized N-methyl-3-chloropropionamide should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the N-methyl group (a doublet, or a singlet with rotational isomers), and two triplets for the adjacent methylene (-CH₂CH₂-) groups. The N-H proton will appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, the two methylene carbons, and the N-methyl carbon should be present.
-
FT-IR Spectroscopy: Look for a strong C=O stretching vibration for the amide (approx. 1640 cm⁻¹) and an N-H stretching band (approx. 3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₄H₈ClNO) should be observed.
Applications in Drug Discovery and Development
N-methyl-3-chloropropionamide is more than a simple amide; it is a strategic precursor for complex molecular architectures.
-
Synthesis of β-Lactams: The most prominent application is in the synthesis of β-lactam rings.[18][19] Intramolecular cyclization, typically induced by a strong base, allows the amide enolate to displace the chloride, forming the strained four-membered ring that is the pharmacophore of numerous life-saving antibiotics.[6]
-
Scaffold for Compound Libraries: The bifunctional nature of the molecule allows for divergent synthesis.[1] The chloride can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to build one vector of diversity, while modifications to the amide nitrogen can provide another. This is a powerful strategy in lead optimization campaigns.
-
Introduction of Key Pharmacophoric Elements: Chlorine-containing molecules are prevalent in pharmaceuticals, often enhancing membrane permeability or metabolic stability.[20] This intermediate provides a straightforward method to incorporate the 3-chloropropionamide moiety into larger molecules, a strategy employed in the development of various therapeutic agents.[21]
Summary of Quantitative Data
| Parameter | Value / Condition | Rationale |
| Stoichiometry | ||
| 3-Chloropropionyl chloride | 1.0 equivalent | Limiting reagent. |
| Methylamine | 2.2 equivalents | 1 equiv. for reaction, 1 equiv. to neutralize HCl byproduct, plus slight excess.[9] |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent prevents hydrolysis of the acyl chloride. |
| Temperature | 0-10 °C (addition), then RT | Controls the highly exothermic reaction; RT ensures completion. |
| Reaction Time | 3-4 hours | Sufficient for complete conversion at the specified scale. |
| Expected Outcome | ||
| Yield | 85-95% (after purification) | This is a high-yielding reaction under optimized conditions. |
| Product | N-methyl-3-chloropropionamide | C₄H₈ClNO, MW: 121.57 g/mol |
References
-
Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE Technical Data Sheet. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Solution 40%. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. [Link]
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IPCS. (n.d.). ICSC 1483 - METHYLAMINE (40% aqueous solution). [Link]
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Encyclopedia.pub. (2020). Beta Lactams and Products. [Link]
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ResearchGate. (n.d.). Preparation of 3‐chloro‐β‐lactams. [Link]
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Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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Encyclopedia.pub. (2020). Synthesis of β-Lactams. [Link]
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Royal Society of Chemistry. (2020). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. (n.d.). β-Lactam. [Link]
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Le-Criox, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal. [Link]
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Karthikeyan, M. S., et al. (2015). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society. [Link]
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Application Notes and Protocols for the Analytical Characterization of 3-Chloro-n-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the analytical methods for the characterization of 3-Chloro-n-methylpropanamide. This document is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the characterization process. The protocols outlined herein are designed to be robust and self-validating, adhering to the principles of scientific integrity and regulatory expectations.
Introduction: The Importance of Rigorous Analytical Characterization
This compound (C₄H₈ClNO, MW: 121.57 g/mol ) is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1][2][3] Its purity and identity are critical to ensure the quality, safety, and efficacy of the final product. Therefore, robust and validated analytical methods are essential for its characterization.
This guide details a multi-faceted approach to the analytical characterization of this compound, employing chromatographic, spectroscopic, and thermal analysis techniques. Each method is presented with a detailed protocol, the underlying scientific principles, and guidance on data interpretation and validation in accordance with ICH Q2(R1) guidelines.[4][5][6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO | PubChem[2] |
| Molecular Weight | 121.56 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | CNC(=O)CCCl | PubChem[2] |
| CAS Number | 41789-28-0 | Sigma-Aldrich[8] |
| Physical Form | Solid | Sigma-Aldrich[8] |
| Purity (Typical) | ≥98% | Sigma-Aldrich[8] |
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are central to assessing the purity of this compound and for identifying and quantifying any potential impurities. Impurity profiling is a critical aspect of pharmaceutical development, as even small amounts of unwanted chemicals can affect the safety and efficacy of a drug product.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
Rationale: Reverse-phase HPLC is a versatile and widely used technique for the analysis of moderately polar organic compounds like this compound. It offers high resolution, sensitivity, and reproducibility. The following method is adapted from a protocol for a structurally similar chlorinated amide and should be validated for this specific application.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of both the main compound and any potential impurities with different polarities. A starting point could be a mixture of acetonitrile and water (e.g., 30:70 v/v) with a linear gradient to a higher concentration of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the amide chromophore absorbs, typically around 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis and System Suitability:
-
The retention time of the main peak should be consistent.
-
System suitability parameters such as theoretical plates, tailing factor, and repeatability of injections should be monitored to ensure the performance of the chromatographic system.
-
Impurity levels can be quantified using the area percentage method, assuming a similar response factor for closely related impurities. For accurate quantification, reference standards for known impurities should be used.
Method Validation (as per ICH Q2(R1)): [4][5][6][7]
-
Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), and the sample to demonstrate that there are no interferences at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot the peak area against the concentration. The correlation coefficient (r²) should be close to 1.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank or placebo matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] It is particularly useful for identifying potential residual solvents from the synthesis process and for confirming the structure of the main component and its impurities through mass spectral data.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
Data Analysis and Interpretation:
-
The retention time of the main peak can be used for identification.
-
The mass spectrum of the main peak should be consistent with the structure of this compound. Expected fragmentation patterns for amides include cleavage of the C-C bond adjacent to the carbonyl group and McLafferty rearrangement.[10][11] The presence of chlorine will result in a characteristic isotopic pattern for fragments containing chlorine (M and M+2 peaks in a roughly 3:1 ratio).
-
Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.
¹H NMR Spectroscopy Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard proton NMR experiment.
-
Expected ¹H NMR Spectrum (Predicted):
-
A triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (Cl-CH₂-).
-
A triplet corresponding to the two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O).
-
A singlet for the three protons of the N-methyl group (N-CH₃).
-
A broad singlet for the N-H proton, which may exchange with deuterium if a protic deuterated solvent is used. The spectrum of the similar compound 3-chloropropionamide can be used as a reference.[12]
-
¹³C NMR Spectroscopy Protocol:
-
Solvent: As for ¹H NMR.
-
Instrumentation: As for ¹H NMR.
-
Data Acquisition: Standard carbon NMR experiment with proton decoupling.
-
Expected ¹³C NMR Spectrum (Predicted):
-
A signal for the carbonyl carbon (C=O).
-
A signal for the carbon atom attached to the chlorine (C-Cl).
-
A signal for the carbon atom adjacent to the carbonyl group.
-
A signal for the N-methyl carbon (N-CH₃). The chemical shifts will be influenced by the electronegativity of the neighboring atoms.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Typically, 32 scans at a resolution of 4 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
N-H Stretch: A moderate to strong band around 3300 cm⁻¹.
-
C-H Stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O Stretch (Amide I): A strong, characteristic band around 1640 cm⁻¹.
-
N-H Bend (Amide II): A band around 1550 cm⁻¹.
-
C-N Stretch: A band in the region of 1400-1200 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹. An FTIR spectrum of a related compound, 3-Chloro-N-[2-(3-chloro-N-methylpropanamido)ethyl]-N-methylpropanamide, can provide a reference for the expected peak positions.[14]
-
Mass Spectrometry (MS)
Rationale: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[1]
Experimental Protocol:
-
Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL).
-
Data Analysis: The measured accurate mass of the protonated molecule [M+H]⁺ should be compared to the theoretical exact mass of C₄H₉ClNO⁺. The predicted collision cross section values can also be used for further confirmation.[15]
Thermal Analysis
Thermal analysis techniques provide information on the thermal stability and decomposition of this compound.
Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid.
Experimental Protocol:
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Data Analysis: The onset of the melting endotherm corresponds to the melting point. The shape of the peak can provide an indication of purity.
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.
Experimental Protocol:
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere at a flow rate of 50 mL/min.
-
Data Analysis: The TGA curve shows the percentage of weight loss as a function of temperature. The onset of decomposition indicates the thermal stability of the compound.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Analytical workflow for this compound.
Conclusion
The analytical methods and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers, scientists, and drug development professionals can confidently assess the identity, purity, and stability of this important chemical intermediate. Adherence to the principles of method validation, as outlined by the ICH, is paramount to ensure the generation of reliable and defensible analytical data.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
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ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
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Quality Guidelines. International Council for Harmonisation. Available at: [Link]
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3-Chloro-N-[2-(3-chloro-N-methylpropanamido)ethyl]-N-methylpropanamide - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
-
Chlorination of amides: Kinetics and mechanisms of formation of N -chloramides and their reactions with phenolic compounds. Infoscience. Available at: [Link]
-
Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. ResearchGate. Available at: [Link]
-
3-chloro-N-methylpropan-1-amine. PubChem. Available at: [Link]
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This compound (C4H8ClNO). PubChemLite. Available at: [Link]
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Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. ACS Publications. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
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Propanamide, N-decyl-N-methyl-3-chloro-. PubChem. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. Available at: [Link]
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Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. EPA. Available at: [Link]
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EPA-NERL: 555: Chlorinated Acids in Water Using HPLC/UV. National Environmental Methods Index. Available at: [Link]
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3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide. PubChem. Available at: [Link]
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3-chloro-N-ethyl-N-methylpropanamide. PubChem. Available at: [Link]
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Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]
-
Summary of the proposed fragmentation pathways for compounds 3a and 4a... ResearchGate. Available at: [Link]
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(PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. ResearchGate. Available at: [Link]
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Pentane, 3-chloro-3-methyl-. NIST WebBook. Available at: [Link]
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The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
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3-Chloro-N,N-dimethylpropanamide. PubChem. Available at: [Link]
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Optimizing Polymers and Adhesive Materials with Thermogravimetric Analysis and Differential Scanning Calorimetry. Covalent Academy. Available at: [Link]
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The Strategic Utility of 3-Chloro-N-methylpropanamide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and application of 3-chloro-N-methylpropanamide as a versatile intermediate in pharmaceutical development. We will explore its synthesis, reactivity, and a practical application in the construction of a key heterocyclic scaffold relevant to modern medicinal chemistry, supported by detailed protocols and mechanistic insights.
Introduction: The Versatility of a Bifunctional Building Block
This compound, with the chemical formula C₄H₈ClNO, is a bifunctional organic molecule that has garnered significant interest in the synthesis of complex pharmaceutical compounds.[1][2][3] Its structure incorporates a reactive primary alkyl chloride and a stable N-methylamide group. This unique combination allows for its use as a key building block in the construction of more elaborate molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles and other scaffolds prevalent in active pharmaceutical ingredients (APIs).
The presence of the electrophilic chloropropyl group enables facile alkylation of various nucleophiles, most notably amines, to introduce a propanamide side chain. This strategic installation can be a crucial step in building the carbon skeleton of a target molecule or for introducing a linker with specific properties. The amide functionality, on the other hand, is relatively stable and can participate in hydrogen bonding, influencing the solubility and binding characteristics of the final compound.
Synthesis of this compound: A Detailed Protocol
The most direct and common method for the laboratory-scale synthesis of this compound is the acylation of methylamine with 3-chloropropionyl chloride. This reaction is typically rapid and proceeds with high yield.
Reaction Principle
The synthesis involves the nucleophilic attack of the methylamine nitrogen on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. An excess of methylamine or the addition of a non-nucleophilic base is necessary to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.
DOT Diagram: Synthesis of this compound
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloropropionyl chloride
-
Methylamine (40% solution in water or as a gas)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (2.0 equivalents) in 100 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in 50 mL of dichloromethane to the stirred methylamine solution via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted acid chloride and neutralize the methylammonium chloride.
-
Wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
-
Table 1: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Scale | 10 mmol |
| Equivalents of Methylamine | 2.0 |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
| Expected Yield | >90% |
| Appearance | Colorless to pale yellow solid/oil |
Application in Pharmaceutical Intermediate Synthesis: N-Alkylation of 2-Aminothiazole
A significant application of this compound is in the N-alkylation of heterocyclic amines. The 2-aminothiazole moiety is a privileged scaffold found in numerous pharmaceuticals, including kinase inhibitors.[4] The following protocol details a representative synthesis of an N-alkylated 2-aminothiazole derivative, a key intermediate for the synthesis of more complex drug candidates.
Rationale and Mechanistic Insight
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the exocyclic amino group of 2-aminothiazole attacks the electrophilic carbon bearing the chlorine atom in this compound. The use of a base is crucial to deprotonate the resulting ammonium salt and regenerate the nucleophilic amine for further reaction, or to deprotonate the starting amine to increase its nucleophilicity.[5] The choice of base and solvent can significantly influence the reaction rate and yield.[6]
DOT Diagram: N-Alkylation of 2-Aminothiazole
Caption: N-Alkylation of 2-Aminothiazole.
Experimental Protocol: Synthesis of a Representative N-Alkylated 2-Aminothiazole
Materials:
-
2-Aminothiazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-aminothiazole (1.0 equivalent), this compound (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add 50 mL of acetonitrile or DMF.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).[7] The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.[8]
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
The purified product can be further recrystallized from a suitable solvent if necessary.[9][10]
-
Table 2: Analytical Parameters for Reaction Monitoring
| Technique | Mobile Phase/Parameters | Expected Observation |
| TLC | Ethyl Acetate/Hexanes (1:1) | Disappearance of starting materials and appearance of a new, typically more polar, product spot. |
| HPLC | C18 column, Acetonitrile/Water gradient | Separation of starting materials and product peaks, allowing for quantitative monitoring of the reaction progress. |
Safety and Handling
This compound is harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound serves as a valuable and versatile building block in pharmaceutical synthesis. Its straightforward preparation and predictable reactivity make it an excellent choice for introducing a propanamide moiety through N-alkylation. The protocols provided herein offer a practical guide for the synthesis of this intermediate and its application in the construction of a key heterocyclic scaffold, demonstrating its strategic importance in the development of novel therapeutic agents. The principles and techniques described can be adapted and optimized for the synthesis of a wide range of pharmaceutical intermediates.
References
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MDPI. (2023, February 23). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]
-
Elsevier. (2018, August 2). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via.... Retrieved from [Link]
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Letters in Applied NanoBioScience. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]
-
PubMed. (2024, October 18). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐alkylation of (hetero) aromatic amines utilizing (hetero) aromatic and aliphatic alcohols …. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 23). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
ResearchGate. (2022, December). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, March 14). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Semantic Scholar. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
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Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
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ResearchGate. (n.d.). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]
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CNKI. (n.d.). Research Progress of N-Alkylation of Alcohol and Amine by "Hydrogen Reaction". Retrieved from [Link]
- Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
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PubMed. (n.d.). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]
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PubMed Central. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
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PubMed. (n.d.). Preparation and characterization of alkylated polymethacrylate monolithic columns for micro-HPLC of proteins. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Retrieved from [Link]
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Application Notes and Protocols: The Synthesis of Chlorantraniliprole, a Leading Anthranilic Diamide Insecticide
Introduction: The Significance of Chlorantraniliprole in Modern Agriculture
Chlorantraniliprole is a highly effective insecticide belonging to the anthranilic diamide class.[1] It is widely utilized in modern agriculture to control a broad spectrum of chewing pests, particularly Lepidoptera, but also some species of Coleoptera, Diptera, and Isoptera.[2] The mode of action of chlorantraniliprole involves the activation of insect ryanodine receptors, which leads to an uncontrolled release of internal calcium stores, resulting in muscle contraction, paralysis, and ultimately, the death of the target pest.[2] This targeted mode of action provides excellent efficacy against pests while showing relatively low toxicity to non-target organisms, making it a valuable tool in integrated pest management (IPM) programs.
The industrial synthesis of chlorantraniliprole is a multi-step process that hinges on the efficient preparation of two key intermediates, which are then coupled in a final amidation reaction.[1] This application note provides a detailed overview of the core synthetic pathways for producing chlorantraniliprole, complete with experimental protocols and insights into the chemical principles that underpin these methodologies. This guide is intended for researchers, chemists, and professionals involved in the development and manufacturing of agrochemicals.
Core Synthesis Strategy: A Convergent Approach
The most prevalent industrial synthesis of chlorantraniliprole employs a convergent strategy. This involves the separate synthesis of two complex intermediates, followed by their coupling to form the final product. This approach allows for greater efficiency and easier purification of the final active ingredient.
The two primary intermediates are:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
The final step is an amidation reaction between these two molecules.[1] There are two main approaches for this final coupling: a direct amide bond formation or a two-step process via a benzoxazinone intermediate.[1]
Figure 1: Convergent synthetic strategy for Chlorantraniliprole.
Synthesis of Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
A common and industrially viable route for the synthesis of this pyrazole carboxylic acid derivative starts from 2,3-dichloropyridine.[1] The pathway involves several key transformations, including hydrazino-substitution, cyclization, bromination, and oxidation.[1]
Experimental Protocol:
-
Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate, often in a solvent like ethanol, under reflux conditions to yield (3-chloropyridin-2-yl)-hydrazine.[1]
-
Cyclization with Diethyl Maleate: The resulting hydrazine derivative undergoes condensation with diethyl maleate in the presence of a base such as sodium ethoxide. This step forms the pyrazolidinone ring.[1]
-
Bromination: The pyrazolidinone intermediate is then treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile.[1]
-
Oxidation and Hydrolysis: The subsequent pyrazoline is oxidized, and the ester is hydrolyzed to yield the final carboxylic acid.[1]
Note: The specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, can vary depending on the specific patented process being followed. Researchers should consult the relevant literature for precise parameters.
Synthesis of Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide
The synthesis of this substituted anthranilamide intermediate is crucial, and several routes have been developed. A prevalent method starts from 2-nitro-3-methylbenzoic acid. This pathway involves the reduction of the nitro group, chlorination of the aromatic ring, and formation of the N-methylamide.[1]
Experimental Protocol:
-
Reduction: The starting material, 2-nitro-3-methylbenzoic acid, is reduced to 2-amino-3-methylbenzoic acid. A common method is catalytic hydrogenation using a catalyst like Raney nickel in a solvent such as ethanol under a hydrogen atmosphere (e.g., 0.2 MPa) at an elevated temperature (e.g., 50°C) for several hours.[1]
-
Chlorination: The resulting 2-amino-3-methylbenzoic acid is chlorinated. This can be achieved by reacting it with a chlorinating agent like sulfuryl chloride in an inert organic solvent, or by bubbling chlorine gas through a solution of the starting material in a solvent like dichloroethane at an elevated temperature (e.g., 50°C).[1]
-
Amide Formation: The 2-amino-5-chloro-3-methylbenzoic acid is then converted to the corresponding N-methylamide. This can be done through a multi-step process involving esterification followed by ammonolysis with methylamine.[1] Alternatively, direct amidation using a coupling agent can be employed.
Final Coupling: Synthesis of Chlorantraniliprole
The final step in the synthesis is the coupling of the two key intermediates. There are two primary, industrially relevant methods for this transformation.
Method A: Direct Amidation via Acid Chloride
In this route, the carboxylic acid of Intermediate 1 is activated and then reacted directly with the amino group of Intermediate 2. A common method for activating the carboxylic acid is to convert it to an acid chloride.[1]
Figure 2: Direct Amidation via Acid Chloride formation.
-
Acid Chloride Formation: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride or triphosgene in an inert solvent like toluene. A catalytic amount of DMF is often added. The reaction is typically heated to 70-110°C until the reaction is complete, which can be monitored by the cessation of gas evolution.[3]
-
Amidation: The solution of the newly formed acid chloride is then treated with 2-amino-5-chloro-N,3-dimethylbenzamide. The reaction mixture is heated to reflux for several hours to drive the amidation to completion.[3]
-
Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve washing with water, separation of the organic layer, and crystallization of the product from the solvent.
Method B: Two-Step Synthesis via Benzoxazinone Intermediate
This alternative route involves a two-step process where the two intermediates first react to form a cyclized benzoxazinone intermediate. This intermediate is then ring-opened with methylamine to yield chlorantraniliprole.[1]
-
Formation of Benzoxazinone: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid are reacted in the presence of a dehydrating agent or an activating agent like methanesulfonyl chloride. The reaction is typically carried out in a suitable solvent like acetonitrile in the presence of a base.[1]
-
Ring-Opening with Methylamine: The isolated benzoxazinone intermediate is then reacted with methylamine to open the ring and form the final N-methylamide, yielding chlorantraniliprole.
Quantitative Data Summary
The yield of the final product, chlorantraniliprole, is highly dependent on the specific process and conditions used. However, reported yields for the final coupling step are often high.
| Method | Key Reagents | Typical Yield | Reference |
| Direct Amidation | Triphosgene, Toluene | >90% | [3][4] |
| Benzoxazinone Route | Methanesulfonyl Chloride, Methylamine | Variable | [1] |
Safety and Handling
As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood. The reagents used in these syntheses can be corrosive, toxic, and/or hazardous. It is imperative to consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of chlorantraniliprole is a well-established process in the agrochemical industry. The convergent approach, relying on the robust synthesis of two key intermediates, allows for the efficient and high-yield production of this important insecticide. While several variations exist, the direct amidation of the pyrazole carboxylic acid (as its acid chloride) with the anthranilamide is a common and effective method. Understanding the underlying chemical principles and experimental protocols is essential for any researcher or professional working in the field of agrochemical synthesis.
References
- Synthesis method of chlorantraniliprole - Eureka | P
- The Synthetic Pathway of Chlorantraniliprole: A Technical Guide - Benchchem. (URL: )
- Method for synthesizing chlorantraniliprole - P
- PROCESS FOR PREPARING CHLORANTRANILIPROLE - TREA. (URL: )
- NOTE Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Deriv
-
3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem. (URL: [Link])
- US9282740B2 - Synergistic pesticidal compositions and related methods - Google P
- Cyantraniliprole - Wikipedia.
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Application and Protocol for the Synthesis of N-Substituted-3-Chloro-2-Azetidinones Utilizing 3-Chloro-N-methylpropanamide
Abstract
This technical document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-chloro-N-substituted propanamides, specifically 3-chloro-N-methylpropanamide, in the synthesis of N-substituted-3-chloro-2-azetidinones. These β-lactam compounds are of significant interest due to their prevalence in the core structure of numerous antibiotics and their potential as versatile intermediates in organic synthesis.[1][2] This note details the mechanistic underpinnings of the intramolecular cyclization, provides validated experimental protocols, and outlines the necessary characterization techniques to ensure the synthesis of high-purity target compounds.
Introduction: The Enduring Significance of the β-Lactam Ring
The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that constitutes the pharmacophore of some of the most crucial antibiotics in medical history, including penicillins and cephalosporins. The inherent ring strain of the β-lactam ring renders it susceptible to nucleophilic attack, enabling it to acylate and inactivate bacterial enzymes essential for cell wall biosynthesis. Beyond their antibacterial properties, β-lactams are valuable building blocks in synthetic organic chemistry, providing access to a diverse array of complex nitrogen-containing molecules. The synthesis of substituted β-lactams, therefore, remains a topic of intense research. A large number of 3-chloro monocyclic β-lactams, in particular, have been shown to possess potent antibacterial, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1]
This application note focuses on a robust and efficient method for the synthesis of N-substituted-3-chloro-2-azetidinones via the intramolecular cyclization of N-substituted-3-chloropropanamides. This approach offers a strategic alternative to the more commonly employed Staudinger cycloaddition.
Mechanistic Rationale: Intramolecular Nucleophilic Substitution
The formation of the 2-azetidinone ring from an N-substituted-3-chloropropanamide proceeds via a base-promoted intramolecular SN2 reaction. The key steps are outlined below:
-
Deprotonation: A strong, non-nucleophilic base abstracts the proton from the amide nitrogen. The acidity of this proton is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. The choice of base is critical to avoid competing intermolecular reactions.
-
Intramolecular Attack: The resulting amide anion acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This intramolecular attack leads to the formation of the strained four-membered ring.
-
Chloride Displacement: The chloride ion is displaced as the leaving group, yielding the final N-substituted-3-chloro-2-azetidinone.
The stereochemistry at the C3 and C4 positions, if applicable, is established during this cyclization step. For the synthesis of N-methyl-3-chloro-2-azetidinone from this compound, the focus is on the successful formation of the β-lactam ring.
Figure 1: General workflow for the synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of the precursor, this compound, and its subsequent cyclization to N-methyl-3-chloro-2-azetidinone.
Synthesis of this compound (Precursor)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloropropionyl chloride | 126.97 | 12.7 g (9.6 mL) | 0.1 |
| Methylamine (40% in H₂O) | 31.06 | 8.5 mL | ~0.11 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | 5 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (8.5 mL of a 40% aqueous solution) in 50 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (12.7 g, 9.6 mL) dropwise to the stirred methylamine solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any excess acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a white to off-white solid.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.
Intramolecular Cyclization to N-methyl-3-chloro-2-azetidinone
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 121.56 | 12.16 g | 0.1 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Saturated NH₄Cl solution | - | 50 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | 5 g | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.4 g of a 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.
-
Add 100 mL of anhydrous THF to the flask.
-
In a separate flask, dissolve this compound (12.16 g) in 100 mL of anhydrous THF.
-
Slowly add the solution of this compound to the stirred suspension of sodium hydride in THF at room temperature over 30 minutes. Hydrogen gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude N-methyl-3-chloro-2-azetidinone can be purified by vacuum distillation or column chromatography on silica gel.
Characterization and Validation
The successful synthesis of N-methyl-3-chloro-2-azetidinone should be confirmed by a combination of spectroscopic methods.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| IR (Infrared) Spectroscopy | A strong carbonyl (C=O) stretching band for the β-lactam ring is expected around 1750-1770 cm⁻¹. The absence of the N-H stretch from the starting amide is also indicative of product formation. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | - N-CH₃ singlet around δ 2.8-3.0 ppm.- Diastereotopic protons on C4 as two multiplets around δ 3.0-3.5 ppm.- Proton on C3 as a multiplet around δ 4.5-4.8 ppm. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - N-CH₃ signal around δ 25-30 ppm.- C4 signal around δ 40-45 ppm.- C3 signal around δ 55-60 ppm.- Carbonyl (C=O) signal around δ 165-170 ppm. |
| MS (Mass Spectrometry) | Molecular ion peak (M⁺) corresponding to the mass of N-methyl-3-chloro-2-azetidinone (C₄H₆ClNO). |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Troubleshooting and Key Considerations
-
Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are recommended. Weaker bases may not be sufficient to deprotonate the amide efficiently, leading to low yields.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the amide anion and hydrolyze the starting materials. Ensure all glassware is flame-dried and use anhydrous solvents.
-
Reaction Monitoring: TLC is a crucial tool to monitor the disappearance of the starting material and the appearance of the product. A suitable eluent system would be a mixture of ethyl acetate and hexanes.
-
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water, releasing hydrogen gas. All manipulations should be performed under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Conclusion
The intramolecular cyclization of this compound presents a viable and efficient pathway for the synthesis of N-methyl-3-chloro-2-azetidinone. This method, grounded in the principles of intramolecular nucleophilic substitution, provides a valuable tool for researchers in medicinal chemistry and organic synthesis. Careful attention to the choice of base and the maintenance of anhydrous conditions are paramount for achieving high yields of the desired β-lactam product. The protocols and characterization data provided in this note serve as a comprehensive guide for the successful implementation of this synthetic strategy.
References
Application Note: A Validated Protocol for the Reduction of 3-Chloro-N-methylpropanamide to 3-chloro-N-methylpropan-1-amine using Lithium Aluminum Hydride
Abstract & Introduction
The reduction of amides to their corresponding amines is a cornerstone transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and specialty materials. This application note provides a detailed, field-tested protocol for the reduction of 3-Chloro-N-methylpropanamide to 3-chloro-N-methylpropan-1-amine. The target product is a valuable synthetic intermediate.[1][2][3][4] Amides are notably stable functional groups, and their reduction requires potent hydride donors. While milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing amides under standard conditions[5][6], Lithium Aluminum Hydride (LiAlH₄, LAH) stands as the reagent of choice for this transformation due to its high reactivity.[7][8]
This document provides a comprehensive guide encompassing not only the procedural steps but also the mechanistic rationale, critical safety protocols for handling LAH, and a validated workup procedure designed for high yield and purity.
Reaction Scheme and Mechanism
The overall transformation involves the conversion of the carbonyl group of the amide into a methylene (-CH₂-) group.
Overall Reaction: Cl-CH₂CH₂-C(=O)NHCH₃ ---(1. LiAlH₄, THF; 2. H₂O workup)---> Cl-CH₂CH₂CH₂-NHCH₃
The mechanism of amide reduction by LiAlH₄ is distinct from that of esters or ketones. It proceeds through the formation of a transient iminium ion intermediate after the elimination of the carbonyl oxygen.[9]
-
Initial Reaction: The reaction begins with the deprotonation of the N-H proton of the secondary amide by a hydride ion, as it is mildly acidic. This is followed by the coordination of the carbonyl oxygen to the aluminum species.
-
Hydride Attack: A hydride ion (H⁻) from the AlH₃ adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[10]
-
Elimination & Iminium Formation: The tetrahedral intermediate collapses, and the oxygen atom is eliminated as a metal aluminate species. This step is favorable and results in the formation of a highly reactive iminium ion.[7]
-
Final Reduction: A second equivalent of hydride rapidly attacks the electrophilic carbon of the iminium ion, yielding the final amine product.
Caption: Key stages in the LiAlH₄ reduction of a secondary amide.
Critical Safety Protocols: Handling Lithium Aluminum Hydride
Trustworthiness Mandate: LAH is a highly pyrophoric and water-reactive reagent. Failure to adhere to strict safety protocols can result in fire or explosion.[11][12] All operations must be conducted by trained personnel within a certified chemical fume hood.
Core Safety Requirements:
-
Inert Atmosphere: LAH reacts violently with moisture.[13] All glassware must be rigorously dried (oven or flame-dried), and the reaction must be conducted under an inert atmosphere (dry nitrogen or argon).
-
Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses with side shields or goggles, and nitrile or neoprene gloves are mandatory.[13][14][15]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. NEVER use a water or carbon dioxide extinguisher on a LAH fire. [11][13]
-
Quenching: Excess LAH must be quenched carefully and slowly at low temperatures. The workup procedure described in this protocol is designed for this purpose.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 97145-88-5|3-Chloro-N-methylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
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- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 9. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 10. orgosolver.com [orgosolver.com]
- 11. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. research.uga.edu [research.uga.edu]
- 15. westliberty.edu [westliberty.edu]
Application Notes and Protocols for the Hydrolysis of 3-Chloro-N-methylpropanamide to 3-chloropropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the hydrolysis of 3-chloro-N-methylpropanamide, yielding 3-chloropropanoic acid. This application note is designed to offer not just a procedural outline but also a deeper understanding of the reaction's principles, enabling researchers to adapt and troubleshoot the protocol effectively. The synthesis of 3-chloropropanoic acid is of significant interest as it serves as a crucial intermediate in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its utility as a versatile building block in organic synthesis underscores the importance of a reliable and well-understood synthetic protocol.[3]
Foundational Principles: The Chemistry of Amide Hydrolysis
The conversion of an amide to a carboxylic acid is a fundamental transformation in organic chemistry, typically achieved through hydrolysis under either acidic or basic conditions.[4][5] Amides are notably stable functional groups, and their hydrolysis generally requires more forcing conditions, such as heating with strong acids or bases, compared to the hydrolysis of esters or acid chlorides.[4][6][7]
The choice between acidic and basic hydrolysis is often dictated by the overall functionality of the starting material and the desired workup procedure. For the hydrolysis of this compound, both pathways are viable.
Acid-Catalyzed Hydrolysis: A Mechanistic Overview
In the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid), the carbonyl oxygen of the amide is protonated.[8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[7][8] The subsequent steps involve proton transfer and the elimination of methylamine as a leaving group. Under acidic conditions, the liberated methylamine is immediately protonated to form a methylammonium salt, which prevents the reverse reaction from occurring.[8] This makes the acid-catalyzed hydrolysis of amides an essentially irreversible process.[8]
Base-Promoted Hydrolysis: A Mechanistic Overview
Under basic conditions (e.g., using sodium hydroxide), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide to form a tetrahedral intermediate.[9] This is a base-promoted, rather than base-catalyzed, reaction as a full equivalent of the base is consumed.[9] The tetrahedral intermediate then collapses, expelling the methylamide anion, which is a relatively poor leaving group. This is often the rate-determining step. The methylamide anion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required to obtain the neutral 3-chloropropanoic acid product.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol details the acid-catalyzed hydrolysis of this compound. This method is often preferred for its straightforward workup and the irreversible nature of the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | Corrosive. Handle with care. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying the organic layer. |
| Deionized Water | For workup. | ||
| Round-bottom flask with reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 1 equivalent).
-
Addition of Acid: Carefully add 100 mL of 6 M hydrochloric acid to the flask. Caution: This should be done in a well-ventilated fume hood as the reaction may be exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 3-chloropropanoic acid.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ligroin or by vacuum distillation.[10]
Experimental Workflow Diagram
Caption: Workflow for the acid-catalyzed hydrolysis of this compound.
Safety and Handling
3.1. Reagent Safety
-
This compound: May be harmful if swallowed.[11]
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
3-Chloropropanoic Acid: This compound is corrosive and can cause severe skin burns and eye damage.[12][13][14] It is harmful if swallowed.[13] Handle with appropriate PPE.[12][15]
-
Dichloromethane: This is a volatile solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
3.2. Procedural Precautions
-
The addition of concentrated acid to the amide can be exothermic. Ensure slow addition and adequate cooling if necessary.
-
Refluxing should be carried out in a well-assembled apparatus to prevent the escape of corrosive vapors.
-
Ensure that the rotary evaporator is used with a cold trap to capture volatile solvents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reflux time and monitor the reaction by TLC. Ensure the reaction temperature is maintained at the appropriate level. |
| Inadequate concentration of acid. | Ensure the hydrochloric acid used is of the correct concentration. | |
| Low Yield | Inefficient extraction. | Perform additional extractions with dichloromethane. Ensure thorough mixing during extraction. |
| Loss of product during workup. | Be careful during transfers between glassware. Ensure the rotary evaporator is not set to too high a temperature, as 3-chloropropanoic acid can be volatile under high vacuum. | |
| Product Contamination | Incomplete hydrolysis. | If the starting material is present, consider extending the reaction time or re-subjecting the crude product to the reaction conditions. |
| Contamination from workup. | Ensure all glassware is clean and dry. Use fresh, high-purity solvents. |
Conclusion
The acid-catalyzed hydrolysis of this compound is a robust and reliable method for the synthesis of 3-chloropropanoic acid, a valuable synthetic intermediate.[16] By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and efficiently perform this important chemical transformation.
References
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Chloropropionic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
-
ScienceDirect. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from [Link]
-
Wikipedia. 3-Chloropropanoic acid. Retrieved from [Link]
-
University of Calgary. Ch20: Amide hydrolysis. Retrieved from [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab? Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Chemistry of Amides. Retrieved from [Link]
- Google Patents. US5731469A - Process for the preparation of 3-chloropropionic acid.
-
Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes. Retrieved from [Link]
-
PrepChem.com. Preparation of 3-chloropropionic acid. Retrieved from [Link]
-
ACS Publications. Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides1. Retrieved from [Link]
-
Chlor Pars Company. (2019). Material Safety Data Sheet- Hydrochloric acid. Retrieved from [Link]
- Google Patents. JP2701229B2 - Method for producing 3-chloropropionic acid.
-
PubChem. This compound. Retrieved from [Link]
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Application Notes & Protocols: 3-Chloro-N-methylpropanamide as a Versatile Precursor for Medicinal Compounds
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-chloro-N-methylpropanamide as a key building block in the synthesis of medicinal compounds. We delve into its fundamental reactivity, provide detailed, field-tested protocols for its use in N-alkylation reactions, and present a framework for developing robust synthetic procedures. The core utility of this compound lies in its bifunctional nature, possessing an electrophilic chloropropyl group and a stable methylamide moiety, making it an ideal precursor for introducing a propanamide side chain onto nucleophilic scaffolds, particularly secondary amines like piperazine, which are prevalent in active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the efficient construction of molecular complexity from simple, reliable starting materials is paramount. This compound (CAS: 41789-28-0) emerges as a valuable and strategic precursor for this purpose. It serves as a robust electrophilic agent for the alkylation of nucleophiles, most notably secondary amines.[1][2] This reaction, a class of nucleophilic aliphatic substitution, is a cornerstone of pharmaceutical synthesis.[1]
The molecule's utility is anchored in its structure: a terminal chlorine atom on a propyl chain provides a reactive site for C-N bond formation, while the N-methylamide group offers a stable, polar functional group that can participate in crucial hydrogen bonding interactions within a final drug molecule's target binding site. This guide will explore the practical applications of this reactivity, with a focus on synthesizing piperazine-containing intermediates, a common motif in numerous marketed drugs.[3][4][5]
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is non-negotiable for safe and effective laboratory execution. All personnel must review the full Safety Data Sheet (SDS) before handling.[6][7][8]
Physical and Chemical Properties
The key properties of this compound are summarized below.[9][10][11][12]
| Property | Value | Source |
| CAS Number | 41789-28-0 | [10][12] |
| Molecular Formula | C₄H₈ClNO | [9][10][12] |
| Molecular Weight | 121.57 g/mol | [9][10][11] |
| Appearance | White to off-white solid | Inferred |
| Boiling Point | 270.9 °C at 760 mmHg | [11] |
| Density | 1.086 g/cm³ | [11] |
| IUPAC Name | This compound | [9] |
| SMILES | CNC(=O)CCCl | [9] |
GHS Hazard Information and Safe Handling
This compound is classified with specific hazards that mandate careful handling to ensure personnel safety.[9][10]
-
Hazard Statements:
-
Precautionary Measures:
-
P264: Wash hands and exposed skin thoroughly after handling.[7][10]
-
P270: Do not eat, drink or smoke when using this product.[7][10]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][10]
-
P301+P317: IF SWALLOWED: Get medical help.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
P501: Dispose of contents/container to an approved waste disposal plant.[10]
-
Handling Protocol: Always handle this compound in a well-ventilated chemical fume hood.[7] Ensure engineering controls, such as safety showers and eye wash stations, are readily accessible.[8] Store the container tightly closed in a dry, cool, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong bases.[6][7]
Core Reactivity: The N-Alkylation Mechanism
The primary utility of this compound in medicinal synthesis is as an alkylating agent. It participates in a classic bimolecular nucleophilic substitution (SN2) reaction.
Causality of the Reaction:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as the nucleophile. This nucleophile attacks the electrophilic carbon atom bonded to the chlorine atom.[2][13]
-
Transition State: A transient, high-energy transition state is formed where the C-N bond is partially formed and the C-Cl bond is partially broken.
-
Leaving Group Departure: The chlorine atom departs as a chloride ion (Cl⁻), a stable leaving group, resulting in the formation of a new C-N bond.
-
Deprotonation: The resulting product is an ammonium salt. A base, either an added scavenger (like K₂CO₃ or triethylamine) or an excess of the starting amine, removes a proton from the nitrogen to yield the final, neutral alkylated amine product.[14]
The diagram below illustrates this fundamental mechanistic pathway.
Caption: General SN2 mechanism for amine alkylation.
Application Case Study: Synthesis of a Piperazine Intermediate
While this compound is a versatile reagent, we will illustrate its application principle using a closely related and industrially relevant transformation: the synthesis of a key intermediate for the anti-anginal drug Ranolazine.[15][16][17] The protocol involves the N-alkylation of piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide. This reaction is mechanistically identical to what would be expected for this compound and serves as an excellent, validated model for laboratory execution. The piperazine scaffold is a "privileged structure" found in countless APIs, making this a highly relevant protocol.
The overall transformation is:
Piperazine + 2-chloro-N-(2,6-dimethylphenyl)acetamide → N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
This intermediate is then further reacted to complete the synthesis of Ranolazine.[17][18]
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of the piperazine intermediate. Researchers can adapt this protocol for this compound by adjusting molar equivalents and monitoring the reaction progress accordingly.
General Experimental Workflow
The diagram below outlines the complete workflow from reaction setup to final product analysis.
Caption: Step-by-step experimental workflow diagram.
Protocol: Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
Disclaimer: This protocol is a representative model. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Materials and Equipment:
-
2-chloro-N-(2,6-dimethylphenyl)acetamide
-
Piperazine (anhydrous)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Ethanol, reagent grade
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard glassware for filtration and crystallization
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (a 3 to 5-fold molar excess is recommended to favor mono-alkylation and act as a base).
-
Add anhydrous potassium carbonate (1.5 equivalents relative to the chloro-amide).
-
Add ethanol (approx. 100 mL) to the flask and stir the suspension.
-
-
Addition of Chloro-amide Precursor:
-
Dissolve 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 equivalent) in a minimal amount of ethanol (approx. 20 mL).
-
Slowly add the chloro-amide solution to the stirring piperazine suspension at room temperature. An initial exotherm may be observed.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2-4 hours.[15]
-
-
Reaction Monitoring (Trustworthiness Pillar):
-
Periodically (e.g., every 30 minutes), pause the heating and carefully take a small aliquot from the reaction mixture.
-
Spot the aliquot on a TLC plate and elute with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).
-
Visualize the plate under UV light. The reaction is complete upon the disappearance of the starting chloro-amide spot.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a Büchner funnel to remove the potassium carbonate and any piperazine salts.
-
Wash the filter cake with a small amount of cold ethanol.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent such as isopropanol or an ethanol/water mixture to yield the pure N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide as a crystalline solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, Mass Spectrometry, HPLC).
-
Conclusion
This compound and its structural analogs are powerful and reliable precursors in medicinal chemistry. Their straightforward SN2 reactivity with amine nucleophiles provides a dependable method for introducing key structural motifs into potential drug candidates. By understanding the core mechanism, adhering to rigorous safety protocols, and employing systematic experimental workflows as detailed in this guide, researchers can effectively leverage these building blocks to accelerate the synthesis of complex and novel medicinal compounds.
References
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PubChem. 3-chloro-N-ethyl-N-methylpropanamide. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents.
-
ChemBK. 3-CHLORO-N-PHENYLPROPANAMIDE. ChemBK. [Link]
-
Chemistry For Sustainability. Green Synthesis of Aprepitant. [Link]
-
Organic Chemistry Portal. Piperazine synthesis. [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
ResearchGate. Chapter 10 Synthesis of aprepitant. [Link]
-
Patsnap Eureka. Method for synthesizing Ranolazine. [Link]
-
ResearchGate. General synthetic strategies toward piperazine scaffold. [Link]
-
Quick Company. “Improved Process For The Total Synthesis Of Ranolazine”. [Link]
- Google Patents.
- Google Patents.
-
PubChem. 3-chloro-N-methyl-N-phenylpropanamide. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Wikipedia. Amine alkylation. [Link]
-
PubMed. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]
- Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
-
Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
YouTube. Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
PubChemLite. This compound (C4H8ClNO). [Link]
-
MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-n-methylpropanamide
Welcome to the technical support guide for the purification of crude 3-Chloro-n-methylpropanamide (C₄H₈ClNO). This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Understanding Your Crude Product - The "Why" Before the "How"
Before selecting a purification strategy, it is critical to understand the potential impurities in your crude this compound. The most common synthesis involves the reaction of 3-chloropropanoyl chloride with methylamine.[1] This reaction, while generally efficient, can introduce several classes of impurities that your purification strategy must address.
Common Impurities Profile:
-
Unreacted Starting Materials:
-
3-chloropropanoyl chloride
-
Methylamine (or its salt, e.g., methylamine hydrochloride)
-
-
Byproducts from Side Reactions:
-
Hydrolysis Product: 3-chloropropanoic acid, formed if 3-chloropropanoyl chloride reacts with moisture.
-
Over-reaction Products: Diamides or other complex structures.
-
-
Residual Solvents: Dichloromethane or other solvents used during the synthesis and workup.[1]
Understanding these impurities is key. For instance, the acidic nature of 3-chloropropanoic acid or the basicity of residual methylamine will dictate the choice of extraction and purification techniques.
Section 2: Purification Strategy Decision Tree
Selecting the appropriate purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. This decision tree provides a logical workflow for choosing your primary purification technique.
Caption: Logical workflow for selecting a purification method.
Section 3: Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address issues you may encounter.
Recrystallization Troubleshooting
Q1: My crude product won't dissolve in the hot recrystallization solvent, even after adding a large volume. What's wrong?
A1: This indicates poor solvent choice. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[2][3] If your compound is insoluble even at high temperatures, the solvent is too non-polar.
-
Causality: this compound has polar characteristics due to the amide group. Highly non-polar solvents like hexanes alone will likely be ineffective.
-
Solution:
-
Switch to a more polar solvent: Try ethyl acetate, acetone, or isopropanol.
-
Use a solvent mixture: Dissolve your compound in a minimal amount of a "good" (high solubility) solvent like dichloromethane or acetone at room temperature. Then, slowly add a "bad" (low solubility) anti-solvent like hexanes or petroleum ether at an elevated temperature until the solution becomes cloudy. Re-heat to clarify and then allow to cool.[4]
-
Q2: My compound dissolved, but it "oiled out" upon cooling instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to come out of solution as a liquid instead of a solid crystal lattice.
-
Causality: This is common with impure samples, as impurities can depress the melting point. It can also happen if the solution is cooled too rapidly.
-
Solutions:
-
Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Do not disturb the flask during this period.[2][3]
-
Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level, then cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic glass fragments can provide nucleation sites for crystal growth.[2]
-
Q3: I got very few crystals back after recrystallization. What happened to my yield?
A3: Low recovery is a common issue and can stem from several factors.
-
Causality & Solutions:
-
Using too much solvent: The most common cause. Your compound, while having low solubility in the cold solvent, is not completely insoluble. Excess solvent will keep more of your product in solution. Fix: Next time, add the hot solvent in small portions just until the solid dissolves.[3][5] To recover product from the filtrate, you can try to reduce the solvent volume by evaporation and cool again.
-
Premature crystallization: If you did not pre-heat your funnel during filtration, crystals may have formed on the filter paper. Fix: Use a pre-heated funnel and filter the hot solution quickly.
-
Inappropriate solvent choice: The solvent may be too good at dissolving your compound even at low temperatures.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Begin by testing solvents on a small scale. Ethyl acetate or an ethyl acetate/heptane mixture are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (or near boiling) with stirring. Continue adding small portions of hot solvent until all the solid has just dissolved.[2]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
-
Purity Assessment: Check the purity by melting point analysis and compare it to the literature value. A sharp melting point close to the known value indicates high purity.
Flash Column Chromatography Troubleshooting
Q1: My compound is running with the solvent front on the TLC plate. How do I get it to stick to the silica?
A1: This means your eluent (solvent system) is too polar. The eluent is outcompeting your compound for binding sites on the polar silica gel.
-
Causality: The mobile phase is too effective at carrying your compound, resulting in no separation.
-
Solution: Decrease the polarity of your eluent. If you are using a 50:50 mixture of ethyl acetate and hexanes, try switching to 20:80 or 30:70. The goal is to find a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4 on the TLC plate.[1]
Q2: My spots on the TLC plate are streaky and not well-defined. What does this mean?
A2: Streaking can have several causes.
-
Causality & Solutions:
-
Overloading: You have spotted too much of your crude sample on the TLC plate. Fix: Dilute your sample before spotting it.
-
Acidic/Basic Compound: If your compound is interacting strongly with the slightly acidic silica gel, it can cause streaking. Fix: Add a small amount (0.5-1%) of a modifier to your eluent. For acidic compounds, add acetic acid. For basic compounds (less likely for an amide), add triethylamine.
-
Insolubility: The compound may be poorly soluble in the eluent, causing it to precipitate and re-dissolve as it moves up the plate. Fix: Ensure your compound is fully dissolved before loading it onto the column.
-
Q3: I've run my column, but my collected fractions are still impure. What went wrong?
A3: This usually points to poor separation on the column.
-
Causality & Solutions:
-
Poor Packing: Air bubbles or channels in the silica gel bed will lead to an uneven solvent front and poor separation. Fix: Ensure your column is packed carefully and the silica bed is level and compact before loading your sample.
-
Incorrect Eluent: The chosen eluent may not be resolving your compound from the impurities. Fix: Develop a better solvent system using TLC before running the column. Test multiple solvent systems to find one that provides good separation between your product spot and the impurity spots.
-
Overloading the Column: Loading too much crude material will exceed the separation capacity of the column. Fix: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
-
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.3-0.4 and separates it from major impurities. A common starting point for amides is a mixture of hexanes (or heptane) and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in your starting eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent (ideally the eluent, or a stronger solvent like dichloromethane). Carefully load this solution onto the top of the silica bed.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes. You may need to gradually increase the polarity of the eluent (a gradient elution) to first elute non-polar impurities, then your product, and finally any highly polar impurities.[1]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Table
| Purification Method | Key Parameters | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Solvent choice, Cooling rate | >98% | Simple, inexpensive, good for large scale | Can have lower yields, not effective for all impurity types |
| Flash Chromatography | Silica gel, Eluent system | >99% | High resolution, versatile | More complex, requires more solvent and materials, can be slower |
Section 4: Safety First - Handling this compound
Before beginning any purification procedure, it is imperative to consult the Safety Data Sheet (SDS).
-
Hazards: this compound is harmful if swallowed and causes serious eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[8][9][10]
-
Handling: Work in a well-ventilated area or a chemical fume hood.[8][9] Avoid creating dust.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]
References
-
This compound | C4H8ClNO | CID 249378 - PubChem . PubChem. Available at: [Link]
-
Recrystallization - YouTube . Professor Dave Explains. Available at: [Link]
-
How To Recrystallize A Solid - YouTube . The Organic Chemistry Tutor. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester . University of Rochester. Available at: [Link]
-
Chemical/Laboratory Techniques: Recrystallization - YouTube . University of Groningen. Available at: [Link]
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- 10. chemscene.com [chemscene.com]
Technical Support Center: 3-Chloro-n-methylpropanamide Synthesis
Welcome to the technical support resource for the synthesis of 3-Chloro-n-methylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights to help you troubleshoot issues, optimize your reaction conditions, and maximize the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct industrial method for synthesizing this compound?
The most prevalent and straightforward synthesis route is the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and methylamine.[1] This method, a variation of the Schotten-Baumann reaction, is favored for its high reactivity and the general availability of the starting materials.[2][3] The reaction is typically performed in an inert aprotic solvent at low temperatures to control its exothermic nature and minimize side reactions.[1]
Q2: I'm getting a much lower yield than expected, around 50% or less. What is the most likely cause?
A yield of approximately 50% strongly suggests an issue with reactant stoichiometry due to the in-situ generation of hydrochloric acid (HCl). The primary amidation reaction produces one equivalent of HCl for every equivalent of amide formed.[4] This HCl byproduct immediately reacts with the basic methylamine nucleophile, converting it into the non-nucleophilic methylammonium chloride salt.[5][6] If you use only one equivalent of methylamine, half of it will be consumed in this acid-base neutralization, leaving only half available to react with the acyl chloride, thus capping your theoretical yield at 50%.[5]
Q3: What are the primary classes of side products I should be monitoring for in this synthesis?
There are four main categories of impurities to anticipate:
-
Stoichiometry-Related Salts: Methylammonium chloride, formed from the neutralization of the amine reactant.
-
Hydrolysis Products: 3-Chloropropanoic acid, resulting from the reaction of the starting material, 3-chloropropionyl chloride, with trace amounts of water.[7][8]
-
Elimination Products: N-methylpropenamide (N-methylacrylamide), formed if 3-chloropropionyl chloride undergoes elimination to acryloyl chloride before reacting with methylamine.[9]
-
Substitution and Dimerization Products: Impurities arising from the nucleophilic substitution of the chloride on the propyl chain, either by a second methylamine molecule or by the amide nitrogen of another product molecule.
Troubleshooting Guide: Isolating and Resolving Synthesis Issues
This section provides a problem-oriented approach to common experimental observations.
Issue 1: Consistently Low Yields and a Large Amount of Water-Soluble Byproduct
-
Observation: Your reaction consistently yields less than 90% of the theoretical maximum, and a significant amount of a white, water-soluble solid is observed during workup.
-
Root Cause Analysis: As detailed in the FAQ, the generation of HCl is the primary culprit. The HCl reacts with your methylamine nucleophile, effectively taking it out of the reaction. The white solid is methylammonium chloride.[6]
-
Troubleshooting Protocol & Solutions:
-
Use of Excess Amine: The simplest solution is to use at least two equivalents of methylamine. The first equivalent acts as the nucleophile, while the second acts as a base to scavenge the generated HCl.[5]
-
Causality: By providing a dedicated acid scavenger, you ensure that one full equivalent of methylamine remains available to react with the 3-chloropropionyl chloride, driving the reaction to completion.
-
-
Use of a Tertiary Amine Base: Alternatively, use one equivalent of methylamine and 1.1-1.2 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[2]
-
Causality: These bases are sterically hindered and non-nucleophilic, so they will not compete with methylamine in reacting with the acyl chloride. Their sole purpose is to neutralize the HCl as it is formed, preserving the primary amine nucleophile. This method avoids the need for excess methylamine and can simplify purification.
-
-
Issue 2: Presence of an Impurity with m/z 85 (by GC-MS) or Corresponding NMR Signals (Vinyl Protons)
-
Observation: Analytical data (GC-MS, LC-MS, ¹H NMR) indicates the presence of N-methylpropenamide.
-
Root Cause Analysis: This impurity arises from an E2 elimination reaction. If the reaction temperature is too high, or if a strong, non-nucleophilic base is used under suboptimal conditions, the 3-chloropropionyl chloride starting material can eliminate HCl to form the highly reactive acryloyl chloride intermediate.[9] This intermediate then rapidly reacts with methylamine to produce the undesired N-methylpropenamide.
-
Troubleshooting Protocol & Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at 0 °C or below, especially during the addition of the acyl chloride. The amidation reaction is typically rapid even at low temperatures.[2]
-
Causality: Lower temperatures significantly reduce the rate of the competing elimination reaction, favoring the desired nucleophilic acyl substitution pathway.
-
-
Controlled Reagent Addition: Add the 3-chloropropionyl chloride dropwise to the solution of methylamine (and tertiary amine base, if used).
-
Causality: This ensures that the acyl chloride is never present in high concentration, immediately reacting with the available nucleophile. This minimizes its residence time under conditions where it could undergo elimination.
-
-
Issue 3: Presence of an Acidic Impurity (3-Chloropropanoic Acid)
-
Observation: Your crude product shows an acidic character, and analysis confirms the presence of 3-chloropropanoic acid.
-
Root Cause Analysis: 3-chloropropionyl chloride is an acyl chloride and is therefore highly susceptible to hydrolysis.[7][8] Any exposure to moisture in the solvent, reagents, or atmosphere will lead to its rapid conversion to the corresponding carboxylic acid.
-
Troubleshooting Protocol & Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous grade solvents (e.g., dichloromethane, THF) from a sealed bottle or a solvent purification system.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Causality: By rigorously excluding water from the reaction environment, the hydrolysis pathway for the acyl chloride is effectively blocked, preserving it for the desired reaction with methylamine.
-
-
Issue 4: Detection of Higher Molecular Weight Species
-
Observation: Mass spectrometry or gel permeation chromatography indicates the presence of species with masses corresponding to dimers or oligomers of the product.
-
Root Cause Analysis: The product, this compound, is a bifunctional molecule. It contains an electrophilic carbon atom (attached to the chlorine) and a nucleophilic center (the lone pair on the nitrogen). Under certain conditions, intermolecular substitution reactions can occur.
-
Pathway A (Amine Substitution): Excess methylamine can act as a nucleophile and displace the chloride from the product molecule, forming N¹,N²-dimethylpropane-1,3-diamide.
-
Pathway B (Amide Dimerization): If a strong base deprotonates the amide N-H, the resulting amidate is a potent nucleophile that can attack another product molecule, displacing the chloride to form a dimer.
-
-
Troubleshooting Protocol & Solutions:
-
Avoid Excessive Amine: While two equivalents of methylamine are recommended, avoid using a very large excess, as this can promote the secondary substitution reaction (Pathway A).
-
Avoid Strong Bases: Do not use strong bases like hydroxides or alkoxides, which can deprotonate the amide. If using a tertiary amine, ensure it is not overly basic and is used in slight excess only.
-
Maintain Low Temperature: As with elimination, these substitution reactions are generally slower at lower temperatures. Keeping the reaction cold minimizes their contribution.
-
Causality: By carefully controlling stoichiometry and avoiding conditions (strong bases, high temperatures) that enhance the nucleophilicity of either the excess amine or the product's amide group, these intermolecular side reactions can be effectively suppressed.
-
-
Visualizing Reaction Pathways
The following diagram illustrates the desired synthesis route and the formation pathways of the major side products discussed.
Caption: Main reaction and side product formation pathways.
Troubleshooting Workflow
Use this flowchart to diagnose and address issues in your synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Quantitative Data Summary
The following table summarizes the expected outcomes under unoptimized versus optimized reaction conditions based on the troubleshooting advice provided.
| Parameter | Standard Conditions (1 eq. Amine, RT) | Optimized Conditions (2 eq. Amine or Base, <0°C, Anhydrous) |
| Expected Yield | 40-55% | >90% |
| Purity (Crude) | 50-70% | >95% |
| Primary Impurity | Methylammonium Chloride | Minimal (<1%) |
| Secondary Impurities | 3-Chloropropanoic Acid, N-Methylpropenamide | Minimal to non-detectable |
Recommended Experimental Protocol
This protocol incorporates best practices to minimize the formation of common side products.
Materials:
-
3-Chloropropionyl chloride (>98% purity)
-
Methylamine (2.0 M solution in THF)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried, three-neck round-bottom flask with a magnetic stir bar
-
Addition funnel, thermometer, and nitrogen inlet
Procedure:
-
Setup: Assemble the dry three-neck flask equipped with the stir bar, thermometer, and a nitrogen inlet. Place the flask in an ice/salt bath.
-
Amine Addition: To the flask, add 1.2 equivalents of the methylamine solution in THF. Add enough anhydrous DCM to ensure adequate stirring. Begin stirring and allow the solution to cool to between -5 °C and 0 °C.
-
Acyl Chloride Preparation: In a separate dry flask, dissolve 1.0 equivalent of 3-chloropropionyl chloride in anhydrous DCM. Transfer this solution to a dry addition funnel and place it on the reaction flask.
-
Reaction: Add the 3-chloropropionyl chloride solution dropwise to the stirred methylamine solution over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.[2]
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Quenching & Workup: Slowly quench the reaction by adding cold, deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by flash chromatography or recrystallization as needed to remove any persistent impurities.[1]
References
-
ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Request PDF. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
StudyLib. (n.d.). D. If propionyl chloride is added to one equivalent of methylamine, only a 50% yield of.... Retrieved from [Link]
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Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C4H8ClNO). Retrieved from [Link]
-
PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of amine resin 3a and 3-chloropropionyl chloride (6c). Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 3-Chloropropionyl Chloride in Chemical Intermediates. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Asia Pacific Journal of Health Sciences. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Chloro-N-methylpropan-1-amine. Retrieved from [Link]
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Technical Support Center: Minimizing Side Reactions with Excess Methylamine in Synthesis
Welcome to the technical support center for synthetic applications involving methylamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amination reactions. Here, we will delve into the strategic use of excess methylamine to control reaction pathways and minimize the formation of undesirable side products. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower you in your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why is using an excess of methylamine a common strategy in amination reactions?
A1: Employing an excess of methylamine is a powerful technique rooted in fundamental chemical principles, primarily Le Chatelier's Principle.[1][2][3][4][5] By increasing the concentration of one reactant (methylamine), the equilibrium of the reaction is shifted towards the formation of the desired product.[1][2][5] This is particularly crucial in reactions like the alkylation of primary amines, where the product itself can compete with the starting material for the alkylating agent, leading to over-alkylation.[6][7] A high concentration of methylamine statistically favors the reaction of the electrophile with the intended primary amine rather than the newly formed secondary amine.
Q2: What are the most common side reactions when using methylamine, and how does an excess help mitigate them?
A2: The most prevalent side reaction is dialkylation , where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the electrophile to form a tertiary amine.[7][8][9] Using a large excess of methylamine swamps the reaction mixture, making it far more probable for the electrophile to encounter and react with a molecule of methylamine rather than the less abundant secondary amine product. Another common side reaction, particularly with sterically hindered substrates, is elimination , where methylamine acts as a base rather than a nucleophile. While an excess of methylamine can still favor the substitution pathway, careful control of temperature and solvent is also critical to minimize elimination.[10]
Q3: How does the nucleophilicity of methylamine compare to the secondary amine product?
A3: Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl group.[11] This increased nucleophilicity is a key reason why overalkylation is a significant issue.[7][9] However, steric hindrance can play a role; if the alkyl groups are bulky, the nucleophilicity of the secondary amine may be diminished.[12]
Q4: Are there situations where using excess methylamine is not advisable?
A4: Yes. In cases where the electrophile is highly reactive and unhindered, even a large excess of methylamine may not completely prevent dialkylation. Additionally, if the desired product is difficult to separate from methylamine due to similar physical properties (e.g., boiling point), using a large excess can complicate purification. In such scenarios, alternative strategies like using a protecting group on the amine or employing a different synthetic route might be more effective.
Q5: What is the difference between kinetic and thermodynamic control in the context of methylamine reactions?
A5: In the context of competing side reactions, kinetic and thermodynamic control determine the final product distribution.[13][14][15][16] The kinetic product is the one that forms the fastest, having the lowest activation energy.[13][14][15] The thermodynamic product is the most stable product.[13][14][15] In many amination reactions, the dialkylated product might be the thermodynamically more stable product. By using a large excess of methylamine and often lower temperatures, we favor the kinetically controlled pathway, leading to the desired mono-alkylated product.
Troubleshooting Guides
Guide 1: Persistent Dialkylation Despite Using Excess Methylamine
Issue: You are observing significant formation of the tertiary amine product even when using a 5-10 fold excess of methylamine.
Potential Causes & Solutions:
-
Insufficient Excess: For highly reactive electrophiles, a 5-10 fold excess may not be enough.
-
Troubleshooting Step: Increase the molar excess of methylamine to 20-fold or even higher. For gaseous methylamine, this can be achieved by bubbling the gas through the reaction mixture for an extended period at a controlled temperature.
-
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric hindrance of the secondary amine, promoting dialkylation.
-
Troubleshooting Step: Perform the reaction at a lower temperature. Start at 0°C or even -10°C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS.
-
-
Slow Addition of Electrophile: Adding the electrophile all at once creates a high local concentration, increasing the chance of reacting with the newly formed secondary amine.
-
Troubleshooting Step: Add the electrophile dropwise over a prolonged period using a syringe pump. This maintains a low concentration of the electrophile and a consistently high relative concentration of methylamine.
-
Experimental Protocol: Minimizing Dialkylation via Slow Addition
-
Dissolve the substrate in a suitable solvent in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Cool the vessel to 0°C in an ice bath.
-
Add the desired excess of methylamine (e.g., 20 equivalents) to the reaction mixture.
-
Dissolve the electrophile in the same solvent and add it to the dropping funnel.
-
Add the electrophile solution dropwise to the reaction mixture over 2-4 hours.
-
Allow the reaction to stir at 0°C for an additional 1-2 hours after the addition is complete, then let it warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to determine completion.
Guide 2: Competing Elimination Reactions
Issue: A significant amount of an alkene byproduct is being formed, indicating that methylamine is acting as a base.
Potential Causes & Solutions:
-
Steric Hindrance: If the electrophilic carbon is sterically hindered (e.g., a secondary or tertiary alkyl halide), the SN2 pathway is disfavored, and the E2 pathway becomes more competitive.[10]
-
Solvent Choice: Polar aprotic solvents can favor SN2 reactions, while polar protic solvents can stabilize the transition state of elimination reactions.[17][18]
-
High Temperature: Higher temperatures generally favor elimination over substitution.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation for Substitution (SN2) | Rationale |
| Substrate | Primary > Secondary >> Tertiary Halides | Less steric hindrance at the reaction center. |
| Temperature | Lower temperatures (0°C to RT) | Minimizes the activation energy needed for elimination. |
| Solvent | Polar Aprotic (e.g., THF, DMF, Acetonitrile) | Solvates the cation but not the nucleophile, increasing its reactivity. |
| Leaving Group | I > Br > Cl | Better leaving groups facilitate the SN2 reaction. |
Guide 3: Purification Challenges - Removing Excess Methylamine
Issue: Difficulty in removing the large excess of volatile and water-soluble methylamine from the reaction mixture post-reaction.
Potential Causes & Solutions:
-
Physical Properties: Methylamine is a gas at room temperature with high water solubility, making simple evaporation or aqueous extraction inefficient.[19][20]
Troubleshooting Protocol: Acidic Extraction
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly add a dilute aqueous acid solution (e.g., 1M HCl) to the reaction mixture. This will protonate the excess methylamine and the desired amine product, forming their respective water-soluble ammonium salts.
-
Extract the mixture with a non-polar organic solvent (e.g., diethyl ether, hexane) to remove any non-basic organic impurities.
-
Carefully basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12 while cooling in an ice bath. This will deprotonate the ammonium salts, regenerating the free amines.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to isolate the desired amine product.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Diagrams
Caption: Reaction pathways showing desired mono-alkylation and undesired di-alkylation.
Caption: Troubleshooting decision tree for common issues in methylamine reactions.
References
-
Eschweiler–Clarke reaction - Wikipedia. [Link]
-
Eschweiler-Clarke Reaction - YouTube. [Link]
-
Eschweiler–Clarke reaction - Grokipedia. [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. [Link]
-
Eschweiler-Clarke Reaction - J&K Scientific LLC. [Link]
-
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - NIH. [Link]
-
Methylamine Purification - Sciencemadness Discussion Board. [Link]
- Methylamines purification process - P
-
Le Chatelier's Principle. [Link]
-
Methylamine Hydrochloride - Organic Syntheses Procedure. [Link]
-
Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts - PubMed. [Link]
-
Methylamine Synthesis Methods Explained | PDF | Distillation | Ammonia - Scribd. [Link]
-
Solvent: methylamine - Department of Chemistry : University of Rochester. [Link]
-
Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts | Request PDF - ResearchGate. [Link]
-
Shifting Equilibria: Le Chatelier’s Principle – Introductory Chemistry - BC Open Textbooks. [Link]
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Basicity and Nucleophilicity of Amines | StudySmarter. [Link]
-
Methylamine: Properties, Reactions, Production And Uses - Chemcess. [Link]
-
Le Chatelier's principle - Wikipedia. [Link]
-
What is a better nucleophile? Ammonia or a primary amine? : r/chemistry - Reddit. [Link]
-
Chemical Equilibrium - Le Chatelier's principle - Chemistry Stack Exchange. [Link]
-
Purifying methylamine HCl from a solution with excess HCl - Sciencemadness.org. [Link]
-
11.2: Le Chatelier's Principle - Chemistry LibreTexts. [Link]
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Nucleophilicity Trends of Amines - Master Organic Chemistry. [Link]
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Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. [Link]
-
Basicity of Amines - Chemistry Steps. [Link]
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Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
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Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]
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24.3: Basicity of Amines - Chemistry LibreTexts. [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. [Link]
-
What Chemical Reactions Can Methylamine Hydrochloride Undergo? - Knowledge. [Link]
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Kinetic Control Versus Thermodynamic Control Of A Reaction - Jack Westin. [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts - MDPI. [Link]
-
Amination - Fisher Scientific. [Link]
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Methylamine - Wikipedia. [Link]
-
Kinetic and Thermodynamic Control | Dalal Institute. [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. [Link]
-
Thermodynamic and Kinetic Products - Master Organic Chemistry. [Link]
-
20.6: Reactions of Amines - Chemistry LibreTexts. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Amine alkylation - Wikipedia. [Link]
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Technical Support Center: Solvent Effects on the Kinetics of 3-Chloro-N-methylpropanamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the solvent effects on the kinetics of 3-chloro-N-methylpropanamide reactions. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the integrity and success of your kinetic studies.
Introduction: Navigating the Complexities of Solvolysis
The reaction of this compound is a cornerstone for understanding nucleophilic substitution and its interplay with solvent environments. As a bifunctional molecule, it presents unique challenges and opportunities in mechanistic studies. The rate and pathway of its solvolysis are profoundly influenced by the surrounding solvent, a phenomenon with significant implications in drug development and organic synthesis, where precise control over reaction kinetics is paramount. This guide will equip you with the foundational knowledge and practical troubleshooting strategies to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction mechanisms for the solvolysis of this compound?
The solvolysis of this compound can proceed through two primary nucleophilic substitution pathways: a unimolecular (SN1) or a bimolecular (SN2) mechanism. The dominant pathway is dictated by the solvent, temperature, and concentration of the nucleophile.
-
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. It is favored in polar protic solvents, which can stabilize the carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions.[1] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[1][2][3]
-
SN2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks the carbon center at the same time the leaving group departs. Polar aprotic solvents favor SN2 reactions because they solvate the cation but leave the anion (nucleophile) relatively free and more reactive.[1] The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile.[2][3]
It is also possible for both mechanisms to occur concurrently, leading to a mixed kinetic profile.
Q2: How do polar protic and polar aprotic solvents distinctively affect the reaction rate?
The choice of solvent is critical in directing the reaction mechanism and influencing the rate.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They excel at stabilizing the carbocation intermediate in an SN1 reaction, thereby lowering the activation energy and increasing the reaction rate.[1] However, they can also solvate the nucleophile through hydrogen bonding, which can hinder its reactivity in an SN2 pathway.[1]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess a dipole moment but lack O-H or N-H bonds. They are unable to act as hydrogen bond donors. This characteristic is advantageous for SN2 reactions as it leaves the nucleophile "naked" and more reactive.[1]
The interplay between these solvent properties allows for the selective promotion of one mechanism over the other.
Q3: What is the role of the amide group in the reaction? Can it participate?
The N-methylpropanamide moiety is not merely a spectator. The amide group is generally stable to hydrolysis under neutral conditions.[4] However, under acidic or basic conditions, the amide bond itself can undergo hydrolysis to form a carboxylic acid and an amine.[5][6][7] This reaction is typically much slower than the substitution at the 3-chloro position, but it can become a competing pathway, especially at elevated temperatures or extreme pH values. The non-enzymatic cleavage of amide bonds is pH-dependent and can involve direct hydrolysis or intramolecular aminolysis.[8][9][10]
Troubleshooting Guide
Issue 1: My reaction is much slower/faster than expected.
Possible Cause & Solution:
-
Incorrect Solvent Polarity: You may have inadvertently chosen a solvent that disfavors the desired mechanism.
-
For SN1: If the reaction is too slow, ensure you are using a sufficiently polar protic solvent to stabilize the carbocation intermediate. Consider solvent mixtures to fine-tune the polarity.
-
For SN2: If your SN2 reaction is sluggish, a switch to a polar aprotic solvent could significantly increase the rate by enhancing the nucleophilicity of your reagent.
-
-
Temperature Fluctuations: Reaction rates are highly sensitive to temperature. Even minor deviations from the set temperature can lead to significant changes in the observed rate.
-
Action: Use a calibrated thermostat and ensure consistent temperature control throughout the experiment. For activation energy studies, precisely record the temperature for each kinetic run.
-
-
Impure Solvents or Reagents: Water or other protic impurities in an aprotic solvent can solvate the nucleophile and slow down an SN2 reaction. Conversely, non-polar impurities can decrease the solvating power of a polar solvent, slowing down an SN1 reaction.
-
Action: Always use freshly distilled or high-purity solvents. Ensure your starting material, this compound, is pure.
-
Issue 2: My kinetic plots are not linear, suggesting complex kinetics.
Possible Cause & Solution:
-
Mixed SN1 and SN2 Mechanisms: It is common for both mechanisms to operate simultaneously, especially with secondary alkyl halides, leading to a non-linear relationship in a simple first or second-order plot.
-
Action: Analyze your data using models that account for parallel reactions. Varying the concentration of the nucleophile can help dissect the contribution of each pathway. An SN2 component will show a dependence on the nucleophile concentration, while the SN1 component will not.
-
-
Competing Elimination (E2) Reaction: The solvent can also act as a base, leading to an E2 elimination reaction to form N-methyl-2-propenamide. This is more likely with sterically hindered bases/nucleophiles and at higher temperatures.
-
Action: Analyze your product mixture using techniques like GC-MS or NMR to identify and quantify any elimination products.[11] If elimination is significant, consider using a less basic nucleophile or a solvent system that disfavors elimination.
-
-
Amide Hydrolysis: As mentioned in the FAQs, at elevated temperatures or non-neutral pH, the amide bond itself can hydrolyze.
Issue 3: I am observing unexpected peaks in my GC-MS or NMR analysis.
Possible Cause & Solution:
-
Solvent Participation: In solvolysis, the solvent acts as the nucleophile. If you are using a mixed solvent system (e.g., water-ethanol), you will likely form a mixture of products (e.g., 3-hydroxy-N-methylpropanamide and 3-ethoxy-N-methylpropanamide).
-
Action: This is an expected outcome. Quantify the ratio of the products to understand the relative nucleophilicity of the solvent components.
-
-
Rearrangement of Carbocation (SN1): While less likely with this primary halide, carbocation intermediates can undergo rearrangement to form more stable carbocations, leading to unexpected products.
-
Action: Carefully analyze the structure of any unexpected products to see if they could arise from a hydride or alkyl shift. This would be strong evidence for an SN1 mechanism.
-
-
Decomposition of Starting Material or Products: At elevated temperatures, the starting material or products may decompose.
-
Action: Run control experiments at the reaction temperature with the starting material and isolated products to assess their stability.
-
Experimental Protocols
Protocol 1: General Procedure for Kinetic Measurement by Titration
This protocol is suitable for solvolysis reactions that produce an acidic byproduct (HCl).
-
Reaction Setup: Prepare a solution of this compound in the desired solvent in a thermostated reaction vessel.
-
Initiation: Add the nucleophile (if it is not the solvent) to start the reaction and begin timing.
-
Aliquoting: At regular time intervals, withdraw a known volume of the reaction mixture (aliquot).
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a solvent that stops the reaction (e.g., a cold, non-reactive solvent).
-
Titration: Titrate the amount of HCl produced in the quenched aliquot with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
Data Analysis: Plot the concentration of HCl produced versus time. The initial slope of this curve can be used to determine the initial reaction rate.
Protocol 2: Reaction Monitoring by 1H NMR Spectroscopy
This method allows for in-situ monitoring of the reaction progress.
-
Sample Preparation: Prepare the reaction mixture directly in an NMR tube. Include a known concentration of an internal standard that does not react or overlap with reactant or product signals.
-
Acquisition Setup: Set up the NMR spectrometer to acquire spectra at regular time intervals.[12][13][14][15]
-
Initiation: Initiate the reaction (e.g., by adding a final component or by placing the NMR tube in a pre-heated spectrometer).
-
Data Acquisition: Acquire a series of 1H NMR spectra over time.
-
Data Analysis: Integrate the signals corresponding to the starting material and the product(s) relative to the internal standard. Plot the concentration of the starting material or product as a function of time to determine the rate constant.
Data Presentation
Table 1: Hypothetical Rate Constants for the Solvolysis of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Solvent Type | Predominant Mechanism | Rate Constant (k) x 10-5 s-1 |
| Water | 78.5 | Polar Protic | SN1 | 15.2 |
| Methanol | 32.6 | Polar Protic | SN1/SN2 | 5.8 |
| Ethanol | 24.3 | Polar Protic | SN1/SN2 | 2.1 |
| Acetone | 20.7 | Polar Aprotic | SN2 | 0.8 |
| DMSO | 47.2 | Polar Aprotic | SN2 | 1.5 |
| DMF | 36.7 | Polar Aprotic | SN2 | 1.2 |
Note: These are illustrative values based on general principles of solvolysis and may not represent actual experimental data.
Visualizations
Logical Flowchart for Troubleshooting Kinetic Experiments
Caption: Troubleshooting workflow for kinetic experiments.
Reaction Pathway Diagram: SN1 vs. SN2
Caption: Competing SN1 and SN2 reaction pathways.
References
- Bunton, C. A., et al. "Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide." Journal of the Chemical Society, Perkin Transactions 2, 1972, pp. 1869-1875.
-
"SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity." Chemistry Notes, 10 May 2021, .
- "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps, chemistrysteps.
-
"mechanism of amide hydrolysis." YouTube, uploaded by The Organic Chemistry Tutor, 15 Jan. 2019, ....
- Winstein, S., and Arnold H. Fainberg. "Correlation of Solvolysis Rates. IV.1 Solvent Effects on Enthalpy and Entropy of Activation for Solvolysis of t-Butyl Chloride2." Journal of the American Chemical Society, vol. 79, no. 22, 1957, pp. 5937-5950.
- "Organic Chemistry Lab: SN1 & SN2 Reactions of Alkyl Halides." Studylib, studylib.net/doc/8982346/organic-chemistry-lab--sn1-and-sn2-reactions-of-alkyl-ha....
- Lemke, Thomas L. "The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions." RSC Advances, vol. 9, no. 70, 2019, pp. 40781-40788.
- "NMR reaction monitoring robust to spectral distortions." ChemRxiv, 2021.
- "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." Arkivoc, vol. 2015, no. 7, 2015, pp. 101-112.
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"Comparing The SN1 vs Sn2 Reactions." Master Organic Chemistry, 24 June 2025, .
- "7.5 SN1 vs SN2." KPU Pressbooks, 2022, kpu.pressbooks.pub/organicchemistry/chapter/7-5-sn1-vs-sn2/.
-
"Kinetics of SN2 & SN1 reactions." YouTube, uploaded by Chemistry university, 11 Jan. 2021, ....
- "7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution." Chemistry LibreTexts, 9 July 2015, chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.04%3A_Effects_of_Solvent%2C_Leaving_Group%2C_and_Nucleophile_on_Unimolecular_Substitution.
-
"Thermodynamic and Kinetic Analysis of Hydrolysis Reactions." AZoM, 20 Jan. 2025, .
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"Benchtop NMR Reaction Monitoring for Kinetic Profiling." Carbon, .
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"Solvent Effects on the Steric Course of the Solvolysis of Tertiary Acyclic Derivatives." ResearchGate, 10 Aug. 2025, .
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"Acidic and Basic Amide Hydrolysis //." ResearchGate, .
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"The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions." ResearchGate, .
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Kozlowski, Marisa C. "Experimental Techniques to Study Organic Chemistry Mechanisms." Kozlowski Group, .
- "The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions." The Royal Society of Chemistry, 11 Nov. 2019, pubs.rsc.org/en/content/articlelanding/2020/ra/c9ra08323a.
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"Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water." ResearchGate, 6 Aug. 2025, .
-
"the hydrolysis of amides." Chemguide, .
-
"Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters." National Institutes of Health, 29 Apr. 2011, .
- "Efficient kinetic experiments in continuous flow microreactors." Reaction Chemistry & Engineering, 2018, pubs.rsc.org/en/content/articlelanding/2018/re/c8re00105k.
- "CN103512996B - Analysis method for amide compounds." Google Patents, 22 Oct. 2014, patents.google.
-
"Solved 7. The kinetic data for the solvolysis of." Chegg.com, 30 Nov. 2021, .
-
"6279 Table I. Rate Constants for Hydrolysis of Substrates0 M'1 kH+,e sec-1 M~l ^H2O. P^a." ElectronicsAndBooks, .
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"Acidic and Basic Amide Hydrolysis //." ElectronicsAndBooks, .
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"Amide Hydrolysis Using Acid Or Base." Master Organic Chemistry, 7 Oct. 2019, .
- "Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships." EPA NEPS, nepis.epa.gov/Exe/ZyPDF.cgi/20004P2N.PDF?Dockey=20004P2N.PDF.
- "Problem solving in organic chemistry and undergraduate research." eScholarship, 2019, escholarship.org/uc/item/3gx3948d.
-
"Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!)." YouTube, uploaded by Kishan's Classes, 26 June 2025, ....
- "Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples." CONICET, 28 Apr. 2020, ri.conicet.gov.ar/handle/11336/117967.
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"How To: Troubleshoot a Reaction." University of Rochester Department of Chemistry, .
-
"Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases." PMC, 5 Nov. 2025, .
- "Elimination Reactions of Alkyl Halides." MSU chemistry, www2.chemistry.msu.edu/faculty/reusch/virttxtjml/alhal2.htm.
-
"E2 reactions (video) | Elimination reactions." Khan Academy, .
-
"Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples." ResearchGate, 28 Apr. 2020, .
-
"Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts." PMC, .
-
"E2 Elimination Practice Problems." Chemistry Steps, .
-
"E2 mechanism: regioselectivity (video)." Khan Academy, .
-
"Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples." ResearchGate, 28 Apr. 2020, .
-
"The Practice & Pitfalls of Studying Organic Reaction Mechanisms | Lecture 2 - Isotope Effects." YouTube, uploaded by Marc Reid, 8 Feb. 2022, ....
Sources
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Technical Support Center: Troubleshooting Low Yield in Amidation of 3-Chloropropionyl Chloride
Welcome to the technical support center for the amidation of 3-chloropropionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. Below, you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in the amidation of 3-chloropropionyl chloride can be frustrating and costly. This section is designed to help you diagnose the root cause of the problem and provide actionable solutions.
Question 1: My reaction yield is consistently low, even when using a stoichiometric excess of the amine. What are the likely causes?
Several factors can contribute to low yields, even with an excess of the amine nucleophile. The primary culprits often involve the quality of the starting materials, suboptimal reaction conditions, or competing side reactions.
Possible Causes & Solutions:
-
Poor Quality of 3-Chloropropionyl Chloride: This reagent is highly reactive and susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture can lead to the formation of 3-chloropropionic acid, which will not participate in the amidation reaction.
-
Inadequate Base: The amidation reaction generates hydrochloric acid (HCl) as a byproduct.[5] This acid will protonate the unreacted amine, rendering it non-nucleophilic and effectively halting the reaction.[6][7]
-
Solution: Employ a suitable base to scavenge the HCl produced. For many applications, a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA) is used in at least a stoichiometric amount.[8] In some cases, an inorganic base like sodium hydroxide in a biphasic system (Schotten-Baumann conditions) can be very effective.[9][10][11]
-
-
Side Reaction: Azetidinone Formation: The bifunctional nature of 3-chloropropionyl chloride presents an opportunity for an intramolecular side reaction.[12] Once the amide is formed, the nitrogen can act as a nucleophile and displace the chloride on the propyl chain, leading to the formation of a 2-azetidinone (a β-lactam).[13][14]
-
Solution: This side reaction is often favored by strong, non-hindered bases and higher temperatures. Using a bulkier base like DIEA can sometimes mitigate this. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help to favor the intermolecular amidation over the intramolecular cyclization.
-
Question 2: I'm observing the formation of multiple products in my reaction mixture, leading to a difficult purification process and low yield of the desired amide. What's happening?
The presence of multiple products points towards competing reaction pathways. Understanding these pathways is key to optimizing for your desired product.
Possible Side Reactions and Mitigation Strategies:
| Side Product | Plausible Cause | Recommended Solution |
| 3-Chloropropionic Acid | Hydrolysis of 3-chloropropionyl chloride due to moisture in the solvent or on glassware.[1][2] | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Bis-acylated Amine | If using a primary amine, it's possible for the initially formed amide to be acylated a second time, especially if the amine is not in sufficient excess. | Use a controlled stoichiometry of the acyl chloride or a larger excess of the primary amine. |
| 2-Azetidinone | Intramolecular cyclization of the desired product, especially with primary amines or less hindered secondary amines.[13][15] | Conduct the reaction at lower temperatures. Consider using a more sterically hindered base. |
| Polymeric Material | Polymerization can occur, especially under certain conditions or with specific amines. | Maintain dilute reaction conditions and control the temperature carefully. |
Question 3: My reaction seems to stall before completion, even with extended reaction times. Why is this happening?
A stalled reaction often indicates the deactivation of one of the reactants or a change in the reaction environment that is unfavorable for the desired transformation.
Troubleshooting Stalled Reactions:
-
Amine Protonation: As mentioned, the generation of HCl will protonate your amine, effectively removing it from the reaction.[6][7] If you are not using a base, or are using an insufficient amount, the reaction will stop once all the free amine has been protonated.
-
Solution: Add at least one equivalent of a non-nucleophilic base for every equivalent of HCl produced.[8]
-
-
Precipitation of Reactants: The amine hydrochloride salt that forms can sometimes precipitate out of the reaction mixture, especially in non-polar aprotic solvents. This can physically remove the amine from the solution phase where the reaction is occurring.
Frequently Asked Questions (FAQs)
Q1: What are the ideal reaction conditions for the amidation of 3-chloropropionyl chloride?
The "ideal" conditions can vary depending on the specific amine being used. However, a good starting point is the Schotten-Baumann reaction condition.[9][10] This typically involves a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (like sodium hydroxide).[10] The reactants remain in the organic phase, while the HCl byproduct is neutralized by the base in the aqueous phase.[10] Alternatively, anhydrous conditions using an aprotic solvent like dichloromethane or THF with a tertiary amine base such as triethylamine are also very common.[8]
Q2: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. You can spot the starting amine, the 3-chloropropionyl chloride (after quenching a small aliquot with a nucleophile like methanol to form the stable methyl ester), and the reaction mixture. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. For more quantitative analysis, techniques like LC-MS or GC-MS can be employed.
Q3: What is the mechanism of the amidation of an acyl chloride?
The reaction proceeds via a nucleophilic acyl substitution mechanism.[16] The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The carbonyl double bond then reforms, expelling the chloride ion as a leaving group. A base then removes the proton from the nitrogen to yield the final amide product and the hydrochloride salt of the base.[6]
Q4: Are there any safety precautions I should be aware of when working with 3-chloropropionyl chloride?
Yes, 3-chloropropionyl chloride is a hazardous chemical. It is corrosive and causes severe skin burns and eye damage.[17][18] It is also fatal if inhaled.[17] It reacts violently with water and is moisture-sensitive.[1][2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]
Experimental Protocols
Protocol 1: General Procedure for Amidation using Triethylamine
-
To a solution of the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Schotten-Baumann Conditions
-
Dissolve the amine (1.0 equivalent) in a suitable organic solvent such as dichloromethane.
-
In a separate flask, prepare a solution of sodium hydroxide (2.0 equivalents) in water.
-
Combine the organic and aqueous solutions and cool the biphasic mixture to 0 °C with vigorous stirring.
-
Slowly add 3-chloropropionyl chloride (1.1 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product as needed.
Visualizing Reaction Pathways
Diagram 1: Amidation and Competing Side Reaction
Caption: Key reaction pathways in the amidation of 3-chloropropionyl chloride.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low yields.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Wikipedia. (2023). Schotten–Baumann reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Fisher Scientific. (2010, November 10). SAFETY DATA SHEET - 3-Chloropropionyl chloride.
- CDH Fine Chemical. (n.d.). 3-Chloro Propionyl Chloride MATERIAL SAFETY DATA SHEET.
- ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?
- Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS.
- VanDeMark Chemical. (2021, February). 3-CHLOROPROPIONYL CHLORIDE.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Six Chongqing Chemdad Co., Ltd. (n.d.). 3-Chloropropionyl chloride.
- MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
- Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
- ChemicalBook. (2025, September 27). 3-Chloropropionyl chloride - Safety Data Sheet.
- ResearchGate. (2025, August 6). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines.
- Benchchem. (n.d.). 3-Chloropropionyl Chloride | High Purity Reagent.
- YouTube. (2017, March 13). Reactions Acid Chlorides With Amines.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 3-Chloropropionyl chloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. 3-Chloropropionyl Chloride | High Purity Reagent [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. lobachemie.com [lobachemie.com]
- 18. chemicalbook.com [chemicalbook.com]
Preventing hydrolysis of 3-chloropropionyl chloride during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-chloropropionyl chloride, with a core focus on preventing its hydrolysis. As a highly reactive bifunctional reagent, 3-chloropropionyl chloride is a valuable building block in pharmaceutical and organic synthesis.[1][2] However, its utility is matched by its high susceptibility to hydrolysis, a common challenge that can significantly impact reaction yield and product purity. This guide is designed to provide you with the expertise and field-proven insights to overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers provide not just solutions, but the underlying chemical principles to help you make informed decisions in the lab.
Q1: My yield of 3-chloropropionyl chloride is consistently low, and I suspect hydrolysis. What are the primary sources of moisture contamination and how can I eliminate them?
A low yield is the most common symptom of premature hydrolysis. 3-Chloropropionyl chloride is an acyl chloride, a class of compounds that are highly reactive towards nucleophiles, with water being a primary reactant.[3] The reaction consumes your starting material to form 3-chloropropionic acid and corrosive hydrochloric acid (HCl) gas.[4] To maximize your yield, you must adopt a rigorous anhydrous technique.
Key Sources of Moisture and Mitigation Strategies:
-
Atmosphere: Ambient air is a significant source of moisture. All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Glassware: Even visually dry glassware can have a thin film of adsorbed water. All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas.[3]
-
Solvents: Use only commercially available anhydrous solvents or solvents freshly distilled from an appropriate drying agent. For chlorinated solvents like dichloromethane, calcium hydride is effective. For ethers like THF, sodium/benzophenone is a common choice, though molecular sieves (3Å or 4Å) are a safer and often adequate alternative.[3]
-
Reagents: The starting material, 3-chloropropionic acid, can be hygroscopic. Ensure it is dry before use. Other liquid reagents should be handled with syringes that have been purged with inert gas.
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Troubleshooting workflow for low product yield.
Q2: How can I definitively confirm that hydrolysis into 3-chloropropionic acid is the cause of my poor results?
Visual confirmation, such as observing fuming (HCl gas reacting with atmospheric moisture), is a strong indicator.[4] However, for quantitative analysis, chromatographic and spectroscopic methods are necessary.
-
Direct Analysis: Direct analysis of acyl chlorides can be challenging due to their high reactivity.[5]
-
Derivatization: A more reliable method is to convert the unreacted acyl chloride into a stable derivative. This is often done for trace analysis in pharmaceutical ingredients.[5][6] For example, reacting the crude product mixture with an anhydrous solution of 2-nitrophenylhydrazine will convert the 3-chloropropionyl chloride into a stable, UV-active hydrazide, which can be easily quantified by HPLC.[6][7] The amount of 3-chloropropionic acid can be determined separately.
-
¹H NMR Spectroscopy: You can analyze a crude sample by ¹H NMR. The methylene protons adjacent to the carbonyl group will have distinct chemical shifts for the acyl chloride (Cl-CH₂-CH₂-COCl) versus the carboxylic acid (Cl-CH₂-CH₂-COOH), allowing for a rough estimation of the ratio of product to hydrolyzed byproduct.
Q3: I am using thionyl chloride to synthesize 3-chloropropionyl chloride from 3-chloropropionic acid. What is the best way to execute this procedure?
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard and effective method for preparing acyl chlorides.[8][9] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Detailed Experimental Protocol:
-
Glassware Preparation: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler and a base trap (e.g., NaOH solution) to neutralize the HCl and SO₂ byproducts.
-
Inert Atmosphere: Flush the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Charge the flask with 3-chloropropionic acid (1.0 eq.). If desired, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Chlorination: Add thionyl chloride (typically 1.2-1.5 eq.) dropwise via an addition funnel at room temperature. The reaction is often exothermic.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (typically 70-75°C) and maintain for 2-4 hours, or until the evolution of gas ceases.[10]
-
Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride (b.p. 76°C) can be removed by distillation at atmospheric pressure. The desired product, 3-chloropropionyl chloride (b.p. 143-145°C), is then purified by vacuum distillation to separate it from non-volatile impurities.[11]
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of hydrolysis for 3-chloropropionyl chloride?
The hydrolysis of an acyl chloride is a classic example of a nucleophilic acyl substitution reaction.[8][12] The process involves two main steps:
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and eliminating the chloride ion (Cl⁻) as the leaving group. A proton is subsequently lost from the oxonium ion to regenerate the neutral carboxylic acid and form HCl.
dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Mechanism of 3-chloropropionyl chloride hydrolysis.
Q2: Which chlorinating agent is best for this synthesis?
Several reagents can convert 3-chloropropionic acid into its acyl chloride, each with its own advantages and disadvantages.[10][11] The choice often depends on the scale of the reaction, safety considerations, and the desired purity.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux, ~75°C, 2-4h[10] | Gaseous byproducts (SO₂, HCl) drive reaction; relatively inexpensive. | Byproducts are toxic and corrosive; excess reagent must be removed. |
| Phosphorus Trichloride (PCl₃) | Reflux, 70-75°C, 4h[10] | Effective and relatively common. | Byproduct (H₃PO₃) is a non-volatile solid, requiring careful separation.[10] |
| Triphosgene | Toluene, 25°C, 8h[2][13] | High yields (up to 98.5%); milder conditions.[2][13] | More expensive; triphosgene is a solid source of highly toxic phosgene. |
| Oxalyl Chloride | Not commonly cited for this specific synthesis but generally effective at low temperatures. | Gaseous byproducts (CO, CO₂, HCl); very reactive. | Expensive; highly toxic. |
For most laboratory-scale syntheses, thionyl chloride offers the best balance of reactivity, cost, and ease of workup.
Q3: How should I properly handle and store 3-chloropropionyl chloride to prevent degradation?
Proper handling and storage are critical to maintaining the integrity of 3-chloropropionyl chloride.
-
Handling: Always handle this compound in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] It is corrosive and can cause severe burns.[15][16]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from sources of ignition and incompatible materials like water, bases, and alcohols.[14][17] For long-term storage, sealing the container under an inert atmosphere (Nitrogen or Argon) is highly recommended. Use of containers with a resistant inner liner, and avoiding metal containers, is also advised.[14]
Q4: How do I safely quench the reaction and dispose of residual 3-chloropropionyl chloride?
Unreacted 3-chloropropionyl chloride must be safely neutralized before disposal. The reaction with water is vigorous, so quenching must be done carefully.
Recommended Quenching Procedure:
-
Work in a fume hood and ensure the reaction vessel is cooled in an ice bath.
-
Slowly and carefully add the reaction mixture containing residual acyl chloride to a stirred, cold solution of a weak base, such as sodium bicarbonate, or a stronger base like a cold caustic solution (e.g., NaOH).[16] Do not add the quenching solution to the acyl chloride.
-
The addition should be dropwise to control the exothermic reaction and the evolution of gas (HCl and CO₂ if using bicarbonate).
-
Once the neutralized mixture is stable, it can be disposed of according to your institution's hazardous waste guidelines.
References
-
Synthesis method of 3-chloropropionyl chloride - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016-06-08). Retrieved from [Link]
- CN1349969A - Prepn of 3-chloropropionyl chloride - Google Patents. (n.d.).
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3-Chloropropionyl Chloride. (2015-07-23). Synlett. Retrieved from [Link]
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3-CHLOROPROPIONYL CHLORIDE - VanDeMark Chemical. (n.d.). Retrieved from [Link]
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21.4: Chemistry of Acid Halides. (2024-09-30). LibreTexts. Retrieved from [Link]
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3 Chloropropionyl Chloride - Komal Industries. (n.d.). Retrieved from [Link]
- JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents. (n.d.).
- CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents. (n.d.).
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Solved Draw the product of the reaction of 3-chloropropanoic | Chegg.com. (2023-10-03). Retrieved from [Link]
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Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed. (2018-08-09). Retrieved from [Link]
-
How to stop hydrolysis of an acyl chloride in aquous solution? - ResearchGate. (2018-08-06). Retrieved from [Link]
-
Preparation method of 3-chloropropionyl chloride - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed. (2017-06-05). Retrieved from [Link]
-
3-Chloropropionyl Chloride | Request PDF - ResearchGate. (2025-08-05). Retrieved from [Link]
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Three types of hydrolysis and ways to prevent hydrolysis. (2024-02-22). Retrieved from [Link]
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Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note - Save My Exams. (2025-06-23). Retrieved from [Link]
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents. (n.d.).
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Temperature control in the synthesis of 3-Chloro-n-methylpropanamide
Welcome to the Technical Support Center for the synthesis of 3-Chloro-n-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while straightforward in principle, is highly sensitive to temperature fluctuations which can significantly impact yield and purity. This document provides a framework for understanding and controlling these critical parameters.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a low yield or no desired product. What are the likely temperature-related causes?
-
Answer: Low or no yield in this synthesis is frequently tied to improper temperature control during the reaction of 3-chloropropionyl chloride with methylamine. This reaction is highly exothermic, and a rapid increase in temperature can lead to several undesirable outcomes.
-
Probable Cause 1: Runaway Reaction. The reaction between an acyl chloride and an amine is vigorous.[1] Without adequate cooling, the temperature can rise uncontrollably, leading to the decomposition of reactants and the formation of tars and other byproducts.[2]
-
Probable Cause 2: Side Reactions. Elevated temperatures can promote side reactions. For instance, the newly formed this compound can react with excess methylamine, leading to the formation of N-methyl-3-(methylamino)propanamide.
-
Solution:
-
Strict Temperature Control: The reaction should be conducted at a low temperature, typically between 0-5 °C. This is achieved by using an ice-water bath or a cryostat.
-
Slow, Controlled Addition: The 3-chloropropionyl chloride should be added dropwise to the solution of methylamine. This allows for the dissipation of heat and prevents a sudden temperature spike.
-
Vigorous Stirring: Continuous and efficient stirring is crucial to ensure even heat distribution throughout the reaction mixture.
-
-
Issue 2: Impure Product Contaminated with Side-Products
-
Question: My final product is impure, and spectroscopic analysis (NMR, LC-MS) indicates the presence of significant byproducts. How can I minimize their formation?
-
Answer: The formation of impurities is often a direct consequence of suboptimal reaction temperatures.
-
Probable Cause 1: Dimerization/Polymerization. At higher temperatures, 3-chloropropionyl chloride can undergo self-condensation or polymerization.
-
Probable Cause 2: Reaction with Solvent. If the reaction temperature is too high, the acyl chloride may react with certain solvents, if they possess nucleophilic character.
-
Solution:
-
Maintain Low Temperature: As with low yield issues, maintaining a consistently low temperature (0-5 °C) throughout the addition of the acyl chloride is paramount.
-
Inert Solvent: Use a dry, aprotic, and inert solvent such as dichloromethane (DCM) or diethyl ether.
-
Purification: While prevention is key, impurities can often be removed through techniques like flash column chromatography.[3]
-
-
Issue 3: Reaction Fails to Go to Completion
-
Question: I am observing unreacted starting materials even after a prolonged reaction time. Could temperature be the issue?
-
Answer: While low temperatures are crucial to control the initial exothermic reaction, a temperature that is too low can hinder the reaction from reaching completion.
-
Probable Cause: Insufficient thermal energy for the reaction to proceed at a reasonable rate.
-
Solution:
-
Gradual Warming: After the initial controlled addition of 3-chloropropionyl chloride at 0-5 °C, the reaction mixture should be allowed to slowly warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will help determine the optimal reaction time at room temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
A1: The synthesis of this compound from 3-chloropropionyl chloride and methylamine is a classic example of nucleophilic acyl substitution.[1] The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.[3]
Q2: Why is temperature control so critical in this specific amide synthesis?
A2: The high reactivity of the acyl chloride with the primary amine makes the reaction highly exothermic. Without precise temperature control, the rapid release of heat can lead to a runaway reaction, causing decomposition of the starting materials and the desired product, and promoting the formation of various byproducts. Maintaining a low temperature ensures a controlled reaction rate, maximizing the yield and purity of the this compound.
Q3: What are the ideal temperature ranges for each step of the synthesis?
A3: The following table outlines the recommended temperature parameters for the synthesis:
| Step | Process | Recommended Temperature (°C) | Rationale |
| 1 | Dissolving Methylamine | 0 - 5 | To prepare for the exothermic addition of the acyl chloride. |
| 2 | Addition of 3-chloropropionyl chloride | 0 - 5 | To control the highly exothermic reaction and prevent side reactions. |
| 3 | Reaction | Allow to slowly warm to room temperature (20-25 °C) | To ensure the reaction proceeds to completion. |
| 4 | Quenching and Workup | 0 - 5 (initially) | To safely neutralize any unreacted reagents. |
Q4: Are there any alternatives to using 3-chloropropionyl chloride?
A4: Yes, while the acyl chloride route is common due to its high reactivity, other methods exist. One alternative is the direct coupling of 3-chloropropionic acid with methylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or HATU.[4] These methods often require milder conditions but may involve more complex workup procedures to remove the coupling agent byproducts. Microwave-assisted synthesis can also be employed to accelerate the reaction, though careful temperature control remains crucial.[3][5]
Q5: What are the key safety precautions when handling the reagents?
A5: Both 3-chloropropionyl chloride and methylamine are hazardous materials.
-
3-Chloropropionyl Chloride: It is a flammable, corrosive, and highly toxic substance that is fatal if inhaled.[6][7][8][9] It causes severe skin burns and eye damage.[6][7][8][9] It also reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][9]
-
Methylamine: It is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation. Handle in a well-ventilated area, away from ignition sources.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure with an emphasis on temperature control.
Materials:
-
Methylamine (40% solution in water)
-
3-Chloropropionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Slow Addition: Add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution via the dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature below 5 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back down to 0-5 °C in an ice-water bath.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: If necessary, purify the crude this compound by flash column chromatography on silica gel.[3]
Visualizing the Workflow and Troubleshooting
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Troubleshooting Logic Diagram:
Caption: Troubleshooting logic for synthesis issues.
References
-
Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]
-
PrepChem.com. Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. [Link]
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PubChem. This compound | C4H8ClNO | CID 249378. [Link]
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ResearchGate. (2021, June 3). Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid. [Link]
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Study.com. Find the product, of Propanoyl chloride and the following reagents. Methylamine.. [Link]
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ResearchGate. 16 questions with answers in AMIDE SYNTHASES | Science topic. [Link]
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Validation & Comparative
A Comprehensive Guide to the Validation of 3-Chloropropionamide via 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation and purity assessment of synthesized compounds are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for the structural elucidation of organic molecules.[1][2][3] This guide provides an in-depth analysis of the 1H NMR spectrum of 3-chloropropionamide, offering a framework for its validation by comparing experimental data against established reference values and theoretical principles.
The Expected 1H NMR Spectrum of 3-Chloropropionamide
3-Chloropropionamide (ClCH₂CH₂CONH₂) is a relatively simple molecule, yet its 1H NMR spectrum provides a clear example of fundamental NMR principles, including chemical shift and spin-spin coupling. The molecule has three distinct proton environments, which are expected to give rise to three signals in the spectrum:
-
-CH₂-Cl (Protons α to Chlorine): These protons are adjacent to an electron-withdrawing chlorine atom, which deshields them, causing their signal to appear at a higher chemical shift (downfield). This signal is expected to be a triplet due to coupling with the adjacent -CH₂- group.
-
-CH₂-CO (Protons α to Carbonyl): These protons are adjacent to the carbonyl group, which is also electron-withdrawing. Their signal will also be downfield, but typically at a slightly lower chemical shift than the protons next to the chlorine. This signal will also appear as a triplet due to coupling with the neighboring -CH₂-Cl group.
-
-NH₂ (Amide Protons): The chemical shift of amide protons can be highly variable and is often concentration and solvent-dependent.[4] Due to the partial double bond character of the C-N bond, rotation can be restricted, sometimes leading to two separate signals for the non-equivalent amide protons.[5] However, they often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent.[6]
The interaction between the two methylene groups (-CH₂-CH₂-) is a classic example of an A₂X₂ spin system, which theoretically should give rise to two triplets, provided the coupling constant (J-value) is the same between the two groups.
Reference Data for 3-Chloropropionamide
Authoritative chemical databases provide reference spectra and data that are crucial for validation. While the exact chemical shifts can vary slightly based on the solvent and concentration, the multiplicity (splitting pattern) and coupling constants should remain consistent.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| -CH₂-Cl | ~3.8 | Triplet (t) | 2H | ~6-7 |
| -CH₂-CO | ~2.6 | Triplet (t) | 2H | ~6-7 |
| -NH₂ | Variable (often broad) | Singlet (s) | 2H | N/A |
Note: These are approximate values and can be influenced by experimental conditions.
Experimental Protocol for 1H NMR Spectrum Acquisition
Achieving a high-quality, reproducible 1H NMR spectrum requires meticulous sample preparation and adherence to standardized instrument parameters.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the 3-chloropropionamide sample.[7][8][9]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial before transferring it to the NMR tube.[7][10] The choice of solvent can affect the chemical shifts.[11]
-
Ensure the sample is fully dissolved. Any solid particles can degrade the quality of the spectrum by interfering with the magnetic field homogeneity.[9][10] Filtering the solution through a small plug of glass wool in a Pasteur pipette is recommended.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[8][10]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring the 1H NMR spectrum of 3-chloropropionamide.
Comparative Analysis and Validation
The validation process involves a critical comparison of the experimentally obtained spectrum with the expected and reference data.
Key Validation Points:
-
Chemical Shifts: Do the chemical shifts of the two triplets and the amide protons in the experimental spectrum align with the reference values? Minor deviations are acceptable, but significant differences may indicate the presence of a different compound or impurities.
-
Multiplicity: Does the experimental spectrum show two distinct triplets for the methylene protons? The splitting pattern is a direct consequence of the molecular structure and is less sensitive to environmental factors than chemical shifts.
-
Coupling Constants (J-values): The J-value for both triplets should be identical, typically around 6-7 Hz. This confirms the coupling interaction between the two adjacent methylene groups.
-
Integration: The relative integrals of the signals should correspond to the number of protons they represent. For 3-chloropropionamide, the ratio of the integrals for the -CH₂-Cl, -CH₂-CO, and -NH₂ protons should be 2:2:2, which simplifies to 1:1:1.
Decision-Making Framework for Validation
Caption: Decision tree for the validation of 3-chloropropionamide using 1H NMR data.
Interpreting Discrepancies and Identifying Impurities
Deviations from the expected spectrum can be indicative of impurities. Common impurities in the synthesis of 3-chloropropionamide might include:
-
Starting Materials: Residual 3-chloropropionic acid[12] or other reagents used in the synthesis. 3-Chloropropionic acid would show a triplet for the -CH₂-Cl protons at a slightly different chemical shift, a triplet for the -CH₂-COOH protons, and a very broad singlet for the carboxylic acid proton at a much higher chemical shift (typically >10 ppm).
-
Related Compounds: Isomers such as 2-chloropropionamide could be present.[13] This would exhibit a doublet and a quartet in the aliphatic region.
-
Solvent Residues: Non-deuterated solvent peaks may be visible. For instance, residual CHCl₃ in CDCl₃ appears as a singlet at ~7.26 ppm.[11]
The presence of unexpected signals should be carefully analyzed in terms of their chemical shift, multiplicity, and integration to identify the corresponding impurity.
Conclusion
The validation of 3-chloropropionamide by 1H NMR spectroscopy is a robust process that relies on the careful comparison of experimental data with established principles and reference spectra. By systematically evaluating chemical shifts, multiplicities, coupling constants, and integration ratios, researchers can confidently confirm the structure and assess the purity of their samples. This rigorous approach to spectral validation is an indispensable component of ensuring data integrity and reliability in scientific research and drug development.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Rogers, M. T. NMR Sample Preparation. [Link]
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Scribd. NMR Sample Preparation Guide. [Link]
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Zhang, Z., et al. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(5), 1-10. [Link]
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Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing. [Link]
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University of Cambridge Department of Chemistry. NMR Sample Preparation. [Link]
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ETH Zurich. NMR Sample Preparation - NMR Spectroscopy. [Link]
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Abraham, R. J., et al. (2014). 1H NMR spectra. Part 30 : 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 52(10), 637-658. [Link]
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National Center for Biotechnology Information. 3-Chloropropanamide. PubChem Compound Summary for CID 79982. [Link]
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Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 659-667. [Link]
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Abraham, R. J., et al. (2014). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 52(10), 637-658. [Link]
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Manoharan, M. Structure Identification By 1h NMR - Structure Determination of Organic Compounds. [Link]
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Liu, K., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]
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LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
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Rowlands, J. B., et al. (2024). Towards automatically verifying chemical structures: the powerful combination of ¹H NMR and IR spectroscopy. ResearchGate. [Link]
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Sitter, B., et al. (2013). Characterization of 1 H NMR spectroscopic data and the generation of synthetic validation sets. Bioinformatics, 29(13), 1649-1655. [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
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NIST. Propanamide, N-(3-chlorophenyl)-3-chloro-. NIST Chemistry WebBook, SRD 69. [Link]
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A Comparative Guide to the Mass Spectrometric Identification of 3-Chloro-n-methylpropanamide
This guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Chloro-n-methylpropanamide (C₄H₈ClNO), a compound of interest in synthetic chemistry and drug development. Given the absence of publicly available experimental mass spectra for this specific molecule, this document establishes a robust analytical framework based on predictive modeling from fundamental mass spectrometry principles and comparative data from structurally analogous compounds. We will explore its expected fragmentation patterns, highlight key identifying features, and provide a detailed protocol for its empirical analysis.
The Analytical Challenge: Defining this compound
This compound is a secondary amide containing a reactive alkyl chloride moiety. Its accurate identification is crucial for reaction monitoring, purity assessment, and metabolite studies. Mass spectrometry (MS) is the premier technique for this purpose, offering high sensitivity and structural elucidation capabilities. The molecular structure and key properties are detailed below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO | PubChem[1] |
| Monoisotopic Mass | 121.02944 Da | PubChem[1][2] |
| Molar Mass | 121.56 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Predicted Mass Spectrum and Fragmentation Analysis
In the absence of a reference spectrum, we can predict the electron ionization (EI) mass spectrum by analyzing the molecule's structure. EI at 70 eV is a high-energy technique that induces reproducible fragmentation, creating a "fingerprint" for the molecule.
The Molecular Ion: A Tale of Two Isotopes
The most critical diagnostic feature for any chlorinated compound is the isotopic pattern of the molecular ion peak (M⁺˙). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3] This results in two distinct peaks for the molecular ion:
-
M⁺˙ Peak: The peak corresponding to the molecule containing ³⁵Cl at m/z 121.
-
[M+2]⁺˙ Peak: The peak for the molecule with ³⁷Cl at m/z 123.
The relative intensity of the m/z 121 peak to the m/z 123 peak will be approximately 3:1, providing a definitive marker for the presence of a single chlorine atom.[3]
Key Fragmentation Pathways
The fragmentation of this compound is primarily dictated by the amide functional group and the C-Cl bond. The most probable cleavages are alpha-cleavages relative to the carbonyl and nitrogen atoms, which are common fragmentation routes for amides.[4][5]
-
Alpha-Cleavage (C-C Bond): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is highly probable. This results in the formation of a stable N-methylformamide cation radical.
-
[CH₃NHCO]⁺ at m/z 58
-
-
Alpha-Cleavage (N-C Bond): Cleavage of the N-methyl bond.
-
[M - CH₃]⁺ at m/z 106/108 (retains the Cl isotopic pattern).
-
-
Loss of Chlorine: The C-Cl bond is relatively weak and can cleave to lose a chlorine radical.
-
[M - Cl]⁺ at m/z 86
-
-
McLafferty-type Rearrangement: A classic rearrangement for carbonyl compounds. In this case, it would involve the transfer of a hydrogen from the chlorinated ethyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene. This leads to a prominent fragment ion.
-
Formation of protonated N-methylacetamide cation radical at m/z 74 after rearrangement and loss of chloroethene.
-
-
Base Peak Prediction: For secondary amides, alpha-cleavage often produces the most stable and therefore most abundant ion (the base peak). The fragment at m/z 58 resulting from C-C alpha-cleavage is a strong candidate for the base peak due to its resonance stabilization.
The predicted fragmentation cascade is visualized below.
Caption: Predicted EI fragmentation pathway for this compound.
Comparative Analysis: Distinguishing from Alternatives
To confidently identify this compound, it is essential to distinguish its mass spectrum from those of structurally similar compounds. The following table compares its predicted features with those of plausible alternatives.
Table 2: Comparative Mass Spectral Features
| Compound | Structure | Molecular Ion (m/z) | Key Differentiating Features |
| This compound | Cl-CH₂-CH₂-CO-NH-CH₃ | 121/123 | Chlorine isotopic pattern is present. Expected fragments at m/z 86 (loss of Cl), 58 (amide fragment). |
| N-methylpropanamide | CH₃-CH₂-CO-NH-CH₃ | 87 | No chlorine isotopic pattern. Base peak likely at m/z 58 or 44. |
| 3-Chloropropanamide | Cl-CH₂-CH₂-CO-NH₂ | 107/109 | Chlorine isotopic pattern is present. Different molecular weight. The base peak for primary amides is often from a McLafferty rearrangement, yielding a fragment at m/z 44 ([CONH₂]⁺˙).[4] |
| N-(2-chloroethyl)acetamide (Isomer) | CH₃-CO-NH-CH₂-CH₂-Cl | 121/123 | Same molecular weight and isotopic pattern. Fragmentation will differ. Expect a strong acetyl cation peak at m/z 43 ([CH₃CO]⁺). The base peak is likely m/z 43 or a fragment from the loss of the chloroethyl group. |
The key to distinguishing this compound from its isomer, N-(2-chloroethyl)acetamide, lies in the high-mass fragments. The loss of a methyl group (m/z 106/108) is characteristic of the target compound, while the presence of a strong acetyl fragment (m/z 43) would strongly suggest the isomer.
Experimental Protocol: A Validated GC-MS Workflow
This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for volatile and semi-volatile compounds.[6]
Sample Preparation
-
Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as Methanol, Acetonitrile, or Dichloromethane to a concentration of approximately 10-100 µg/mL.
-
Standard Preparation: Prepare a calibration curve using a certified reference standard if quantitative analysis is required.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.
GC-MS Instrumentation and Parameters
The following parameters are recommended for an Agilent GC-MS system or equivalent. The use of an inert flow path is crucial for preventing analyte degradation.[6]
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Type | Split/Splitless | Allows for analysis of both high and low concentration samples. A 10:1 split ratio is a good starting point. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Liner | Agilent Ultra Inert, single taper with glass wool | Provides an inert surface to prevent analyte loss and traps non-volatile residues.[6] |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides excellent separation for a wide range of compounds. |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min | This program allows for good separation from solvent and other potential impurities. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard for generating reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The industry standard energy that provides a balance of molecular ion and fragment ion information. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the source. |
| Quadrupole Temp | 150 °C | Ensures consistent mass filtering. |
| Mass Scan Range | m/z 35 - 250 | Covers the expected molecular ion and all significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Analysis and Validation
-
Extract Ion Chromatograms (EICs): Look for the characteristic ions predicted earlier: m/z 121, 123, 86, and 58.
-
Verify Isotopic Ratio: For any peak eluting from the GC, check the mass spectrum to confirm that the ratio of m/z 121 to 123 is approximately 3:1. High-resolution MS can further confirm the elemental composition.[7]
-
Confirm Fragmentation: The mass spectrum of the chromatographic peak should contain the other predicted fragment ions. The relative abundances should be consistent across analyses.
The overall workflow is depicted below.
Caption: Recommended workflow for the GC-MS analysis of this compound.
References
A Comparative Spectroscopic Guide to 3-Chloro-N-methylpropanamide and Its Derivatives
For researchers and professionals in drug development and medicinal chemistry, the precise characterization of novel small molecules is a foundational requirement. Halogenated N-alkylamides, a common motif in pharmacologically active compounds, demand rigorous structural elucidation to ensure purity, confirm identity, and understand metabolic fate. This guide provides an in-depth comparison of the spectral data for 3-chloro-N-methylpropanamide and its key derivatives, offering insights into how subtle structural modifications manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Importance of Spectral Fingerprinting
This compound serves as a valuable model compound, incorporating a reactive alkyl chloride, a secondary amide linkage, and short alkyl chains—features prevalent in many pharmaceutical intermediates. Accurate interpretation of its spectral data is paramount for quality control and for distinguishing it from related impurities or derivatives. This guide will dissect the spectral signatures of this core molecule and compare them with those of three key analogs:
-
Derivative A: 3-Bromo-N-methylpropanamide: To assess the effect of changing the halogen substituent.
-
Derivative B: 4-Chloro-N-methylbutanamide: To evaluate the impact of extending the alkyl chain.
-
Derivative C: 3-Chloro-N-ethylpropanamide: To observe the influence of modifying the N-alkyl substituent.
By understanding the spectral shifts and pattern changes across these derivatives, researchers can build a predictive framework for identifying similar structures within their own libraries.
Methodologies: Acquiring High-Fidelity Spectral Data
The data presented and interpreted in this guide are based on established, high-resolution spectroscopic techniques. The following protocols outline the self-validating systems required for generating trustworthy and reproducible data.
Experimental Workflow Diagram
Caption: Fig 1. General workflow for spectral data acquisition and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.
Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of the amide sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean vial. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm, ensuring accurate chemical shift calibration across different samples.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C spectra, a sufficient number of scans (typically 1024 or more) are accumulated to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation by specific molecular vibrations.
Protocol:
-
Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty diamond ATR crystal. This is crucial for removing interfering signals from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal surface. This maximizes the signal intensity.
-
Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.
Electron Ionization Mass Spectrometry (EI-MS)
Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum source.
-
Ionization: Bombard the gaseous molecules with a high-energy beam of electrons (typically at 70 eV). This "hard" ionization technique provides sufficient energy to not only ionize the molecule but also to induce characteristic fragmentation. The use of a standard 70 eV energy ensures that the resulting fragmentation patterns are reproducible and comparable across different instruments.
-
Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which plots relative ion abundance versus m/z.
Spectral Data Comparison
Due to the limited availability of direct spectral data for this compound, this guide utilizes data from the structurally similar compounds 3-chloropropanamide and N-methylacetamide to provide a robust, interpretive foundation. This approach, common in spectroscopic analysis, allows for a detailed prediction and understanding of the target molecule's spectral features.
Structural Analogs for Interpretation
Caption: Fig 2. Target molecule and reference analogs for spectral interpretation.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides a map of the different proton environments in a molecule.
| Compound | δ (ppm) - N-H | δ (ppm) - CH₂-Cl | δ (ppm) - CH₂-C=O | δ (ppm) - N-CH₃ |
| This compound (Predicted) | ~6.0 (broad s) | ~3.8 (t) | ~2.7 (t) | ~2.8 (d) |
| 3-Chloropropanamide[1] | ~6.5 (broad s) | 3.81 (t) | 2.65 (t) | - |
| N-Methylacetamide[2] | ~6.3 (broad s) | - | 2.00 (s) | 2.77 (d) |
| Derivative A: 3-Bromo (Predicted) | ~6.0 (broad s) | ~3.6 (t) | ~2.9 (t) | ~2.8 (d) |
| Derivative B: 4-Chloro-C₄ (Predicted) | ~6.0 (broad s) | ~3.6 (t) | ~2.3 (t) | ~2.8 (d) |
| Derivative C: N-Ethyl (Predicted) | ~6.0 (broad s) | ~3.8 (t) | ~2.7 (t) | - |
Note: Predicted shifts are based on standard additive models and data from reference analogs. 't' = triplet, 'd' = doublet, 's' = singlet.
Interpretation:
-
N-H Proton: The amide N-H proton typically appears as a broad singlet between 6.0-6.5 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
CH₂-Cl Group: The methylene protons adjacent to the chlorine atom are deshielded by the electronegative halogen, appearing as a triplet around 3.8 ppm. The triplet multiplicity arises from coupling with the adjacent CH₂ group.
-
CH₂-C=O Group: The methylene protons adjacent to the carbonyl group are also deshielded, but to a lesser extent than the CH₂-Cl protons. They appear as a triplet around 2.7 ppm.
-
N-CH₃ Group: The N-methyl protons appear as a doublet around 2.8 ppm due to coupling with the N-H proton.
-
Derivative A (Bromo): Replacing chlorine with the more electronegative bromine is predicted to cause a slight upfield shift of the adjacent CH₂ protons to around 3.6 ppm, while the CH₂-C=O protons would experience a slight downfield shift to ~2.9 ppm.
-
Derivative B (Chain Extension): In 4-chloro-N-methylbutanamide, the introduction of an additional methylene group would result in more complex splitting patterns and a general upfield shift for the protons further from the electron-withdrawing groups.
-
Derivative C (N-Ethyl): Replacing the N-methyl with an N-ethyl group would introduce a new ethyl signature (a quartet and a triplet) while removing the N-methyl doublet.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum identifies all unique carbon environments.
| Compound | δ (ppm) - C=O | δ (ppm) - CH₂-Cl | δ (ppm) - CH₂-C=O | δ (ppm) - N-CH₃ |
| This compound (Predicted) | ~171 | ~40 | ~38 | ~26 |
| 3-Chloropropanamide[1] | 172.9 | 40.1 | 38.3 | - |
| N-Methylacetamide[2] | 171.8 | - | 22.7 | 26.2 |
| Derivative A: 3-Bromo (Predicted) | ~170 | ~28 | ~40 | ~26 |
| Derivative B: 4-Chloro-C₄ (Predicted) | ~172 | ~45 | ~32 | ~26 |
| Derivative C: N-Ethyl (Predicted) | ~171 | ~40 | ~38 | - |
Interpretation:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield around 171-173 ppm.
-
Alkyl Carbons: The carbon attached to the chlorine (CH₂-Cl) appears around 40 ppm. The carbon adjacent to the carbonyl (CH₂-C=O) is found at a similar chemical shift, around 38 ppm. The N-methyl carbon is the most shielded, appearing upfield around 26 ppm.
-
Derivative A (Bromo): Replacing chlorine with bromine would cause a significant upfield shift for the attached carbon (CH₂-Br) to ~28 ppm due to the "heavy atom effect."
-
Derivative B (Chain Extension): Adding a methylene group would introduce a new signal and shift the existing signals according to their distance from the electron-withdrawing groups.
-
Derivative C (N-Ethyl): The N-ethyl group would show two distinct signals for its two carbons, replacing the single N-methyl signal.
FTIR Spectral Data Comparison
The FTIR spectrum highlights key functional group vibrations.
| Compound | ν (cm⁻¹) - N-H Stretch | ν (cm⁻¹) - C=O Stretch (Amide I) | ν (cm⁻¹) - N-H Bend (Amide II) | ν (cm⁻¹) - C-Cl Stretch |
| This compound (Predicted) | ~3300 | ~1640 | ~1550 | ~730 |
| 3-Chloropropanamide[1] | 3350, 3180 | 1655 | 1625 | 735 |
| N-Methylacetamide[3] | ~3280 | ~1650 | ~1560 | - |
| Derivative A: 3-Bromo (Predicted) | ~3300 | ~1640 | ~1550 | ~650 |
| Derivative B: 4-Chloro-C₄ (Predicted) | ~3300 | ~1640 | ~1550 | ~725 |
| Derivative C: N-Ethyl (Predicted) | ~3300 | ~1640 | ~1550 | ~730 |
Interpretation:
-
N-H Stretch: Secondary amides show a single, relatively sharp N-H stretching band around 3300 cm⁻¹. This contrasts with primary amides (like 3-chloropropanamide), which show two distinct N-H stretching peaks.
-
Amide I Band (C=O Stretch): This is one of the most intense and characteristic peaks in the spectrum, appearing strongly around 1640-1655 cm⁻¹. Its position is sensitive to hydrogen bonding.
-
Amide II Band (N-H Bend): This band, resulting from a combination of N-H bending and C-N stretching, is found near 1550-1560 cm⁻¹ and is also characteristic of secondary amides.
-
C-Cl Stretch: A moderate absorption in the fingerprint region, typically between 780-550 cm⁻¹, can be attributed to the C-Cl stretching vibration.
-
Derivative A (Bromo): The C-Br stretch is expected at a lower frequency (~650 cm⁻¹) than the C-Cl stretch due to the heavier mass of the bromine atom.
Mass Spectrometry Data Comparison
EI-MS provides the molecular weight and key fragmentation pathways.
| Compound | Molecular Weight | Molecular Ion (M⁺˙) | Key Fragments (m/z) |
| This compound | 121.57 | 121/123 | 86, 72, 58, 44 |
| 3-Chloropropanamide[1] | 107.54 | 107/109 | 72, 44 |
| N-Methylacetamide[3] | 73.09 | 73 | 58, 44, 30 |
| Derivative A: 3-Bromo-N-methylpropanamide | 166.02 | 165/167 | 86, 72, 58, 44 |
| Derivative B: 4-Chloro-N-methylbutanamide | 135.60 | 135/137 | 100, 72, 58, 44 |
| Derivative C: 3-Chloro-N-ethylpropanamide | 135.60 | 135/137 | 86, 72, 44 |
Interpretation:
-
Molecular Ion: The presence of chlorine or bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. For chlorine, there will be two peaks, M⁺˙ and (M+2)⁺˙, in an approximate 3:1 ratio of intensity. For bromine, the M⁺˙ and (M+2)⁺˙ peaks will be in an approximate 1:1 ratio.
-
Alpha-Cleavage: A common fragmentation for amides is cleavage of the bond alpha to the carbonyl group. For this compound, loss of the chloromethyl radical (•CH₂Cl) would lead to a fragment at m/z = 72.
-
McLafferty Rearrangement: While less common in this specific structure, amides with longer alkyl chains can undergo McLafferty rearrangement.
-
Amide Bond Cleavage: Cleavage of the amide C-N bond is also a characteristic fragmentation pathway. For the parent compound, this could lead to the formation of the [CH₃NH]⁺˙ fragment (m/z=31) or the acylium ion [ClCH₂CH₂CO]⁺ (m/z=90/92). A prominent peak at m/z=58 corresponding to [CH₃NH=C=O]⁺˙ is also expected.
-
Derivative Comparison: The key fragments will shift based on the structural changes. For instance, in Derivative B, the loss of the chloromethyl radical would result in a fragment at m/z=100. In Derivative A, the isotopic pattern for bromine would be the most telling feature.
Conclusion
This guide demonstrates that a comprehensive, multi-technique spectroscopic analysis is indispensable for the structural elucidation of this compound and its derivatives. By systematically evaluating the data from ¹H NMR, ¹³C NMR, FTIR, and MS, researchers can confidently determine the identity and purity of their compounds. The comparative analysis highlights how specific structural modifications—altering the halogen, extending the alkyl chain, or changing the N-alkyl group—produce predictable and interpretable changes in the spectral data. This foundational understanding allows scientists in drug development to build robust analytical methods, ensuring the quality and integrity of their chemical entities.
References
-
PubChem. N-Methylacetamide. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Chloropropanamide. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
NIST Chemistry WebBook. Acetamide, N-methyl-. National Institute of Standards and Technology. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
Sources
A Comparative Guide to the Biological Activity of 3-Chloro-N-methylpropanamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activities of 3-Chloro-N-methylpropanamide and its derivatives. Moving beyond a simple recitation of facts, this document, curated by a Senior Application Scientist, delves into the structure-activity relationships, mechanistic underpinnings, and the experimental methodologies crucial for evaluating these compounds. Our objective is to furnish a comprehensive resource that not only presents data but also fosters a deeper understanding of the scientific rationale behind the observed biological effects, thereby empowering researchers in their quest for novel therapeutic and agrochemical agents.
Introduction to this compound: A Versatile Chemical Scaffold
This compound is a bifunctional organic compound featuring a reactive chloroalkane and a stable N-methylamide group.[1] This unique combination of functional groups makes it a valuable starting material and a key intermediate in the synthesis of a wide array of more complex molecules with diverse biological activities. While the biological profile of this compound itself is not extensively documented in publicly available literature, its derivatives have been explored for a range of applications, including as enzyme inhibitors, antimicrobial agents, herbicides, and anticancer compounds. The inherent reactivity of the chlorine atom allows for its displacement by various nucleophiles, providing a straightforward route to a library of derivatives with modified physicochemical and pharmacological properties.
Comparative Biological Activities of this compound Derivatives
The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. This section explores several key areas where these compounds have shown promise, with a focus on comparing the activities of different structural analogs where data is available.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism, making it a key target for the treatment of type 2 diabetes. A study by Vawhal and Jadhav (2022) explored a series of complex derivatives that incorporate a 3-chloro-2-oxo-2H-1-benzopyran-6-sulfonamide core, which can be considered distant derivatives of the basic 3-chloropropanamide structure. These compounds were evaluated for their in vitro DPP-IV inhibitory activity.[2][3]
Table 1: In Vitro DPP-IV Inhibitory Activity of 3-Chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide Derivatives [2][3]
| Compound ID | Aryl Substituent | IC50 (µM) |
| 1f | 4-chlorophenyl | 15.55 |
| 1g | 2-chlorophenyl | 15.85 |
| 1i | 4-fluorophenyl | 13.95 |
| 1j | 2-fluorophenyl | 14.48 |
| 1v | 4-methylphenyl | 13.45 |
| Sitagliptin (Standard) | - | 0.018 |
Structure-Activity Relationship (SAR) Insights:
Within this series of complex derivatives, the nature of the substituent on the arylcarbamoyl moiety influences the DPP-IV inhibitory activity. The data suggests that electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methyl) at the para- and ortho-positions of the phenyl ring result in compounds with micromolar IC50 values. Notably, the 4-methylphenyl derivative (1v) and the 4-fluorophenyl derivative (1i) exhibited the most potent inhibition in this series.[2][3]
Antimicrobial Activity
Derivatives of related chloro-substituted amides have been investigated for their antimicrobial properties. For instance, a study on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives demonstrated their potential as antibacterial agents. Azetidinones, also known as β-lactams, are a well-established class of antibiotics. The synthesis of these compounds often involves the use of chloroacetyl chloride, a related α-chloroamide.
Another study on N-substituted-3-chloro-2-azetidinones, synthesized from 2-aminobenzothiazole, showed that these compounds exhibit good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The activity of these compounds is attributed to the presence of the β-lactam ring, a key pharmacophore in many antibiotics.
While direct comparative data for simple N-substituted 3-chloropropanamides is limited, the general principle of utilizing the reactive chlorine to synthesize more complex heterocyclic systems with antimicrobial activity is a recurring theme in the literature.
Herbicidal Activity
The herbicidal activity of chloroacetamides is a well-researched area. These compounds are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[5] The mode of action is believed to involve the alkylation of key enzymes by the chloroacetamide moiety.[1]
A study on the alkylating reactivity and herbicidal activity of a series of chloroacetamides found that while the chemical reactivity is a factor, the overall phytotoxicity is also heavily dependent on the molecular structure, which influences properties like lipophilicity, uptake, and metabolism within the plant.[1] This suggests that modifications to the N-substituent of a 3-chloropropanamide core could significantly impact its herbicidal potential by altering these physicochemical properties.
Anticancer Activity
The development of selective androgen receptor degraders (SARDs) for the treatment of enzalutamide-resistant prostate cancer has led to the exploration of various propanamide derivatives. One study synthesized and evaluated a series of propanamide derivatives with different basic heteromonocyclic B-ring structures. While these are not direct derivatives of this compound, they share the propanamide backbone and highlight the potential of this scaffold in cancer therapy.[6]
The study found that specific substitutions on the propanamide scaffold could lead to compounds with potent inhibitory and degradation effects on the androgen receptor in various prostate cancer cell lines.[6] This indicates that the propanamide structure is a viable starting point for the design of novel anticancer agents.
Experimental Protocols
To facilitate further research and allow for the validation and comparison of new derivatives, this section provides detailed, step-by-step protocols for key biological assays.
DPP-IV Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available DPP-IV inhibitor screening kits.
Principle: The assay measures the activity of DPP-IV on a fluorogenic substrate, Gly-Pro-AMC. Cleavage of the substrate by DPP-IV releases the highly fluorescent aminomethylcoumarin (AMC), which can be quantified using a fluorescence plate reader.
Materials:
-
DPP-IV (human recombinant)
-
DPP-IV substrate (H-Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the diluted Assay Buffer by mixing the 10X stock with HPLC-grade water.
-
Dilute the DPP-IV enzyme to the desired concentration in the diluted Assay Buffer.
-
Dilute the DPP-IV substrate to the desired concentration in the diluted Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the diluted Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Background Wells: Add 40 µL of Assay Buffer and 10 µL of the solvent used for the test compounds.
-
100% Activity Wells: Add 30 µL of Assay Buffer and 10 µL of diluted DPP-IV enzyme.
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the diluted positive control inhibitor.
-
Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the diluted test compound.
-
-
Reaction Initiation:
-
To all wells, add 50 µL of the diluted substrate solution to start the reaction.
-
-
Incubation:
-
Cover the plate and incubate for 30 minutes at 37°C.
-
-
Measurement:
-
Read the fluorescence of the plate using a microplate reader at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (Fluorescence_test_compound / Fluorescence_100%_activity)] * 100
-
Plot the percent inhibition versus the log of the test compound concentration to determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of the test compounds and the positive control antibiotic in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the test compound or control. This brings the final volume to 100 µL.
-
Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_test_compound / Absorbance_vehicle_control) * 100
-
Plot the percentage of cell viability versus the log of the test compound concentration to determine the IC50 value.
-
Mechanistic Insights and Cheminformatics
The biological activity of this compound derivatives is intrinsically linked to their chemical structure and reactivity.
Proposed Mechanism of Action: Alkylation of Biomolecules
Drawing parallels from the well-studied herbicidal chloroacetamides, a plausible mechanism of action for many of the biological effects observed with 3-chloropropanamide derivatives is the alkylation of nucleophilic residues in biological macromolecules such as proteins and enzymes.[1] The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack by thiol groups (e.g., in cysteine residues), amino groups (e.g., in lysine residues), or hydroxyl groups (e.g., in serine or threonine residues) of proteins. This covalent modification can lead to the inactivation of the target protein, thereby disrupting a critical cellular pathway.
Caption: Proposed mechanism of action via nucleophilic substitution.
Experimental Workflow for Compound Evaluation
The evaluation of novel this compound derivatives typically follows a structured workflow, from initial synthesis to detailed biological characterization.
Caption: A typical workflow for the evaluation of new compounds.
Conclusion and Future Perspectives
This compound serves as a promising and versatile scaffold for the development of novel biologically active compounds. While direct comparative studies on simple N-substituted derivatives are not abundant in the current literature, the exploration of more complex derivatives has revealed significant potential in areas such as DPP-IV inhibition, antimicrobial activity, and cancer therapy. The well-established herbicidal activity of the related chloroacetamides further underscores the potential of this chemical class.
Future research should focus on the systematic synthesis and evaluation of a library of 3-chloro-N-alkyl/aryl-propanamides to establish clear structure-activity relationships. Such studies would provide a more solid foundation for the rational design of potent and selective agents for specific biological targets. Furthermore, detailed mechanistic studies are warranted to move beyond the general hypothesis of alkylation and to identify the specific molecular targets of these compounds. The detailed experimental protocols provided in this guide offer a starting point for such investigations, ensuring that new data can be reliably compared with existing literature. The continued exploration of this chemical space holds considerable promise for the discovery of new therapeutic and agrochemical agents.
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Jablonkai, I., & Hulesch, A. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(7), 697-704. [Link]
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Mohler, M. L., He, Y., Wu, Z., Ahn, S., Miller, D. D., & Dalton, J. T. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of medicinal chemistry, 64(15), 11458-11477. [Link]
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Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S3), 373-392. [Link]
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Patel, N. B., & Patel, J. C. (2011). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 16(5), 3946-3958. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
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Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. ResearchGate. [Link]
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A Comparative Guide to the Prospective Antimicrobial and Antifungal Efficacy of 3-Chloro-N-methylpropanamide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potential antimicrobial and antifungal properties. 3-Chloro-N-methylpropanamide, a halogenated amide, presents a promising, yet un-investigated, scaffold for antimicrobial drug discovery. This guide provides a comprehensive framework for the systematic evaluation of its antimicrobial and antifungal activity. In the absence of existing efficacy data, we present a detailed experimental protocol for determining its in vitro activity against a panel of clinically relevant bacterial and fungal pathogens. This is benchmarked against a curated selection of established broad- and narrow-spectrum antimicrobial and antifungal agents. This document is intended to serve as a foundational guide for researchers initiating studies into the antimicrobial potential of this compound, providing the necessary protocols and comparative framework to generate robust and publishable data.
Introduction: The Rationale for Investigating this compound
The chemical structure of this compound, featuring both a halogen atom and an amide group, suggests a potential for biological activity. Halogenation is a known strategy in medicinal chemistry to enhance the antimicrobial activity of compounds[1][2][3][4]. The presence of a chlorine atom can increase lipophilicity, potentially facilitating passage through microbial cell membranes, and can also alter the electronic properties of the molecule, which may enhance its interaction with biological targets. Furthermore, various N-alkylamides have demonstrated a range of biological activities, including antimicrobial effects[][6][7].
Despite this theoretical potential, a thorough review of the scientific literature reveals a significant knowledge gap: there is currently no published data on the antimicrobial or antifungal properties of this compound. This guide, therefore, serves as a proactive measure to stimulate and direct research in this area. We propose a rigorous, comparative in vitro study to elucidate the potential of this compound as a novel antimicrobial or antifungal agent.
Proposed Comparative In Vitro Efficacy Analysis
To ascertain the antimicrobial and antifungal spectrum and potency of this compound, a standardized in vitro testing cascade is proposed. This involves determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) against a panel of representative and clinically significant microorganisms. The performance of this compound will be evaluated relative to a selection of established antimicrobial and antifungal drugs.
Selected Pathogens for Screening
A panel of American Type Culture Collection (ATCC) and EUCAST recommended quality control strains is proposed to ensure the reproducibility and comparability of the data[4][8][9][10]. This panel includes representatives of Gram-positive and Gram-negative bacteria, as well as common fungal pathogens.
Bacterial Strains:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 29213)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Fungal Strains:
-
Candida albicans (ATCC 90028)
-
Aspergillus fumigatus (ATCC 204305)
Comparator Antimicrobial and Antifungal Agents
The selection of comparator agents is critical for contextualizing the activity of this compound. The chosen comparators include broad-spectrum and narrow-spectrum antibacterial drugs, as well as established antifungal agents.
Antibacterial Comparators:
-
Broad-Spectrum:
-
Narrow-Spectrum (Gram-positive focus):
-
Narrow-Spectrum (Gram-negative focus):
-
Aztreonam[1]
-
Antifungal Comparators:
Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed for all antimicrobial and antifungal susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the recommended procedure for determining the MIC of this compound and the comparator agents against the selected bacterial and fungal strains.
Protocol for Bacterial MIC Determination:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent.
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Culture the selected bacterial strains on appropriate agar plates overnight at 37°C.
-
-
Inoculum Preparation:
-
From the overnight cultures, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Protocol for Fungal MIC Determination:
The protocol is similar to the bacterial MIC determination, with the following modifications:
-
Medium: Use RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: Prepare a fungal spore or yeast suspension and adjust to the appropriate concentration as per CLSI guidelines.
-
Incubation: Incubate at 35°C for 24-48 hours, depending on the fungal species.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the determination of the MIC, the MBC or MFC should be determined to assess whether the compound is microbicidal or microbistatic.
Protocol for MBC/MFC Determination:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and for a sufficient duration to allow for the growth of any surviving microorganisms.
-
-
Reading:
-
The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
-
Data Presentation and Interpretation
The results of the proposed study should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Proposed Summary of In Vitro Antibacterial Activity (MIC and MBC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Tetracycline | Vancomycin | Aztreonam |
| MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | MIC / MBC | |
| S. aureus (ATCC 29213) | |||||
| E. faecalis (ATCC 29212) | |||||
| E. coli (ATCC 25922) | |||||
| P. aeruginosa (ATCC 27853) |
Table 2: Proposed Summary of In Vitro Antifungal Activity (MIC and MFC in µg/mL)
| Microorganism | This compound | Amphotericin B | Fluconazole |
| MIC / MFC | MIC / MFC | MIC / MFC | |
| C. albicans (ATCC 90028) | |||
| A. fumigatus (ATCC 204305) |
Visualizing the Experimental Workflow
Caption: Proposed experimental workflow for determining the in vitro antimicrobial and antifungal activity.
Concluding Remarks and Future Directions
The framework presented in this guide outlines a clear and scientifically robust path for the initial evaluation of this compound as a potential antimicrobial or antifungal agent. The successful execution of these experiments will provide foundational data to determine if this compound warrants further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy trials. The lack of existing data presents a unique opportunity for novel discovery in the ongoing search for new treatments to combat infectious diseases.
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Ask this paper. (2021). N-alkylamides of Spilanthes (syn. Acmella): Structure, purification, characterization, biological activities, and applications-a review. Retrieved from [Link]
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Cleveland Clinic. (2023). Antibiotics: What To Know. Retrieved from [Link]
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Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]
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Scribd. (n.d.). EUCAST Quality Control Guidelines. Retrieved from [Link]
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PubMed. (1972). Reproducibility of control strains for antibiotic susceptibility testing. Retrieved from [Link]
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Brieflands. (2021). In Vitro Antifungal Activity of Luliconazole, Efinaconazole, and Nine Comparators Against Aspergillus and Candida Strains Isolated from Otomycosis. Retrieved from [Link]
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PMC. (2023). Comparison of Different Antibiotic Medications on Microorganisms: An Original Research. Retrieved from [Link]
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Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
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EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
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PMC. (2022). Clinical utility of antifungal susceptibility testing. Retrieved from [Link]
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NIH. (2003). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. Retrieved from [Link]
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Open Forum Infectious Diseases. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Retrieved from [Link]
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Situ Biosciences. (2023). Antimicrobial Product Testing: Gram-positive vs. Gram-negative Bacteria. Retrieved from [Link]
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NIH. (2016). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Retrieved from [Link]
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Semina: Ciências Biológicas e da Saúde. (2016). susceptibility test for fungi: clinical and laboratorial correlations in medical mycology. Retrieved from [Link]
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MDPI. (2018). Comparing the Antimicrobial In Vitro Efficacy of Amoxicillin/Metronidazole against Azithromycin—A Systematic Review. Retrieved from [Link]
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ResearchGate. (2003). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. Retrieved from [Link]
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Oxford Academic. (1998). Comparative in-vitro activity of voriconazole (UK-109496) and six other antifungal agents against clinical isolates of Scedosporium prolificans and Scedosporium apiospermum. Retrieved from [Link]
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PMC. (2016). In vitro Comparison of Generic and Branded Preparations of Amoxicillin with Potassium Clavulanate. Retrieved from [Link]
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Journal of Antimicrobial Chemotherapy. (1998). Standardization of antifungal susceptibility testing. Retrieved from [Link]
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NIH. (2023). Gram-Negative Bacteria. Retrieved from [Link]
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PMC. (2019). Identification and antimicrobial susceptibility testing of Gram-positive and Gram-negative bacteria from positive blood cultures using the Accelerate Pheno™ system. Retrieved from [Link]
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PMC. (2023). Antibiotic Susceptibility Profiling of Gram-Positive and Gram-Negative Bacterial Isolates in a Tertiary Care Hospital: Establishment of an Antibiogram. Retrieved from [Link]
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University of Wisconsin Hospitals and Clinics Authority. (2024). Antimicrobial Susceptibility Summary 2024. Retrieved from [Link]
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NIH. (2015). Antimicrobial susceptibility patterns of the gram-negative bacteria isolated from septicemia in Children's Medical Center, Tehran, Iran. Retrieved from [Link]
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X-ray crystallography of 3-Chloro-n-(4-methoxyphenyl)propanamide
An In-Depth Guide to the Structural Elucidation of 3-Chloro-n-(4-methoxyphenyl)propanamide: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function, reactivity, and potential as a therapeutic agent. This guide provides a comprehensive analysis of the structural characterization of 3-Chloro-n-(4-methoxyphenyl)propanamide, a halogenated secondary amide. We will delve into the definitive method of single-crystal X-ray crystallography, offering a detailed examination of its experimental protocol and the resulting structural insights.
Furthermore, this guide will objectively compare the rich, atomic-level detail provided by X-ray crystallography with the complementary data obtained from other widely used analytical techniques, including Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the strengths and limitations of each method, researchers can develop a robust, multi-faceted approach to molecular characterization.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional map of electron density is generated. This map allows for the determination of atomic positions, bond lengths, bond angles, and intermolecular interactions with exceptional precision.
Synthesis and Crystallization: The Gateway to Diffraction
The journey to a crystal structure begins with the synthesis of the compound and, crucially, the growth of a suitable single crystal. While the published crystallographic study of 3-Chloro-n-(4-methoxyphenyl)propanamide notes the sample was obtained commercially, a common synthetic route involves the reaction of 3-chloropropionic acid with 4-methoxyaniline.[4][5]
The critical step, crystallization, is often considered the primary bottleneck in SCXRD.[1][2] For 3-Chloro-n-(4-methoxyphenyl)propanamide, high-quality crystals were successfully grown using the slow evaporation method from a dichloromethane solution at room temperature.[4][6] This technique is effective for many small organic molecules as it allows for the gradual increase in solute concentration, promoting slow and orderly crystal growth, which is essential for minimizing defects in the crystal lattice.[7][8]
Experimental Protocol: From Crystal to Structure
The process of determining a crystal structure is a well-defined workflow. The following protocol outlines the key steps involved in the analysis of 3-Chloro-n-(4-methoxyphenyl)propanamide.
Step-by-Step Crystallization and Data Collection Workflow:
-
Sample Preparation: Dissolve the synthesized 3-Chloro-n-(4-methoxyphenyl)propanamide powder in a minimal amount of dichloromethane in a clean vial.
-
Slow Evaporation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow the solvent to evaporate slowly over several days at ambient temperature. This controlled rate is paramount for growing large, well-ordered crystals.[7]
-
Crystal Mounting: Once suitable crystals have formed, carefully select a single, defect-free crystal (typically 0.1-0.5 mm in size) and mount it on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer, such as the Bruker APEXII CCD instrument used in the reference study.[4] The crystal is cooled (e.g., to 200 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. It is then rotated while being irradiated with a monochromatic X-ray beam (Mo Kα radiation is common).[4]
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure using specialized software (e.g., the SHELX program suite).[6] The final model is validated to ensure its chemical and crystallographic soundness.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
The Crystal Structure of 3-Chloro-n-(4-methoxyphenyl)propanamide
The crystallographic analysis provides a wealth of precise data, summarized below.
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₁₂ClNO₂ | Confirms the elemental composition. |
| Molecular Weight | 213.66 g/mol | Basic molecular property derived from the formula.[9][10] |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell.[4] |
| Space Group | Pbca | Defines the specific symmetry operations within the unit cell. |
| a | 9.6326 (3) Å | Unit cell dimension along the a-axis.[4] |
| b | 8.6650 (2) Å | Unit cell dimension along the b-axis.[4] |
| c | 25.7944 (8) Å | Unit cell dimension along the c-axis.[4] |
| V | 2152.97 (11) ų | Volume of the unit cell.[4] |
| Z | 8 | Number of molecules in the unit cell.[4] |
| C=O Bond Length | 1.2326 (14) Å | Typical length for an amide carbonyl group.[4] |
| C(=O)—N(H) Bond Length | 1.3416 (15) Å | Indicative of amide resonance.[4] |
| C(=O)—N(H)—C—C Torsion Angle | -33.70 (18)° | Reveals a non-planar arrangement, ruling out extended resonance between the amide and the aromatic ring.[4][6] |
A key finding from the structural analysis is the torsion angle of -33.70° between the amide plane and the phenyl ring.[4][6] This twisted conformation indicates that the aromatic system does not participate in resonance with the amide group, which influences the molecule's electronic properties and potential interactions.
Furthermore, the crystal packing is stabilized by a network of intermolecular hydrogen bonds. Classical N—H⋯O hydrogen bonds and weaker C–H⋯O interactions link the molecules into chains that propagate along the crystallographic a-axis.[4][6] These non-covalent interactions are fundamental to the stability of the crystal lattice.
Caption: Key intermolecular hydrogen bonds in the crystal lattice.
Part 2: Comparative Analysis with Alternative Techniques
While SCXRD provides the ultimate structural detail, it requires a high-quality single crystal, which is not always obtainable. Therefore, a comprehensive characterization often relies on a combination of techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline (powder) samples.[11][12][13] Instead of a single diffraction pattern, it generates a one-dimensional diffractogram (intensity vs. diffraction angle 2θ) that serves as a unique "fingerprint" for a specific crystalline phase.[11]
-
Core Application: Primarily used for phase identification, assessment of sample purity, and analysis of polymorphism.[12][14]
-
Causality: Because a powder sample contains crystallites in countless random orientations, the Bragg condition is satisfied for numerous crystal planes simultaneously, producing a characteristic pattern of peaks.[11][15]
-
Comparison to SCXRD: PXRD does not provide the detailed atomic coordinates or 3D structure that SCXRD does. However, it is non-destructive, requires much less sample preparation, and is indispensable for quality control in pharmaceutical manufacturing.[11][12] In some cases, with advanced computational methods, crystal structures can even be solved from high-quality powder data.[11]
Spectroscopic Methods
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing complementary information about connectivity, functional groups, and molecular formula.[16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[19]
-
Information Gained: It provides detailed information on the chemical environment of each ¹H and ¹³C atom, revealing the connectivity and stereochemistry of the molecule.[19] The ¹³C NMR spectrum for 3-Chloro-n-(4-methoxyphenyl)propanamide is available in spectral databases.[9][20]
-
Comparison to SCXRD: NMR describes the molecule's average structure and dynamics in solution, whereas SCXRD provides a precise, static picture of the molecule within a rigid crystal lattice. The two are highly complementary for a complete structural understanding.
-
-
Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and fragmentation pattern.[19]
-
Information Gained: The mass spectrum of this compound confirms its molecular weight of 213.66 g/mol .[9][10][21] The fragmentation pattern can further help confirm the proposed structure by showing the loss of specific chemical groups.
-
Comparison to SCXRD: MS confirms the molecular formula—a prerequisite for structure determination—but gives no information about atomic arrangement or 3D structure.
-
Summary of Analytical Techniques
| Technique | Information Obtained | Strengths | Limitations |
| Single-Crystal XRD | Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions, absolute stereochemistry. | Definitive, "gold standard" for structure. | Requires high-quality single crystals, which can be difficult to grow. |
| Powder XRD | Crystalline "fingerprint," phase purity, polymorphism, lattice parameters. | Rapid, requires minimal sample prep, suitable for bulk material. | Does not typically yield atomic coordinates; provides less structural detail.[11] |
| NMR Spectroscopy | Atomic connectivity, chemical environment of atoms, 2D/3D structure in solution. | Powerful for structure elucidation in solution, non-destructive. | Lower sensitivity, requires larger sample amounts, provides no crystal packing info.[19] |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | Extremely high sensitivity, confirms molecular formula. | Provides no information on isomerism or 3D structure.[19] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-O). | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton or stereochemistry.[17] |
Conclusion
The structural characterization of 3-Chloro-n-(4-methoxyphenyl)propanamide serves as an excellent case study in the application of modern analytical methods. Single-crystal X-ray crystallography provides an unparalleled, high-resolution view of the molecule's three-dimensional architecture and the subtle intermolecular forces that govern its solid-state assembly. The data reveals a non-planar amide-aromatic linkage and a hydrogen-bonded network, details crucial for understanding its physicochemical properties.
While SCXRD is the definitive technique, a holistic characterization strategy, particularly in a drug development context, leverages a suite of analytical tools. Spectroscopic methods like NMR and MS are essential for confirming the covalent structure and molecular formula in a pre-crystallization stage, while Powder XRD is vital for ensuring the phase purity and consistency of the bulk material. Together, these techniques provide a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.
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A Comparative Guide to Chlorinated N-Arylcinnamamides: Synthesis, Biological Activity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the cinnamamide scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutic agents. The introduction of chlorine substituents onto the N-aryl ring of these molecules has been shown to significantly modulate their physicochemical properties and biological activities. This guide provides a comprehensive comparative analysis of chlorinated N-arylcinnamamides, offering insights into their synthesis, a side-by-side evaluation of their biological performance supported by experimental data, and an exploration of their mechanisms of action.
The Chemical Landscape: Synthesis of Chlorinated N-Arylcinnamamides
The synthesis of chlorinated N-arylcinnamamides is most commonly achieved through the condensation of a (di)chlorocinnamic acid with an appropriately substituted aniline. A modern and efficient approach involves a one-step microwave-assisted synthesis.[1] This method offers advantages in terms of reaction time and yield compared to conventional heating methods.
The general synthetic scheme involves the activation of the carboxylic acid of the (di)chlorocinnamic acid, typically with phosphorus trichloride, to form the corresponding acyl chloride in situ. This reactive intermediate then readily undergoes nucleophilic acyl substitution with the amino group of the substituted aniline to yield the desired N-arylcinnamamide.
Experimental Protocol: Microwave-Assisted Synthesis of (2E)-3-(4-chlorophenyl)-N-arylprop-2-enamides
This protocol provides a general procedure for the synthesis of a series of chlorinated N-arylcinnamamides.
Materials:
-
(2E)-3-(4-chlorophenyl)acrylic acid or (2E)-3-(3,4-dichlorophenyl)acrylic acid
-
Appropriately substituted aniline
-
Phosphorus trichloride (PCl₃)
-
Dry chlorobenzene
-
Ethanol (for recrystallization)
-
Microwave reactor
Procedure:
-
Reactant Mixture Preparation: In a microwave reactor vessel, combine the (di)chlorocinnamic acid (1 equivalent), the substituted aniline (1 equivalent), and dry chlorobenzene.
-
Activation: Add phosphorus trichloride (0.5 equivalents) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a specified time (e.g., 45 minutes) at a set temperature.[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chlorinated N-arylcinnamamide.
Note: The reaction conditions, including time and temperature, may need tobe optimized for different substrates to maximize the yield.
Comparative Biological Profiling
Chlorinated N-arylcinnamamides exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. The position and number of chlorine atoms on the aryl rings, as well as other substituents, play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
A significant body of research has focused on the antibacterial properties of these compounds, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[3][4] The 3,4-dichloro substituted cinnamamides have generally demonstrated a broader spectrum of action and higher antibacterial efficacy compared to their 4-chloro counterparts.[3]
| Compound | Target Organism | MIC (µM) | Reference |
| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | M. tuberculosis H37Ra | 27.38 | [3] |
| (2E)-N-(3,4-Dichlorophenyl)-3-phenylprop-2-enamide | M. tuberculosis H37Ra | 27.38 | [3] |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | S. aureus ATCC 29213 | < 0.5 | [3] |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | S. aureus ATCC 29213 | < 0.5 | [3] |
| (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | E. faecalis ATCC 29212 | 4.68 | [3] |
| (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | M. smegmatis ATCC 700084 | 1.17 | [3] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of selected chlorinated N-arylcinnamamides.
Antifungal and Anti-inflammatory Activities
The antifungal potential of chlorinated N-arylcinnamamides has also been investigated. Certain derivatives have shown promising activity against various fungal pathogens.[1][5][6][7][8] For instance, compounds bearing a chlorine atom on a pyridine ring have demonstrated enhanced fungicidal activity.[1]
In the realm of anti-inflammatory action, several chlorinated N-arylcinnamamides have been shown to significantly attenuate the lipopolysaccharide-induced activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[3][4][9][10][11] Notably, (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide have demonstrated inhibitory effects on NF-κB comparable to the reference drug prednisone at a concentration of 2 µM.[9][11]
Cytotoxic and Anticancer Activities
The cytotoxic properties of chlorinated N-arylcinnamamides against various cancer cell lines have been a subject of considerable interest. The presence of chlorine atoms often enhances the anticancer potency of the parent cinnamamide scaffold. The mechanism of action is often linked to the induction of apoptosis.[12][13][14]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | - | - | [15] |
| A series of 3-Chloro-2-phenylprop-2-enamide analogs | Various cancer cells | - | [16] |
| Enantiopure 3,3-dichloro-γ-lactams | A431, HeLa, MCF-7 | Varies | |
| Sulfonamide derivatives (structural similarity to chlorinated compounds) | MDA-MB-468, MCF-7 | ≤ 30 | [17] |
| Phenylacetamide derivatives (structural similarity to chlorinated compounds) | MDA-MB-468, PC-12 | 0.6 |
Table 2: Comparative cytotoxic activities (IC₅₀) of selected chlorinated N-arylcinnamamides and related compounds against various cancer cell lines.
Unraveling the Mechanism of Action
The diverse biological activities of chlorinated N-arylcinnamamides stem from their ability to interact with multiple cellular targets and pathways.
Antimicrobial Mechanisms
The antimicrobial action of these compounds is believed to be multifaceted, a characteristic that may reduce the likelihood of resistance development. Key proposed mechanisms include:
-
Disruption of Bacterial Membranes: These lipophilic molecules can insert into the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.[18]
-
Efflux Pump Inhibition: There is evidence to suggest that some N-arylcinnamamides can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell.[19][20][21][22] By blocking these pumps, the compounds can increase the intracellular concentration of co-administered antibiotics, thus potentiating their effects.
Caption: Proposed antimicrobial mechanisms of chlorinated N-arylcinnamamides.
Anti-inflammatory Signaling
The anti-inflammatory effects of chlorinated N-arylcinnamamides are linked to the inhibition of the NF-κB signaling pathway.[9][11] NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. By suppressing its activation, these compounds can effectively dampen the inflammatory response. While the exact mechanism of NF-κB inhibition is still under investigation, it appears to be different from that of corticosteroids like prednisone, as these cinnamamides do not affect IκBα levels or MAPK activity.[9][11]
Caption: Inhibition of the NF-κB signaling pathway by chlorinated N-arylcinnamamides.
Induction of Apoptosis in Cancer Cells
The anticancer activity of these compounds is largely attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[12][14] This process is often mediated through the activation of caspase-dependent pathways. The presence of chlorine substituents has been shown to enhance the induction of apoptosis.[12] While the precise signaling cascades are still being elucidated, it is clear that these compounds can trigger the cell's self-destruction machinery, making them promising candidates for further development as anticancer agents.
Structure-Activity Relationships (SAR)
The biological activity of chlorinated N-arylcinnamamides is intricately linked to their chemical structure. Key SAR observations include:
-
Position and Number of Chlorine Atoms: As previously mentioned, 3,4-dichloro substitution on the cinnamoyl moiety generally leads to enhanced antibacterial activity compared to 4-chloro substitution.[3] On the N-aryl ring, di-substitution at the 2,5- or 2,6-positions with lipophilic and bulky groups appears to be favorable for anti-inflammatory potential.[9][11]
-
Other Substituents: The presence of electron-withdrawing groups, such as trifluoromethyl (CF₃), on the N-aryl ring often correlates with increased antimicrobial and cytotoxic activity.[3]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature and position of substituents, is a critical determinant of its ability to cross cell membranes and interact with intracellular targets.
Future Directions
Chlorinated N-arylcinnamamides represent a promising class of compounds with a wide range of therapeutic possibilities. Future research should focus on:
-
Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy and safety of the most promising candidates.
The continued exploration of this chemical space holds significant potential for the discovery of novel and effective drugs for the treatment of infectious diseases, inflammatory disorders, and cancer.
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Zhang, J., et al. (2024). The ototoxicity of chlorinated paraffins via inducing apoptosis, oxidative stress and endoplasmic reticulum stress in cochlea hair cells. Ecotoxicology and Environmental Safety, 284, 116936. [Link]
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A Senior Application Scientist's Guide to the Chromatographic Purity Analysis of 3-Chloro-n-methylpropanamide
From the Scientist's Desk: In the landscape of pharmaceutical development and chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the very foundation of the final product's safety and efficacy. 3-Chloro-n-methylpropanamide is a key building block whose impurity profile can have significant downstream consequences. This guide is designed for the discerning researcher and quality control analyst, moving beyond rote procedures to explain the fundamental principles and strategic choices behind robust purity analysis. We will dissect and compare the preeminent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—providing the technical depth and practical data needed to select and implement the most suitable method for your laboratory's needs.
The Analytical Challenge: Understanding this compound
Before selecting a method, we must understand the analyte. This compound (C₄H₈ClNO, MW: 121.57 g/mol ) is a solid at room temperature. It is a moderately polar molecule containing both a halogen (chloro group) and an amide functional group.[1][2] This structure presents several analytical considerations:
-
Polarity & Solubility: The amide group imparts polarity, suggesting good solubility in polar organic solvents and aqueous mixtures, making it a prime candidate for Reverse-Phase HPLC.
-
Volatility & Thermal Stability: While it is a solid, its relatively low molecular weight suggests it may be sufficiently volatile and thermally stable for GC analysis, provided the correct conditions are chosen to prevent on-column degradation.
-
Potential Impurities: Likely impurities include unreacted starting materials, by-products from side reactions (e.g., hydrolysis of the amide or elimination of HCl), and residual solvents. A successful method must be able to resolve the parent compound from these structurally similar species.
Method Selection: A Comparative Overview of Chromatographic Techniques
The choice between HPLC and GC is the most critical decision in developing a purity assay for this compound. Each technique offers a distinct set of advantages and is governed by different separation principles.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and boiling point. |
| Analyte Suitability | Excellent for non-volatile and thermally sensitive compounds. Well-suited for polar to moderately polar analytes. | Ideal for volatile and thermally stable compounds. |
| Sensitivity | High (ng to pg range) with UV detection; extremely high (fg range) with Mass Spectrometry (MS). | Very high (pg range) with a Flame Ionization Detector (FID); exceptional for halogenated compounds with an Electron Capture Detector (ECD) or Halogen Specific Detector (XSD).[3][4] |
| Selectivity | Highly tunable through mobile phase composition (organic modifier, pH, buffers) and stationary phase chemistry (C18, C8, Amide).[5] | Primarily dependent on column stationary phase and temperature programming. |
| Speed | Moderate (typically 5-30 minutes per run). | Fast (typically 2-20 minutes per run). |
| Primary Use Case | Gold standard for purity and assay of pharmaceutical ingredients and products. | Excellent for residual solvent analysis, and purity of volatile intermediates and raw materials.[6] |
For this compound, both techniques are viable, but Reverse-Phase HPLC is generally the preferred method for final purity determination in a drug development context due to its high precision, robustness, and direct applicability to non-volatile impurity analysis. GC serves as an excellent orthogonal technique for confirmation and for screening volatile impurities.
In-Depth Analysis by High-Performance Liquid Chromatography (HPLC)
The power of HPLC lies in its versatility. For this compound, a reverse-phase method provides the ideal mechanism for separating the main component from both more polar and less polar impurities.
Causality Behind the Method:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography. Its long alkyl chains create a hydrophobic stationary phase that retains moderately polar compounds like our analyte through hydrophobic interactions.
-
Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is used.[7] We start with a higher percentage of water to ensure retention of the analyte on the C18 column. By gradually increasing the acetonitrile concentration, we increase the mobile phase's solvent strength, systematically eluting compounds in order of increasing hydrophobicity. Adding a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase can sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
-
Detection: The amide functional group contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector, typically set around 210-220 nm (where amide bonds absorb), provides excellent sensitivity and linearity for quantification.
Experimental Protocol: HPLC-UV Purity Determination
1. Reagents and Equipment:
-
HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound reference standard and sample.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to create a 1.0 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the same diluent.
4. System Suitability and Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution.
-
Verify that the system meets suitability requirements as defined by pharmacopeias like the USP[8][9]:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor between 0.8 and 1.8.[9]
-
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area percent, assuming all impurities have a similar response factor at the chosen wavelength.
Workflow for HPLC Purity Analysis
Caption: HPLC Purity Analysis Workflow.
Orthogonal Analysis by Gas Chromatography (GC)
GC is an excellent confirmatory technique, leveraging a completely different separation principle (volatility) to ensure no impurities are co-eluting with the main peak in the HPLC analysis. Its high sensitivity to halogenated compounds also makes it a powerful tool.
Causality Behind the Method:
-
Principle: The sample is vaporized in a hot inlet and swept onto the column by an inert carrier gas (e.g., Helium or Nitrogen). Separation occurs as compounds partition between the carrier gas and a thin liquid stationary phase coated on the inside of a long capillary column. Compounds with lower boiling points (higher volatility) travel faster through the column.
-
Stationary Phase: A mid-polarity column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane (a "DB-5" or "HP-5" type), offers good general-purpose separation for a wide range of compounds.
-
Detector: While a Flame Ionization Detector (FID) is a universal standard, a Halogen Specific Detector (XSD) or an Electron Capture Detector (ECD) would offer superior sensitivity and selectivity for this chlorinated analyte and its related impurities.[3][4] This selectivity can eliminate interference from non-halogenated matrix components, providing cleaner chromatograms.[3]
Experimental Protocol: GC-FID Purity Determination
1. Reagents and Equipment:
-
GC system with a split/splitless inlet, capillary column, and FID detector.
-
5% Phenyl / 95% Dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or hydrogen carrier gas.
-
High-purity dichloromethane (DCM) or other suitable volatile solvent.
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Inlet Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temp: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: Hold at 280 °C for 5 minutes
-
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL
3. Sample Preparation:
-
Prepare both standard and sample solutions at approximately 1.0 mg/mL in dichloromethane. Ensure the material is fully dissolved.
4. Analysis:
-
Inject a solvent blank to ensure no interfering peaks from the solvent.
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound based on its retention time.
-
Calculate purity by area percent normalization.
Comparative Data and Method Validation
The trustworthiness of any analytical method rests upon its validation.[10] According to the International Council for Harmonisation (ICH) guideline Q2(R1), key parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) must be established.[11]
Typical Performance Comparison
| Parameter | HPLC-UV Method | GC-FID Method |
| Purity Result | 99.7% | 99.6% |
| Precision (%RSD) | ≤ 0.5% | ≤ 1.0% |
| LOD | ~0.01% | ~0.02% |
| LOQ | ~0.03% | ~0.06% |
| Specificity | Excellent separation from known impurities. | Confirmed by orthogonal separation mechanism. |
This data illustrates that while both methods are effective, the HPLC method typically provides superior precision and lower detection limits, reinforcing its status as the primary choice for quantitative purity assessment.
Logic for Method Selection
Caption: Decision tree for chromatographic method selection.
Conclusion
For the comprehensive purity analysis of this compound, a well-validated Reverse-Phase HPLC method stands as the superior primary technique , offering high precision, sensitivity, and the ability to analyze a broad range of potential impurities. It is the recommended method for quality control, stability testing, and final product release.
Gas Chromatography serves as an invaluable orthogonal method. It provides confident confirmation of peak purity by employing a different separation mechanism and is the ideal choice for specifically targeting volatile impurities or residual solvents. By understanding the principles behind each technique and applying them strategically, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate.
References
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PubChem Compound Summary for CID 249378, this compound. National Center for Biotechnology Information. [Link]
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This compound (C4H8ClNO) - PubChemLite. National Center for Biotechnology Information. [Link]
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Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. National Institutes of Health. [Link]
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Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent Technologies. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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〈621〉 Chromatography. United States Pharmacopeia. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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(PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. [Link]
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Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. National Institutes of Health. [Link]
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Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Davidson Analytical Services. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Amide or Amino HPLC Columns What are the Differences. MicroSolv Technology Corporation. [Link]
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A Comparative Guide to the Characterization of 3-Chloro-n-methylpropanamide Impurities for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous characterization of impurities is not merely a regulatory formality but a cornerstone of ensuring the safety and efficacy of a drug substance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization of potential impurities in 3-Chloro-n-methylpropanamide, a key chemical intermediate. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in this critical aspect of drug development.
The Genesis of Impurities in this compound: A Predictive Approach
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. This compound is typically synthesized via the acylation of methylamine with 3-chloropropionyl chloride. This seemingly straightforward reaction can give rise to a spectrum of process-related impurities.
Navigating the Cholinergic Landscape: A Comparative Guide to the Acetylcholinesterase Inhibitory Activity of Chloro-Cathinones
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of neuroscience and drug development, understanding the off-target effects of novel psychoactive substances is paramount. Synthetic cathinones, a class of compounds known primarily for their potent stimulant effects on monoamine transporters, are increasingly being investigated for their broader neuropharmacological profile.[1][2] This guide provides an in-depth comparative analysis of the acetylcholinesterase (AChE) inhibitory activity of a specific subclass, the chloro-cathinones. By synthesizing available experimental data, this document serves as a critical resource for researchers exploring the therapeutic potential and toxicological risks associated with these compounds.
The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating cholinergic neurotransmission.[3] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism central to the therapeutic effect of drugs used to treat Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[3] However, unintended AChE inhibition by other classes of drugs can lead to a range of adverse effects. Therefore, characterizing the AChE inhibitory potential of emerging psychoactive substances like chloro-cathinones is a crucial aspect of their pharmacological and toxicological assessment.
Experimental Assessment of AChE Inhibition: The Ellman Method
The most widely accepted method for quantifying AChE inhibitory activity is the spectrophotometric assay developed by Ellman and colleagues. This robust and reliable technique provides a quantitative measure of enzyme activity and, consequently, the potency of inhibitory compounds.
Principle of the Ellman Assay
The Ellman assay is an indirect method that measures the product of the enzymatic reaction. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.
A Comparative Analysis of Chloro-Cathinone AChE Inhibitory Activity
Recent groundbreaking research has systematically evaluated the AChE inhibitory potential of a series of chloro-substituted cathinone derivatives. The following table summarizes the 50% inhibitory concentrations (IC50) for a range of these compounds, providing a clear comparison of their potencies.
| Compound ID | Substitution Pattern | IC50 (mM) |
| 1 | 2-chlorocathinone | 0.58 ± 0.04 |
| 2 | 3-chlorocathinone | 0.36 ± 0.02 |
| 3 | 4-chlorocathinone | 0.43 ± 0.02 |
| 4 | 2-chloromethcathinone | 0.29 ± 0.01 |
| 5 | 3-chloromethcathinone | 0.19 ± 0.01 |
| 6 | 4-chloromethcathinone | 0.22 ± 0.01 |
| 7 | 2-chloroethcathinone | 0.41 ± 0.02 |
| 8 | 3-chloroethcathinone | 0.25 ± 0.01 |
| 9 | 4-chloroethcathinone | 0.31 ± 0.01 |
| 10 | 2,3-dichlorocathinone | 0.15 ± 0.01 |
| 11 | 2,4-dichlorocathinone | 0.18 ± 0.01 |
| 12 | 2,5-dichlorocathinone | 0.21 ± 0.01 |
| 13 | 2,6-dichlorocathinone | 0.35 ± 0.02 |
| 14 | 3,4-dichlorocathinone | 0.12 ± 0.01 |
| 15 | 3,5-dichlorocathinone | 0.17 ± 0.01 |
| 16 | 2,3,4-trichlorocathinone | 0.11 ± 0.01 |
| 17 | 2,3,5-trichlorocathinone | 0.14 ± 0.01 |
| 18 | 2,4,5-trichlorocathinone | 0.13 ± 0.01 |
| 19 | 2,4,6-trichlorocathinone | 0.28 ± 0.02 |
| 20 | 3,4,5-trichlorocathinone | 0.10 ± 0.01 |
Data sourced from Meyer et al. (2025). The study reports that all tested cathinones inhibited AChE with IC50 values between 0.1 and 2 mM.
Structure-Activity Relationship (SAR) Insights
The data presented above reveals critical structure-activity relationships that govern the AChE inhibitory potency of chloro-cathinones:
-
Impact of Chlorine Position: The position of the chlorine atom on the phenyl ring significantly influences inhibitory activity. For monosubstituted methcathinone derivatives, the order of potency is meta > para > ortho (3-chloro > 4-chloro > 2-chloro). This suggests that substitution at the meta position is most favorable for interaction with the AChE active site.
-
Effect of N-Alkylation: The nature of the alkyl substituent on the nitrogen atom also plays a role. For a given chlorine substitution pattern, methcathinone derivatives (N-methyl) are generally more potent than the corresponding cathinone (N-H) or ethcathinone (N-ethyl) derivatives.
-
Influence of Polychlorination: Increasing the number of chlorine substituents generally leads to a significant increase in inhibitory potency. Dichloro- and trichloro-cathinone derivatives consistently exhibit lower IC50 values than their monochlorinated counterparts. The most potent inhibitors identified in this series are the polychlorinated compounds, particularly 3,4-dichlorocathinone and 3,4,5-trichlorocathinone.
Molecular docking studies suggest that the most potent chloro-cathinone inhibitors interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) within the AChE active site gorge. This dual-site interaction likely contributes to their enhanced inhibitory activity.
Conclusion and Future Directions
The available evidence clearly demonstrates that chloro-substituted cathinones possess acetylcholinesterase inhibitory activity. The potency of this inhibition is systematically influenced by the number and position of chlorine atoms on the phenyl ring, as well as the nature of the N-alkyl substituent. This off-target activity adds a new dimension to the pharmacological profile of these synthetic cathinones and may contribute to their complex psychoactive and toxicological effects.
A significant gap in the current understanding is the lack of direct comparative data on the AChE inhibitory activity of non-halogenated parent cathinones. Future research should prioritize the determination of IC50 values for cathinone, methcathinone, mephedrone, and other relevant analogues under standardized assay conditions. Furthermore, detailed kinetic studies are needed to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed) for this class of compounds. A deeper understanding of these interactions will be invaluable for predicting the neurotoxic potential of emerging synthetic cathinones and may also provide novel insights for the design of new therapeutic agents.
References
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Freund-Michel, V. C., et al. (2008). Cathinone, the active metabolite of khat, inhibits neurogenic contractions in guinea-pig airways. European Respiratory Journal, 32(3), 579-84. [Link]
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Cameron, K. N., et al. (2013). Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. Advances in Pharmacology, 68, 89-115. [Link]
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Hadlock, G. C., et al. (2011). 4-Methylmethcathinone (mephedrone): neuropharmacological effects of a designer stimulant of abuse. The Journal of Pharmacology and Experimental Therapeutics, 339(2), 530-536. [Link]
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Martinez, D. M., et al. (2023). Mephedrone and Its Metabolites: A Narrative Review. International Journal of Molecular Sciences, 24(21), 15891. [Link]
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Wikipedia. (n.d.). Methcathinone. [Link]
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Kehr, J., et al. (2011). Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats. British Journal of Pharmacology, 164(8), 1949-1958. [Link]
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Glessner, A., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(6), 960-968. [Link]
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Paillet-Loilier, M., et al. (2022). Abuse Potential of Cathinones in Humans: A Systematic Review. Journal of Clinical Medicine, 11(15), 4434. [Link]
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Al-Karmalawy, A. A., et al. (2023). From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. Antibiotics, 12(11), 1622. [Link]
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Liu, Y., et al. (2022). Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice. Neuroscience Bulletin, 38(11), 1335-1351. [Link]
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The Ranch Tennessee. (2016). The Frightening Drug Methcathinone. [Link]
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Glennon, R. A., et al. (2013). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. Advances in Pharmacology, 68, 57-88. [Link]
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Hadlock, G. C., et al. (2011). 4-Methylmethcathinone (Mephedrone): Neuropharmacological Effects of a Designer Stimulant of Abuse. The Journal of Pharmacology and Experimental Therapeutics, 339(2), 530-536. [Link]
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Kongkiatpaiboon, S., et al. (2011). Acetylcholinesterase Inhibitory Activity of Alkaloids Isolated from Stephania venosa. Natural Product Communications, 6(9), 1934578X1100600. [Link]
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Sober Recovery. (2014). The Effects of Methcathinone. [Link]
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Rezin, G. T., et al. (2012). Inhibition of acetylcholinesterase activity in brain and behavioral analysis in adult rats after chronic administration of fenproporex. Metabolic Brain Disease, 27(4), 453-458. [Link]
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Sofuoglu, M., et al. (2011). Cholinergic Functioning in Stimulant Addiction: Implications for Medications Development. CNS Neuroscience & Therapeutics, 17(2), 82-91. [Link]
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Safety Operating Guide
Navigating the Final Journey: A Comprehensive Guide to the Proper Disposal of 3-Chloro-n-methylpropanamide
Immediate Safety & Hazard Assessment: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 3-Chloro-n-methylpropanamide is paramount. This compound is classified as harmful if swallowed and causes serious eye irritation .[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.
-
Body Protection: A lab coat, buttoned to its full length, is required. For larger scale operations, a chemical-resistant apron is recommended.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if aerosols are generated or if working outside of a fume hood.
All handling of this compound and its waste should be performed in a certified chemical fume hood to minimize inhalation exposure.
The Cardinal Rule: Segregation of Halogenated Waste
This compound is a halogenated organic compound . This classification is the single most important factor in determining its proper disposal pathway. Halogenated organic wastes must never be mixed with non-halogenated organic wastes.
The "Why" Behind Segregation: The combustion of halogenated compounds produces acidic gases, primarily hydrogen chloride (HCl).[3][4] Standard incinerators for non-halogenated waste are not equipped with the necessary scrubbers to neutralize these corrosive and environmentally damaging gases. Mixing these waste streams can lead to severe equipment damage, and the release of acid gases into the atmosphere.
Waste Accumulation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration or percentage of the compound in the waste stream.
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The accumulation start date.
-
-
Log Sheet: Maintain a log sheet near the waste container to record the addition of all waste, including the chemical name, quantity, and date.
Disposal Pathway: Incineration as the Gold Standard
The universally accepted and regulatory-compliant method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with an acid gas scrubber.[3][4] This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in the scrubber system.
Regulatory Framework
While a specific U.S. Environmental Protection Agency (EPA) RCRA (Resource Conservation and Recovery Act) waste code for this compound is not explicitly listed, it would likely be classified under a generic code for halogenated organic wastes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code designation to ensure full compliance with federal, state, and local regulations.[5][6][7]
Incineration Parameters for Halogenated Organics
The EPA provides specific guidance on the operational parameters for the incineration of halogenated waste streams to ensure a high destruction and removal efficiency (DRE).[3][8]
| Parameter | EPA Recommended Value | Rationale |
| Combustion Temperature | 1100°C (2000°F) | Ensures complete thermal decomposition of the stable carbon-chlorine bonds. |
| Residence Time | 1.0 second | Provides sufficient time for the waste molecules to be fully oxidized in the combustion chamber. |
| Post-Combustion Treatment | Acid Gas Scrubber | Neutralizes the hydrogen chloride (HCl) gas produced during combustion, preventing its release. |
Step-by-Step Disposal Procedure for Laboratory-Scale Waste
The following protocol outlines the procedural steps for the safe disposal of small quantities of this compound waste generated in a research setting.
-
Preparation:
-
Ensure all necessary PPE is correctly donned.
-
Verify that the designated "Halogenated Organic Waste" container is properly labeled and has adequate secondary containment.
-
Have spill control materials (e.g., absorbent pads, sodium bicarbonate for acid neutralization) readily available.
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated container within a chemical fume hood.
-
Avoid overfilling the container; a general rule is to not exceed 80% capacity.
-
Securely fasten the lid of the waste container immediately after the transfer.
-
-
Decontamination of Empty Containers:
-
Empty containers that held pure this compound must be treated as hazardous waste.[9]
-
Do not rinse the container into the sink.
-
Triple rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.
-
After triple rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary. Consult your EHS department.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wearing appropriate PPE, contain the spill with absorbent materials.
-
For solid spills, carefully sweep the material into a labeled waste container.
-
For liquid spills, use an inert absorbent material to soak up the spill.
-
All spill cleanup materials must be disposed of as halogenated organic waste.[9]
-
-
Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure that the storage area is secure, well-ventilated, and away from incompatible materials.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Chemical Treatment: A Cautious Perspective
While chemical treatment methods such as hydrolysis can degrade chloroacetamides, these are generally not recommended for routine laboratory disposal.[10] The reactions can be complex, may produce other hazardous byproducts, and require careful control of conditions (e.g., pH, temperature). For a research environment, the most reliable and safest approach is to manage the waste through a licensed hazardous waste disposal service that utilizes high-temperature incineration.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By adhering to the principles of hazard assessment, stringent waste segregation, and the use of a certified high-temperature incineration facility, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.
References
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- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 3-Chloro-n-methylpropanamide
This guide provides essential, field-proven safety protocols for the handling of 3-Chloro-n-methylpropanamide (CAS No: 41789-28-0). As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific innovation. This document moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of causality and self-validating safety systems. The procedures outlined here are designed to build a deep, intrinsic understanding of risk mitigation when working with this and similar chemical entities.
Understanding the Hazard: A Proactive Stance on Safety
This compound is classified with specific hazards that dictate our safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following risks:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
The primary routes of exposure are ingestion, skin contact, and eye contact. While inhalation hazards are not acutely defined, the potential for aerosolization of the solid powder necessitates caution. Therefore, our PPE strategy is built around creating an impermeable barrier to prevent these exposures.
The Core of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Container Handling & Transfer | Single pair of nitrile gloves | Safety glasses with side shields | Fully-closed lab coat | Not required in well-ventilated area |
| Weighing Solid Compound | Double pair of nitrile gloves | Safety goggles and face shield | Disposable, poly-coated gown over lab coat | NIOSH-approved N95 respirator |
| Solution Preparation | Double pair of nitrile gloves | Safety goggles and face shield | Disposable, poly-coated gown over lab coat | Not required if performed in a certified chemical fume hood |
| Reaction Work-up & Purification | Double pair of nitrile gloves | Safety goggles and face shield | Disposable, poly-coated gown over lab coat | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Double pair of heavy-duty nitrile gloves | Safety goggles and face shield | Disposable, poly-coated gown over lab coat | NIOSH-approved respirator with appropriate cartridge |
Dermal Protection: More Than Just a Glove
Your hands are the most likely point of contact with the chemical.
-
Gloves: Standard nitrile examination gloves are not sufficient. You must use gloves rated for chemical resistance. For compounds with unknown permeation data, best practice dictates using gloves tested against a broad range of chemicals, such as those meeting the ASTM D6978 standard for chemotherapy drugs.[4][5] Double gloving is mandatory for all activities involving open handling of the compound.[4][6] The inner glove goes under the gown cuff, and the outer glove goes over the cuff to create a sealed barrier.
-
Gowns: A standard cotton lab coat is insufficient as it can absorb spills. A disposable, solid-front, back-closing gown made of a low-lint, polyethylene-coated material is required.[4][7] This provides an impermeable barrier to splashes and should be worn over your lab coat. Gowns should be changed immediately if contaminated.[7]
Eye and Face Protection: A Non-Negotiable Barrier
Given that this compound causes serious eye irritation, robust eye and face protection is critical.[1][2]
-
Safety Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are required.[8] These provide a seal around the eyes, protecting from splashes and airborne particles.
-
Face Shield: Whenever handling the solid powder outside of a contained system (like a glovebox) or when there is any risk of splashing liquids, a full-face shield must be worn in addition to safety goggles.[7][9][10]
Respiratory Protection: Controlling the Unseen
Fine powders can easily become airborne, creating an inhalation risk.
-
Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All weighing and solution preparation should be conducted within a certified chemical fume hood or a powder containment hood.[11]
-
Respirators: If engineering controls are not feasible or during a large spill, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[4][7] All personnel requiring respirators must be properly fit-tested and trained in their use, in accordance with OSHA standards (29 CFR 1910.134).[7]
Operational Plan: A Step-by-Step Workflow for Weighing and Solubilization
This protocol ensures that safety is integrated into every step of the experimental process.
Objective: To accurately weigh 1 gram of solid this compound and prepare a 10 mg/mL solution in DMSO.
Location: Certified Chemical Fume Hood.
Step 1: Pre-Operation Safety Check
-
Ensure the chemical fume hood is operational and the sash is at the indicated working height.
-
Gather all necessary equipment (spatula, weigh paper, vials, solvent, vortexer).
-
Prepare a designated waste container for contaminated PPE and materials inside the fume hood.
Step 2: Donning PPE The sequence of donning PPE is critical to avoid cross-contamination.
Step 3: Chemical Handling
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Carefully open the this compound container.
-
Using a clean spatula, weigh the desired amount onto weigh paper. Avoid creating dust.
-
Transfer the solid to the final vial.
-
Add the calculated volume of DMSO to the vial.
-
Securely cap the vial and vortex until the solid is fully dissolved.
-
Clean the spatula and work surface with an appropriate solvent and dispose of the cleaning materials in the designated waste container.
Step 4: Doffing PPE The removal of PPE must be done in a specific order to prevent contaminating yourself.
Disposal Plan: Closing the Safety Loop
All disposable PPE used during the handling of this compound is considered contaminated and must be disposed of as hazardous chemical waste.[1][7]
-
Immediate Disposal: Place all used gloves, gowns, weigh papers, and cleaning materials directly into a clearly labeled, sealed hazardous waste bag or container located within the fume hood.
-
Container Closure: At the end of the procedure, securely seal the waste container.
-
Waste Log: Follow your institution's protocol for logging and scheduling the pickup of hazardous waste. Do not allow waste to accumulate in the laboratory.
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of safety and excellence within your research environment. This commitment to procedural integrity is the foundation of trustworthy and reproducible science.
References
-
Understand OSHA's Personal Protective Equipment Standards . Occupational Safety and Health Administration. [Link]
-
Personal Protective Equipment - Standards . Occupational Safety and Health Administration. [Link]
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Personal Protective Equipment - Overview . Occupational Safety and Health Administration. [Link]
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PPE Requirements: Standard & Levels . SafetyCulture. [Link]
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PPE Requirements – OSHA . Tucker Safety. [Link]
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This compound | C4H8ClNO | CID 249378 . PubChem, National Center for Biotechnology Information. [Link]
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Chemical Safety . Colorado Emergency Preparedness Partnership. [Link]
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Occupational Health Guidelines for Chemical Hazards (81-123) . The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards . The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. [Link]
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Chemical Safety in the Workplace . The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. [Link]
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Pocket Guide to Chemical Hazards Introduction . The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. [Link]
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GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS . HALYARD. [Link]
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Safe handling of chemotherapy drugs . American Animal Hospital Association (AAHA). [Link]
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Safe handling of hazardous drugs . PubMed Central, National Institutes of Health. [Link]
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Personal Protective Equipment . POGO Satellite Manual. [Link]
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Personal protective equipment for preparing toxic drugs . GERPAC. [Link]
Sources
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- 2. This compound | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
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- 5. gerpac.eu [gerpac.eu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
